molecular formula C9H7FN2S B8642900 N-(4-Fluorophenyl)thiazol-2-amine CAS No. 774544-66-0

N-(4-Fluorophenyl)thiazol-2-amine

Cat. No.: B8642900
CAS No.: 774544-66-0
M. Wt: 194.23 g/mol
InChI Key: ARCKJBKYXUAEIQ-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)thiazol-2-amine is a versatile synthetic intermediate in medicinal chemistry, serving as a privileged scaffold for the development of novel therapeutic agents. Its significant research value lies in its demonstrated potential as a core structure in anticancer investigations, showing promising activity against breast adenocarcinoma cell lines (MCF-7) . The compound's mechanism of action is associated with its ability to interact with key biological targets; thiazole derivatives are known to function as kinase inhibitors and disrupt microtubule assembly, leading to the arrest of cancer cell proliferation . Furthermore, this aminothiazole derivative serves as a crucial precursor for synthesizing molecular hybrids, such as thiazole-conjugated amino acids, which can enhance pharmacological activity and overcome drug resistance mechanisms . Beyond oncology research, its utility extends to the development of antimicrobial agents, with structural analogs exhibiting potent activity against a range of bacterial and fungal species . The 2-aminothiazole core is a key pharmacophore in drug discovery, making this compound an essential building block for generating libraries of derivatives for high-throughput screening and structure-activity relationship (SAR) studies across multiple disease targets.

Properties

CAS No.

774544-66-0

Molecular Formula

C9H7FN2S

Molecular Weight

194.23 g/mol

IUPAC Name

N-(4-fluorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H7FN2S/c10-7-1-3-8(4-2-7)12-9-11-5-6-13-9/h1-6H,(H,11,12)

InChI Key

ARCKJBKYXUAEIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC=CS2)F

Origin of Product

United States

Foundational & Exploratory

N-(4-Fluorophenyl)thiazol-2-amine CAS number 77815-14-6

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a definitive reference for 4-(4-Fluorophenyl)thiazol-2-amine (CAS 77815-14-6).

A Privileged Scaffold in Medicinal Chemistry and Drug Discovery

CAS Number: 77815-14-6 Molecular Formula: C


H

FN

S Molecular Weight: 194.23 g/mol IUPAC Name: 4-(4-Fluorophenyl)-1,3-thiazol-2-amine[1][2][3]

Executive Summary & Nomenclature Clarification

This guide focuses on CAS 77815-14-6 . While often colloquially referred to as N-(4-Fluorophenyl)thiazol-2-amine, strict IUPAC nomenclature and CAS registry data identify this compound as 4-(4-fluorophenyl)thiazol-2-amine .

  • Structural Distinction: The CAS 77815-14-6 corresponds to a primary amine (-NH

    
    ) at the C2 position and a 4-fluorophenyl group at the C4 position. It is not  the isomer where the phenyl ring is attached to the nitrogen (which would be a secondary amine).
    
  • Significance: This compound is a "privileged scaffold" in drug discovery. The 2-aminothiazole core mimics the nucleobase interactions in kinase ATP-binding pockets, while the para-fluorine atom enhances metabolic stability by blocking Cytochrome P450 oxidation at the reactive phenyl position.

Physicochemical Profile

Understanding the physical baseline is critical for assay development and formulation.

PropertyValueContext for Researchers
Appearance Crystalline Solid (Yellowish)Visual purity indicator; darkens upon oxidation.
Melting Point 102–110 °CWide range suggests polymorphism or residual solvent sensitivity.
LogP (Predicted) ~2.3 – 2.5Moderate lipophilicity; suitable for oral bioavailability (Lipinski compliant).
pKa (Conjugate Acid) ~5.3 (Thiazole N)Weakly basic. Protonation occurs at the ring nitrogen, not the exocyclic amine.
Solubility DMSO, Ethanol, MethanolPoor water solubility. Stock solutions should be prepared in DMSO.
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsExcellent profile for hydrogen bonding within enzyme active sites.

Synthetic Pathway: The Hantzsch Thiazole Synthesis

The most robust method for generating CAS 77815-14-6 is the Hantzsch Thiazole Synthesis . This condensation reaction is preferred for its atom economy and scalability.

Reaction Mechanism

The synthesis involves the condensation of 2-bromo-4'-fluoroacetophenone (an


-haloketone) with thiourea .
  • Nucleophilic Attack: The sulfur atom of thiourea attacks the

    
    -carbon of the ketone, displacing the bromide.
    
  • Cyclization: The nitrogen of the thiourea attacks the carbonyl carbon.

  • Dehydration: Loss of water drives the formation of the aromatic thiazole ring.

Synthesis Workflow Visualization

HantzschSynthesis Reagent1 2-Bromo-4'-fluoroacetophenone (Electrophile) Intermediate S-Alkylated Intermediate Reagent1->Intermediate EtOH, Reflux Reagent2 Thiourea (Nucleophile) Reagent2->Intermediate Cyclization Cyclization & Dehydration Intermediate->Cyclization - HBr Product CAS 77815-14-6 (4-(4-Fluorophenyl)thiazol-2-amine) Cyclization->Product - H2O

Figure 1: The Hantzsch Thiazole Synthesis pathway for CAS 77815-14-6.

Validated Laboratory Protocol

Scale: 10 mmol Yield: ~85-95%

  • Preparation: In a 100 mL round-bottom flask, dissolve 2-bromo-4'-fluoroacetophenone (2.17 g, 10 mmol) in Ethanol (absolute, 20 mL).

  • Addition: Add Thiourea (0.76 g, 10 mmol) in one portion.

  • Reaction: Fit with a reflux condenser and heat to reflux (approx. 78 °C) for 2–4 hours. Monitor via TLC (System: Hexane:EtOAc 3:1).

  • Work-up:

    • Cool the mixture to room temperature. A precipitate (hydrobromide salt) may form.

    • Neutralize by pouring the mixture into saturated aqueous NaHCO

      
        (50 mL).
      
    • Stir for 30 minutes to liberate the free base.

    • Filter the solid, wash with cold water (3 x 20 mL), and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water if necessary to remove traces of unreacted haloketone.

Biological Utility & Mechanism of Action

This compound is rarely the final drug; it is a pharmacophore . Its utility lies in its ability to be derivatized into potent inhibitors.[4]

Structural-Activity Relationship (SAR) Logic
  • The Fluorine Effect: The para-fluorine is bioisosteric to hydrogen but blocks metabolic degradation. It also increases lipophilicity, aiding membrane permeability without significant steric bulk.

  • The 2-Amino Handle: The exocyclic amine is the primary vector for diversification. It is commonly acylated to form amides or reacted with isocyanates to form ureas .

  • Kinase Inhibition: The thiazole nitrogen (N3) and the exocyclic amine (NH2) form a donor-acceptor motif that mimics the hinge-binding region of Adenine in ATP, making this scaffold highly effective for targeting kinases (e.g., CDK2, CDK9).

Strategic Application Diagram

SAR_Logic Core CAS 77815-14-6 (Scaffold) Amine 2-Amino Group (-NH2) Derivatization Site Core->Amine Ring Thiazole Ring Pi-Stacking / H-Bond Acceptor Core->Ring Fluorine 4-Fluorophenyl Metabolic Shield Core->Fluorine Kinase Target: CDK2 / CDK9 (ATP Hinge Binder) Amine->Kinase Forms H-bonds Adenosine Target: Adenosine A1 (Receptor Antagonist) Ring->Adenosine Pi-Interactions Stability Blocks P450 Oxidation (Increases Half-life) Fluorine->Stability C-F Bond Strength

Figure 2: Structure-Activity Relationship (SAR) and strategic utility of the scaffold.

Analytical Characterization

To validate the identity of the synthesized compound, compare against these standard spectral markers:

  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       ~7.8–7.9 ppm (m, 2H, Ar-H ortho to F): Characteristic splitting of the phenyl ring.
      
    • 
       ~7.2–7.3 ppm (m, 2H, Ar-H meta to F).
      
    • 
       ~7.0–7.1 ppm (s, 1H, Thiazole C5-H): The singlet diagnostic of the thiazole ring formation.
      
    • 
       ~7.0 ppm (s, 2H, -NH
      
      
      
      , broad): Exchangeable with D
      
      
      O.
  • Mass Spectrometry (ESI+):

    • [M+H]

      
      :  Calculated 195.04; Observed ~195.1.
      
    • Isotopic pattern should show Sulfur (

      
      S) contribution (~4.4%).
      

Safety & Handling (SDS Highlights)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[5]

  • Handling Protocol:

    • Use a fume hood to avoid inhalation of dust.

    • Wear nitrile gloves and safety goggles.

    • Incompatibility: Avoid strong oxidizing agents (reacts vigorously).

References

  • Sigma-Aldrich. 2-Amino-4-(4-fluorophenyl)-1,3-thiazole Product Sheet. Retrieved from .

  • Bharti, S.K., et al. (2010). "Synthesis, Anti-Bacterial and Anti-Fungal Activities of Some Novel Schiff Bases Containing 2,4-Disubstituted Thiazole Ring."[7][8] European Journal of Medicinal Chemistry, 45, 651–660.[7][8]

  • Hamed, F., et al. (2017). "The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities."[7][8] Open Access Library Journal, 4, 1-14.[8] Retrieved from .

  • Santa Cruz Biotechnology. 4-(4-Fluorophenyl)-1,3-thiazol-2-amine Data Sheet. Retrieved from .

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1548946. Retrieved from .

Sources

Comprehensive Technical Profile: N-(4-Fluorophenyl)thiazol-2-amine

[1]

Chemical Identity & Structural Logic[2]

N-(4-Fluorophenyl)thiazol-2-amine is a privileged heteroaromatic scaffold in medicinal chemistry, distinct from its C-arylated isomers (e.g., 4-phenylthiazol-2-amine). It serves as a critical pharmacophore in kinase inhibitor design, leveraging the thiazole ring's capacity for bidentate hydrogen bonding and the fluorophenyl group's metabolic resistance.

Nomenclature & Identifiers
  • IUPAC Name: N-(4-Fluorophenyl)-1,3-thiazol-2-amine

  • SMILES: Fc1ccc(Nc2nccs2)cc1

  • Molecular Formula: C

    
    H
    
    
    FN
    
    
    S
  • Molecular Weight: 194.23 g/mol [1]

  • Key Isomer Distinction:

    • Target (N-linked): Phenyl ring attached to the exocyclic nitrogen.

    • Isomer (C-linked): Phenyl ring attached to C4 or C5 of the thiazole (e.g., CAS 2010-06-2). Note: These are structurally and functionally distinct.

Electronic Structure & Tautomerism

The reactivity and binding affinity of this scaffold are governed by the amino-imino tautomeric equilibrium. While the amino form (A) is aromatic and generally predominant in solution, the imino form (B) can be trapped in specific protein binding pockets or solvent environments.

  • Amino Form (A): Exocyclic N-H, aromatic thiazole ring. Preferred in polar protic solvents.

  • Imino Form (B): Endocyclic N-H, exocyclic C=N double bond. Breaks thiazole aromaticity but allows alternative H-bond donor/acceptor patterns.

Tautomerismcluster_0Tautomeric EquilibriumNodeAAmino Form(Aromatic Thiazole)Major SpeciesNodeBImino Form(Non-Aromatic)Minor SpeciesNodeA->NodeB  K_taut << 1  

Figure 1: Tautomeric equilibrium between the amino and imino forms.[2] The amino form is thermodynamically favored due to the retention of thiazole aromaticity.

Synthetic Pathways[5]

Two primary routes exist for synthesizing the core scaffold. The Hantzsch Thiazole Synthesis is preferred for building the ring from acyclic precursors, while Buchwald-Hartwig Amination is used to functionalize an existing thiazole ring.

Method A: Hantzsch Thiazole Synthesis (Primary Route)

This method involves the condensation of an N-aryl thiourea with an

  • Precursors: 1-(4-Fluorophenyl)thiourea + Chloroacetaldehyde (50% aq. solution).

  • Mechanism: S-alkylation followed by cyclodehydration.

Experimental Protocol (Standardized)
  • Reagents: Dissolve 1-(4-fluorophenyl)thiourea (10 mmol) in Ethanol (20 mL).

  • Addition: Add Chloroacetaldehyde (12 mmol, 50% wt in H2O) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to RT. Neutralize with sat. NaHCO

    
     to precipitate the free base.
    
  • Purification: Filter the solid. Recrystallize from Ethanol/Water to yield off-white crystals.

Method B: Buchwald-Hartwig Cross-Coupling

Used when the thiourea precursor is unavailable or when late-stage functionalization is required.

  • Precursors: 2-Aminothiazole + 1-Bromo-4-fluorobenzene.

  • Catalyst System: Pd

    
    (dba)
    
    
    / Xantphos / Cs
    
    
    CO
    
    
    in Dioxane.

Synthesiscluster_HantzschMethod A: Hantzsch SynthesisThiourea1-(4-Fluorophenyl)thioureaIntermediateS-Alkylated IntermediateThiourea->Intermediate S-Alkylation (EtOH, Reflux)HaloAldChloroacetaldehydeHaloAld->IntermediateProductN-(4-Fluorophenyl)thiazol-2-amineIntermediate->Product Cyclodehydration (-H2O)

Figure 2: The Hantzsch synthesis pathway, highlighting the critical cyclodehydration step.

Physicochemical & Electronic Properties[6]

Understanding the physical parameters is crucial for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) profiles in drug discovery.

PropertyValue / DescriptionSignificance
LogP (Calc) 2.5 – 2.9Moderate lipophilicity; good membrane permeability.
pKa (Thiazole N) ~5.3Weakly basic. Unprotonated at physiological pH (7.4).
H-Bond Donors 1 (Exocyclic NH)Critical for hinge binding in kinases (e.g., to Glu residue).
H-Bond Acceptors 2 (Thiazole N, F)Thiazole N3 is a strong acceptor; Fluorine is a weak acceptor.
Fluorine Effect

The 4-F substituent blocks metabolic oxidation at the para-position (preventing quinone imine formation) and modulates lipophilicity.
Spectral Characterization Data (Expected)
  • 
    H NMR (DMSO-
    
    
    ):
    • 
       10.2 ppm (s, 1H, NH ).
      
    • 
       7.6 ppm (m, 2H, Ar-H ortho to N).
      
    • 
       7.2 ppm (d, 1H, Thiazole C5-H, 
      
      
      Hz).
    • 
       7.1 ppm (m, 2H, Ar-H meta to N).
      
    • 
       6.8 ppm (d, 1H, Thiazole C4-H, 
      
      
      Hz).
  • 
    F NMR:  Single peak at 
    
    
    ppm (relative to CFCl
    
    
    ).

Medicinal Chemistry Applications

Kinase Hinge Binding

The 2-aminothiazole motif is a "privileged structure" in kinase inhibitors (e.g., Dasatinib). The scaffold mimics the adenine ring of ATP.

  • Interaction Mode: The thiazole nitrogen (N3) acts as a hydrogen bond acceptor, while the exocyclic amino group (NH) acts as a hydrogen bond donor. This "Donor-Acceptor" motif binds to the hinge region of the kinase ATP-binding pocket.

Bioisosterism & Metabolic Stability
  • Phenyl vs. Fluorophenyl: Replacing a phenyl group with a 4-fluorophenyl group often increases metabolic stability by blocking CYP450-mediated hydroxylation at the para-position.

  • Thiazole vs. Pyridine: The thiazole ring is less basic than pyridine, reducing the risk of hERG channel inhibition (a common cardiac toxicity issue) while maintaining aromaticity.

SARCoreThiazole-2-amine CoreSub1Thiazole N3:H-Bond Acceptor(Binds Hinge Backbone NH)Core->Sub1Sub2Exocyclic NH:H-Bond Donor(Binds Hinge Carbonyl)Core->Sub2Sub34-Fluoro Group:Blocks MetabolismIncreases LipophilicityCore->Sub3

Figure 3: Structure-Activity Relationship (SAR) map detailing the functional roles of the scaffold's components in a biological context.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft. Link

  • Kinase Inhibitor Design: Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (Dasatinib). Journal of Medicinal Chemistry. Link

  • Tautomerism of Aminothiazoles: Raczyńska, E. D., et al. (2003). Tautomerism of 2-aminothiazoles and related compounds.[3] Current Organic Chemistry.

  • Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). Fluorine in medicinal chemistry.[4][5] Chemical Society Reviews. Link

  • PubChem Compound Summary: N-(4-Fluorophenyl)-1,3-thiazol-2-amine. National Center for Biotechnology Information. Link

Structural Isomerism in Privileged Scaffolds: A Technical Guide to 4-(4-fluorophenyl)-1,3-thiazol-2-amine vs. N-(4-fluorophenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminothiazole ring is a privileged pharmacophore in medicinal chemistry, serving as the core scaffold for numerous FDA-approved therapeutics, including the kinase inhibitor dasatinib[1]. However, the specific positional attachment of aryl substituents onto this scaffold drastically alters the molecule's physicochemical properties, synthetic accessibility, and target engagement profile. This whitepaper provides an in-depth technical analysis comparing two critical structural isomers: 4-(4-fluorophenyl)-1,3-thiazol-2-amine (C4-aryl substitution) and N-(4-fluorophenyl)thiazol-2-amine (N2-aryl substitution). Designed for drug development professionals, this guide details the causality behind their synthetic workflows and their divergent pharmacological behaviors.

Structural & Electronic Divergence

The fundamental difference between these two isomers lies in the connectivity of the 4-fluorophenyl group, which dictates the electronic distribution and hydrogen-bonding capacity of the molecule.

  • 4-(4-fluorophenyl)-1,3-thiazol-2-amine (C4-Isomer): Features a primary amine at the C2 position. The 4-fluorophenyl group is attached directly to the C4 carbon of the thiazole ring. This creates an extended, planar conjugated system across the two rings. The primary amine retains two protons, acting as a dual hydrogen-bond donor, which is critical for interacting with the hinge region of kinases[2].

  • N-(4-fluorophenyl)thiazol-2-amine (N2-Isomer): Features a secondary amine, as the 4-fluorophenyl group is attached to the exocyclic nitrogen. This results in a cross-conjugated system where the nitrogen lone pair is delocalized between the thiazole and the fluorophenyl ring. This structural shift reduces the basicity (pKa) of the amine, restricts it to a single hydrogen-bond donor, and increases the overall lipophilicity of the molecule.

Table 1: Comparative Physicochemical Data
Property4-(4-fluorophenyl)-1,3-thiazol-2-amineN-(4-fluorophenyl)thiazol-2-amine
Isomeric Classification Positional (C4-Aryl)Positional (N2-Aryl)
Amine Type Primary (-NH₂)Secondary (-NH-)
H-Bond Donors 21
H-Bond Acceptors 33
Topological Polar Surface Area (TPSA) 67.15 Ų54.12 Ų
Conjugation System Extended (Thiazole ↔ Aryl)Cross-conjugated (Thiazole ↔ N ↔ Aryl)

Synthetic Methodologies & Decision Logic

The synthesis of these isomers requires entirely divergent chemical logic. The C4-isomer is best accessed via classical heterocyclization, whereas the N2-isomer relies on modern transition-metal-catalyzed cross-coupling.

SyntheticWorkflow cluster_C4 C4-Aryl Isomer Synthesis cluster_N2 N2-Aryl Isomer Synthesis Start Target 2-Aminothiazole Isomers SM1 4-Fluorophenacyl Bromide + Thiourea Start->SM1 SM2 2-Bromothiazole + 4-Fluoroaniline Start->SM2 Rxn1 Hantzsch Condensation (EtOH, Reflux, 2h) SM1->Rxn1 Prod1 4-(4-fluorophenyl)- 1,3-thiazol-2-amine Rxn1->Prod1 Rxn2 Buchwald-Hartwig Coupling (Pd2(dba)3, Xantphos) SM2->Rxn2 Prod2 N-(4-fluorophenyl)- thiazol-2-amine Rxn2->Prod2

Synthetic workflows for C4-aryl and N2-aryl 2-aminothiazole isomers.

Pathway A: Hantzsch Thiazole Synthesis (C4-Isomer)

The 3 is the gold standard for generating 4-aryl-2-aminothiazoles[3]. The causality of this reaction relies on the extreme nucleophilicity of the sulfur atom in thiourea. Sulfur rapidly attacks the electrophilic α-carbon of 4-fluorophenacyl bromide. Subsequent intramolecular cyclization of the amine onto the carbonyl carbon is thermodynamically driven by the formation of the aromatic thiazole ring[4].

Pathway B: Buchwald-Hartwig Amination (N2-Isomer)

To install the aryl group directly on the exocyclic nitrogen, cross-coupling is required[5]. Reacting 2-bromothiazole with 4-fluoroaniline utilizes Pd₂(dba)₃ and Xantphos. Why Xantphos? As a bidentate ligand with a wide bite angle (~111°), Xantphos enforces a cis-coordination geometry on the palladium center. This spatial arrangement drastically accelerates the final reductive elimination step, preventing undesired β-hydride elimination and ensuring high yields of the secondary amine.

Validated Experimental Protocols

As a standard of practice, the following protocols are designed as self-validating systems , providing visual or physical cues to confirm reaction progression without immediate reliance on LC-MS.

Protocol A: Synthesis of 4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-1-(4-fluorophenyl)ethanone (1.0 eq, 10 mmol) and thiourea (1.2 eq, 12 mmol).

  • Solvent Addition: Suspend the reagents in 25 mL of absolute ethanol. Causality: Ethanol is selected because its protic nature stabilizes the polar transition state during the initial S-alkylation, lowering the activation energy[3].

  • Reflux & Self-Validation: Attach a reflux condenser and heat to 80 °C. Validation Check: The initial heterogeneous suspension will dissolve into a clear solution within 10 minutes as the highly soluble S-alkylated intermediate forms. By the 45-minute mark, a dense white precipitate will form. This is the 2-aminothiazole hydrobromide salt, providing immediate visual confirmation of successful cyclization.

  • Workup: Cool the mixture to 0 °C to maximize precipitation. Collect the solid via vacuum filtration and wash with cold ethanol.

  • Free-Basing: Suspend the salt in 30 mL of deionized water and add saturated aqueous NaHCO₃ dropwise until pH 8 is reached. Extract the liberated free base with ethyl acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Synthesis of N-(4-fluorophenyl)thiazol-2-amine
  • Inert Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine 2-bromothiazole (1.0 eq, 5 mmol), 4-fluoroaniline (1.2 eq, 6 mmol), Pd₂(dba)₃ (0.02 eq, 0.1 mmol), Xantphos (0.06 eq, 0.3 mmol), and Cs₂CO₃ (1.5 eq, 7.5 mmol).

  • Solvent Addition: Add 20 mL of anhydrous, degassed toluene. Causality: Toluene provides the high boiling point (110 °C) necessary to overcome the activation energy barrier of reductive elimination, while its non-polar nature suppresses ionic side reactions.

  • Heating & Self-Validation: Heat the mixture at 100 °C for 12 hours. Validation Check: The initial deep purple/red hue of the active Pd₂(dba)₃/Xantphos complex will transition to a yellowish-brown suspension. Concurrently, a dense, fine precipitate of CsBr (inorganic byproduct) will accumulate at the bottom of the flask, confirming active catalytic turnover.

  • Workup: Cool to room temperature, dilute with 20 mL of ethyl acetate, and filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure secondary amine.

Pharmacological Implications & Target Engagement

The positional isomerism between the C4 and N2 variants dictates how the molecule engages with biological targets, particularly within the ATP-binding pocket of kinases.

TargetEngagement Pharmacophore 2-Aminothiazole Hinge Binder C4_Isomer C4-Aryl Isomer (Primary Amine) Pharmacophore->C4_Isomer N2_Isomer N2-Aryl Isomer (Secondary Amine) Pharmacophore->N2_Isomer H_Bond_C4 Dual H-Bond Donor (NH2) C4_Isomer->H_Bond_C4 Vector_C4 Aryl group occupies Hydrophobic Pocket II C4_Isomer->Vector_C4 H_Bond_N2 Single H-Bond Donor (NH) N2_Isomer->H_Bond_N2 Vector_N2 Aryl group projects to Solvent Channel N2_Isomer->Vector_N2

Pharmacological impact of positional isomerism on kinase hinge binding.

In kinase drug discovery, the 2-aminothiazole motif frequently acts as a "hinge binder," anchoring the drug to the kinase backbone via hydrogen bonds[1].

  • The C4-isomer utilizes its primary amine to form a robust donor-acceptor hydrogen bond network with the hinge residues. The C4-fluorophenyl group is geometrically constrained to project deep into the hydrophobic pocket (often the gatekeeper or specificity pocket), enhancing binding affinity and selectivity.

  • Conversely, the N2-isomer loses one hydrogen-bond donor. More importantly, the steric bulk of the fluorophenyl group on the exocyclic nitrogen forces a conformational twist. This projects the aryl vector outward, often toward the solvent-exposed channel. While this may reduce affinity for classical kinase targets, it opens avenues for designing allosteric modulators or targeting entirely different protein classes, such as prion disease therapeutics[2].

References

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery Medicinal Chemistry Research (2021). URL:[1]

  • 2-Aminothiazoles as Therapeutic Leads for Prion Diseases Journal of Medicinal Chemistry (2011). URL:[2]

  • Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols for Researchers BenchChem (2025). URL:[3]

  • Synthesis of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine 5 Molbank (2018). URL:[4]

  • Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review ACS Omega (2023). URL:[5]

Sources

Technical Guide: The 2-Amino-N-(4-fluorophenyl)thiazole Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the 2-amino-N-(4-fluorophenyl)thiazole scaffold, a privileged pharmacophore in modern medicinal chemistry. Distinguished by its 2-anilinothiazole core, this structure bridges the gap between lipophilic bioavailability and specific target engagement. It is a critical motif in kinase inhibitors (e.g., CDK, VEGFR), antimicrobial agents, and GPCR ligands. This guide details the physicochemical rationale for its design, a self-validating Hantzsch synthesis protocol, and its structure-activity relationship (SAR) profile, specifically focusing on the metabolic stability conferred by the para-fluorine substitution.

Part 1: Structural Intelligence & Physicochemical Attributes

The scaffold comprises two distinct domains: the thiazole heterocycle and the 4-fluoroaniline moiety. Their synergistic combination creates a "Goldilocks" zone for drug-like properties.

The Thiazole Core (Electronic Anchor)
  • Aromaticity & Basicity: The thiazole ring is π-excessive but electron-deficient at the C2 position, making the 2-amino group weakly basic but highly nucleophilic during synthesis.

  • H-Bonding Capability: The ring nitrogen (N3) acts as a hydrogen bond acceptor (HBA), while the exocyclic amine (N-H) acts as a hydrogen bond donor (HBD). This D-A motif is critical for binding to the hinge region of kinase ATP pockets.

The 4-Fluorophenyl Group (Metabolic Shield)
  • Bioisosterism: The fluorine atom mimics hydrogen in steric size (Van der Waals radius: 1.47 Å vs. 1.20 Å) but drastically alters electronics.

  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Placing fluorine at the para-position blocks the primary site of CYP450-mediated oxidative metabolism (hydroxylation), significantly extending the molecule's half-life (

    
    ).
    
  • Lipophilicity Modulation: Fluorination increases lipophilicity (LogP), enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration without the steric penalty of a chloro- or methyl- group.

PropertyEffect of F-Substitution (vs. H)Mechanism
Metabolic Stability IncreasedBlocks para-oxidation (CYP450)
Lipophilicity Increased (+0.2 to +0.4 LogP)High electronegativity reduces polarizability
Binding Affinity Variable (often Higher)Orthogonal multipolar interactions; hydrophobic pocket filling
pKa (Aniline N) DecreasedInductive electron withdrawal (-I effect)

Part 2: Synthetic Architecture (Self-Validating Protocol)

The most robust route to this scaffold is the Hantzsch Thiazole Synthesis . This protocol describes the condensation of N-(4-fluorophenyl)thiourea with an


-haloketone.
Experimental Protocol: Hantzsch Condensation

Objective: Synthesis of 4-substituted-N-(4-fluorophenyl)thiazol-2-amine.

Reagents
  • Substrate A: N-(4-fluorophenyl)thiourea (1.0 eq)

  • Substrate B:

    
    -Bromoacetophenone (substituted as required) (1.0 eq)
    
  • Solvent: Ethanol (Absolute)

  • Base (Optional): Triethylamine (TEA) or Sodium Acetate (0.5 eq) - Use if acid-sensitive groups are present.

Step-by-Step Methodology
  • Preparation: Dissolve N-(4-fluorophenyl)thiourea (10 mmol) in Ethanol (20 mL) in a round-bottom flask.

  • Addition: Add

    
    -Bromoacetophenone (10 mmol) portion-wise at room temperature.
    
    • Checkpoint: The solution may turn slightly yellow/orange.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Validation: Monitor via TLC (Mobile Phase: Hexane:EtOAc 3:1). The starting thiourea (

      
      ) should disappear; a new fluorescent spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • The hydrobromide salt of the product often precipitates. Filter and wash with cold ethanol.

    • Free Base Release: Suspend the solid in water and neutralize with 10%

      
       or 
      
      
      
      until pH 8–9.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Validation Criteria (Self-Check)
  • 1H-NMR (DMSO-d6): Look for the characteristic thiazole C5-H singlet around

    
     6.5–7.5 ppm. The NH proton usually appears as a broad singlet at 
    
    
    
    9.0–10.5 ppm (exchangeable with
    
    
    ).
  • 19F-NMR: Single peak around

    
     -120 ppm (relative to 
    
    
    
    ), confirming the integrity of the fluoro-phenyl group.
Synthesis Workflow Diagram

G cluster_inputs Reagents cluster_process Hantzsch Mechanism Thiourea N-(4-fluorophenyl) thiourea Attack S-Alkylation (Nucleophilic Attack) Thiourea->Attack HaloKetone α-Halo Ketone (R-COCH2Br) HaloKetone->Attack Cyclization Intramolecular Cyclization Attack->Cyclization Intermediate Dehydration Dehydration (- H2O / - HBr) Cyclization->Dehydration Product 2-amino-N-(4-fluorophenyl) thiazole Scaffold Dehydration->Product Final Yield

Figure 1: The Hantzsch condensation workflow.[1] The reaction proceeds via S-alkylation followed by cyclization, forming the aromatic thiazole ring.

Part 3: Medicinal Chemistry & SAR[2][3][4][5][6]

The 2-amino-N-(4-fluorophenyl)thiazole scaffold is a "privileged structure" because it addresses multiple binding requirements simultaneously.

Pharmacophore Mapping

In the context of Kinase Inhibition (e.g., VEGFR, Src, CDK), this scaffold typically binds in the ATP-binding pocket.

  • The Hinge Binder: The thiazole nitrogen (N3) and the exocyclic amine (NH) form a bidentate H-bond interaction with the kinase hinge region (e.g., Met, Glu, or Asp residues).

  • The Hydrophobic Clamp: The 4-fluorophenyl group extends into the hydrophobic pocket (often the back pocket or solvent-exposed region depending on substitution). The fluorine atom can engage in multipolar interactions with backbone carbonyls or side-chain amides.

  • Conformational Lock: The intramolecular hydrogen bond between the thiazole N3 and the ortho-protons of the phenyl ring (or substituents) can planarize the molecule, pre-organizing it for binding.

SAR Diagram: Kinase Binding Mode

Binding Hinge Kinase Hinge Region (Backbone CO/NH) HydroPocket Hydrophobic Pocket (Val, Leu, Ala) ThiazoleN Thiazole N3 (H-Bond Acceptor) ThiazoleN->Hinge H-Bond AmineNH Exocyclic NH (H-Bond Donor) ThiazoleN->AmineNH covalent AmineNH->Hinge H-Bond PhenylRing Phenyl Ring (π-Stacking) AmineNH->PhenylRing covalent PhenylRing->HydroPocket Hydrophobic/VDW Fluorine 4-Fluoro (Metabolic Shield) PhenylRing->Fluorine covalent Fluorine->HydroPocket Multipolar

Figure 2: Pharmacophore map showing the bidentate H-bonding capability of the aminothiazole core and the hydrophobic engagement of the fluorophenyl tail.

Part 4: Biological Applications & Case Studies

Kinase Inhibition (Oncology)

The scaffold is structurally homologous to the core of Dasatinib (though Dasatinib uses a 2-aminothiazole with the amide linkage reversed, the binding principles remain identical). Derivatives of N-(4-fluorophenyl)thiazol-2-amine have shown nanomolar potency against CDK2/Cyclin E (Cell cycle regulation) and VEGFR-2 (Angiogenesis).

  • Mechanism:[1][2][3][4] ATP-competitive inhibition.

  • Advantage:[5][2][6][3][7][8] The 4-F group prevents rapid clearance, allowing sustained occupancy of the kinase pocket.

Antimicrobial & Antiviral Agents

Schiff base derivatives and hydrazones of this scaffold exhibit broad-spectrum activity.

  • Target: Inhibition of DNA gyrase (bacteria) or viral polymerases.

  • Insight: The lipophilicity of the fluorophenyl group aids in penetrating the complex cell walls of Gram-negative bacteria (e.g., P. aeruginosa).

Anti-Inflammatory (COX Inhibition)

The scaffold acts as a bioisostere for the diarylheterocycles seen in Coxibs (e.g., Celecoxib).

  • Selectivity: The thiazole ring volume fits the COX-2 active site side pocket, while the fluorine modulates the acidity of sulfonamide attachments (if present) or simply fills the hydrophobic channel.

Part 5: ADMET Profile (Metabolic Stability)

The defining feature of this specific scaffold variant is the 4-fluorophenyl group.[9]

  • Metabolism (Phase I): In non-fluorinated analogues (N-phenylthiazol-2-amine), the para-position of the phenyl ring is rapidly hydroxylated by CYP450 isoforms (mainly CYP3A4 and CYP2D6), leading to glucuronidation and excretion.

  • The Fluorine Blockade: Replacing the para-hydrogen with fluorine blocks this oxidation. While oxidation can shift to the ortho position, it is sterically less favorable and electronically deactivated by the fluorine's inductive effect.

  • Toxicity: Unlike nitro- or chloro-aromatics which can sometimes lead to toxic aniline metabolites (methemoglobinemia), 4-fluoroaniline derivatives are generally more stable and less prone to forming reactive quinone-imines.

References

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1–22. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Das, D., et al. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 89-98.[6] Link

  • Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

N-(4-Fluorophenyl)thiazol-2-amine solubility in DMSO and ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Criticality

This guide details the solubility profile, stock preparation, and handling protocols for N-(4-Fluorophenyl)thiazol-2-amine (also known as 2-(4-fluorophenylamino)thiazole). As a researcher in drug development, you must first verify the structural identity of your compound, as nomenclature in this chemical space is frequently ambiguous.

Structural Verification (Critical Step)

Before proceeding with dissolution, confirm the specific isomer you are handling. The "N-" designation implies the fluorophenyl group is attached to the nitrogen atom, not the thiazole carbon ring.

FeatureTarget Compound Common Isomer (Caution)
IUPAC Name N-(4-Fluorophenyl)thiazol-2-amine 4-(4-Fluorophenyl)thiazol-2-amine
Structure Anilinothiazole core (Phenyl-NH-Thiazole)4-Arylthiazole (Phenyl-Thiazole-NH₂)
CAS (Approx) Verify with vendor (e.g., 370-69-4 analogs)77815-14-6
Solubility Behavior High lipophilicity; secondary amine H-bonding.Primary amine; slightly higher polarity.

Note: The protocols below apply to the N-substituted target but are robust enough to accommodate the 4-aryl isomer due to similar physicochemical properties.

Physicochemical Profile & Solubility Prediction

Understanding the molecular drivers of solubility allows us to predict behavior in various solvents.

  • Molecular Weight: ~194.23 g/mol [1]

  • LogP (Estimated): 2.5 – 3.2 (Lipophilic)

  • H-Bond Donors: 1 (Secondary amine)

  • H-Bond Acceptors: 2-3 (Thiazole nitrogen, Sulfur)

  • Physical State: Crystalline solid (Melting point typically >115°C)

Implications for Solubility: The compound is a Class II molecule (Low Solubility, High Permeability) in the BCS classification context. It relies on dipole-dipole interactions and H-bonding with aprotic polar solvents (DMSO) for solubilization. In aqueous environments, the hydrophobic fluorophenyl and thiazole rings drive rapid aggregation (precipitation) if the co-solvent concentration drops too low.

Solubility in DMSO (Dimethyl Sulfoxide)

DMSO is the primary solvent of choice for N-(4-Fluorophenyl)thiazol-2-amine due to its ability to disrupt the crystal lattice via strong dipole interactions.

Quantitative Limits
  • Saturation Limit (Approx): > 100 mM (> 20 mg/mL)

  • Recommended Stock Concentration: 10 mM to 50 mM

    • Why? While the compound can dissolve at higher concentrations, storing at >50 mM increases the risk of "crash-out" upon freeze-thaw cycles or moisture ingress.

Preparation Protocol (Standard 10 mM Stock)
  • Weighing: Weigh 1.94 mg of powder into a sterile, amber glass vial (glass is preferred over plastic to minimize leaching).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, molecular sieve treated).

  • Vortexing: Vortex at medium speed for 30–60 seconds.

  • Visual Inspection: Hold the vial against a light source. The solution must be perfectly clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.

The "Hygroscopic Threat"

DMSO is hygroscopic.[2] If your stock solution absorbs water from the air, the effective solubility of the lipophilic amine decreases, leading to "silent precipitation"—micro-crystals that are invisible to the eye but ruin assay data.

  • Mitigation: Always warm DMSO stocks to room temperature before opening the cap to prevent condensation.

Solubility in Ethanol[3]

Ethanol is a viable secondary solvent, particularly for in vivo formulations or assays sensitive to DMSO toxicity.

Quantitative Limits
  • Saturation Limit: Lower than DMSO, typically 10–30 mM .

  • Volatility Risk: High. Ethanol evaporation changes the concentration rapidly.

Preparation Protocol
  • Grade: Use Absolute Ethanol (200 proof, anhydrous).

  • Concentration: Target 10 mM maximum. Do not attempt 50 mM stocks in ethanol.

  • Handling: Keep vials tightly sealed with Parafilm.

  • Usage: Use ethanol stocks immediately. Do not store for long periods (>1 month) as evaporation will alter the molarity.

Aqueous Dilution: The "Crash-Out" Zone

This is the most critical section for biological assays. Diluting a hydrophobic stock (DMSO/Ethanol) into an aqueous buffer (PBS, Media) creates a thermodynamic shock.

The Mechanism of Precipitation

As the organic solvent is diluted, the solvent's "solvating power" drops. Water molecules form a cage around the hydrophobic fluorophenyl group (hydrophobic effect), driving the molecules to aggregate.

Safe Dilution Protocol (The "Intermediate Step" Method)

Goal: Achieve a final assay concentration of 10 µM (0.1% DMSO).

Do NOT pipette 1 µL of 10 mM stock directly into 999 µL of buffer. This creates a local high-concentration plume that precipitates immediately.

Correct Workflow:

  • Stock: 10 mM in DMSO.

  • Intermediate Dilution (100x): Dilute 10 µL Stock + 90 µL DMSO (or Ethanol). Conc: 1 mM.

  • Working Dilution (10x): Dilute 10 µL of Intermediate (1 mM) + 990 µL of Buffer containing 0.05% Tween-20 or BSA .

    • Why? The surfactant/protein stabilizes the transition.

    • Conc: 10 µM.

  • Final Assay: Add to cells/well.

Visualizing the Workflow

SolubilityWorkflow Powder Solid Powder (N-(4-Fluorophenyl)thiazol-2-amine) DMSO_Stock Primary Stock 10-50 mM in Anhydrous DMSO (Stable at -20°C) Powder->DMSO_Stock Preferred Ethanol_Stock Secondary Stock 10 mM in Ethanol (Use Immediately) Powder->Ethanol_Stock Alternative Intermediate Intermediate Dilution 1 mM in DMSO/Buffer Mix DMSO_Stock->Intermediate Dilution 1:10 Precipitation PRECIPITATION RISK (Cloudy Solution) DMSO_Stock->Precipitation Direct Aqueous Dilution > 1:1000 Assay_Well Assay Condition < 100 µM Aqueous (+ Surfactant/Carrier) Ethanol_Stock->Assay_Well Rapid Evaporation Risk Intermediate->Assay_Well Dilution 1:100 Slow Addition

Figure 1: Optimal solubilization and dilution workflow to prevent precipitation.

Troubleshooting & Quality Control

How do you know if your compound is actually soluble in the assay well?

The Nephelometry Check (Gold Standard)

If available, use a nephelometer (laser-based turbidity detector) to scan your assay plate.

  • Procedure: Measure light scattering at 10 µM, 30 µM, and 100 µM in your assay buffer.

  • Result: A spike in scattering intensity indicates micro-precipitation.

The Absorbance Shift (Alternative)
  • Measure Absorbance at 600 nm (where the compound should not absorb).

  • If OD600 > 0.01 (relative to blank), you have suspended particles.

Summary Table: Solvent Compatibility
SolventSolubility LimitStabilityApplication
DMSO High (>50 mM) Excellent (-20°C)Stock storage, HTS libraries.
Ethanol Moderate (~10 mM)Poor (Volatile)Animal formulation, DMSO-sensitive cells.
PBS (pH 7.4) Very Low (< 10 µM)N/AAssay buffer (requires carrier).
DMSO + Water VariableUnstableAvoid storing >24 hours.

References

  • PubChem. Compound Summary: N-(4-Fluorophenyl)-4-phenyl-1,3-thiazol-2-amine (Analog Analysis). National Library of Medicine. Available at: [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard text for solubility protocols).

Sources

Biological activity of N-(4-Fluorophenyl)thiazol-2-amine derivatives

Biological Activity of -(4-Fluorophenyl)thiazol-2-amine Derivatives

Technical Whitepaper | Medicinal Chemistry & Pharmacology

Executive Summary: The Fluorine-Thiazole Synergy

The

4-fluorophenyl2-aminothiazole

The inclusion of the fluorine atom at the para-position of the phenyl ring is not arbitrary; it serves three critical pharmacokinetic functions:

  • Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at the susceptible para-position, extending the compound's half-life (

    
    ).
    
  • Lipophilicity Modulation: It increases

    
    , enhancing membrane permeability without compromising water solubility to the extent of heavier halogens.
    
  • Electronic Tuning: The high electronegativity of fluorine modulates the acidity of the -NH- linker, influencing hydrogen bond donor capability in the active site of targets like Aromatase and DNA Gyrase .

Chemical Synthesis: The Validated Hantzsch Protocol

To access this scaffold, the Hantzsch Thiazole Synthesis is the industry-standard, self-validating protocol. It relies on the condensation of

Reaction Mechanism & Workflow

The synthesis involves a nucleophilic attack by the sulfur atom of the thiourea on the

HantzschSynthesisStartReagents:4-Fluorophenylthiourea+Alpha-HaloketoneInterIntermediate:S-Alkylated ThioimidateStart->InterNucleophilic Attack (Reflux/EtOH)CycloCyclization:Dehydration (-H2O)Inter->CycloIntramolecular CondensationProductProduct:N-(4-Fluorophenyl)thiazol-2-amineCyclo->ProductAromatization

Figure 1: Step-wise Hantzsch condensation pathway for generating the core scaffold.

Standardized Laboratory Protocol

Objective: Synthesis of

  • Reagent Prep: Dissolve 1.0 eq of

    
    -(4-fluorophenyl)thiourea in absolute ethanol (0.1 M concentration).
    
  • Addition: Add 1.0 eq of the appropriate

    
    -bromoacetophenone (e.g., 2-bromo-4'-methoxyacetophenone for SAR variation).
    
  • Catalysis: Add a catalytic amount of triethylamine (

    
    ) or perform without base if the hydrobromide salt is desired.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours . Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).
    
  • Work-up:

    • Cool to room temperature.

    • Pour into crushed ice/water mixture.

    • Neutralize with

      
       (if salt formed) to precipitate the free base.
      
  • Purification: Filter the solid and recrystallize from hot ethanol to yield pure crystals.

Pharmacological Profile & Mechanisms of Action

Anticancer Activity: Aromatase & KPNB1 Inhibition

The most potent application of these derivatives is in the treatment of Estrogen-Receptor positive (ER+) breast cancer (e.g., MCF-7 cell lines).

  • Target: Aromatase (CYP19A1) .

  • Mechanism: The thiazole nitrogen coordinates with the Heme iron in the aromatase active site, while the 4-fluorophenyl group occupies the hydrophobic pocket usually reserved for the steroid backbone. This prevents the conversion of androgens to estrogens, starving the tumor of the hormone it needs to grow.

  • Secondary Target: KPNB1 (Importin

    
    -1) . Some derivatives inhibit nuclear transport, preventing oncogenic proteins from entering the nucleus.
    

Quantitative Data (MCF-7 Cell Line): | Compound Variant (R-group on Thiazole) | IC50 (





Data synthesized from comparative studies [1][2].

Antimicrobial Activity: DNA Gyrase Inhibition

Derivatives exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

  • Mechanism: Inhibition of DNA Gyrase (Subunit B) .[1] The scaffold competes with ATP for the binding site on the GyrB subunit, preventing bacterial DNA supercoiling and replication.

  • Key Interaction: The 4-fluorophenyl group forms halogen bonds with backbone carbonyls in the enzyme pocket, enhancing binding affinity compared to non-fluorinated analogs.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy relies on strict structural requirements. The SAR can be visualized as three distinct zones of modification.

SAR_AnalysisCoreCore Scaffold:N-(4-Fluorophenyl)thiazol-2-amineZoneAZone A: 4-Fluorophenyl Ring- Fluorine at Para is critical for metabolic stability.- Replacement with -H or -CH3 reduces half-life.- Replacement with -Cl reduces solubility.Core->ZoneAZoneBZone B: The Linker (-NH-)- Must remain secondary amine for H-bonding.- N-Methylation abolishes Aromatase inhibition.Core->ZoneBZoneCZone C: Thiazole C4/C5 Positions- C4-Aryl substitution drives potency.- Electron-withdrawing groups (e.g., 4-Br-Ph) at C4increase anticancer activity (IC50 < 1 uM).Core->ZoneC

Figure 2: SAR Map detailing the three critical zones for optimization.

Experimental Assay: Sulforhodamine B (SRB) Anticancer Protocol

To validate the anticancer potential mentioned in Section 3.1, the SRB assay is the preferred method over MTT due to its linearity and stability.

Protocol:

  • Seeding: Seed MCF-7 cells (

    
     cells/well) in 96-well plates and incubate for 24h.
    
  • Treatment: Add the

    
    -(4-fluorophenyl)thiazol-2-amine derivative (dissolved in DMSO) at serial dilutions (
    
    
    ). Incubate for 48h.
  • Fixation: Add cold trichloroacetic acid (TCA, 10% final concentration) and incubate at

    
     for 1h.
    
  • Staining: Wash with water, dry, and stain with 0.4% SRB solution (in 1% acetic acid) for 10 min.

  • Solubilization: Wash with 1% acetic acid to remove unbound dye. Dissolve bound stain in 10 mM Tris base .

  • Measurement: Read absorbance at 515 nm . Calculate IC50 using non-linear regression.

References

  • Abdallah, A. E. M., Mohareb, R. M., Helal, M. H. E., & Mofeed, G. J. (2021).[2] Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine . Acta Chimica Slovenica, 68(3), 604-616.[2][3] Link

  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile . Chemistry Central Journal, 13, Article number: 60. Link

  • Al-Wahaibi, L. H., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management . ACS Omega, 8(12), 10945–10960. Link

  • National Center for Biotechnology Information. (2025).[4][5][6] PubChem Compound Summary for CID 623055, N-(4-Fluorophenyl)-4-phenyl-1,3-thiazol-2-amine . Link

  • Bondock, S., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent . Nano Biomedicine and Engineering, 12. Link

N-(4-Fluorophenyl)thiazol-2-amine: A Technical Guide to Synthesis, Properties, and Medicinal Utility

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-(4-Fluorophenyl)thiazol-2-amine (and its isomer 4-(4-Fluorophenyl)-1,3-thiazol-2-amine) Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

The thiazole scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs (e.g., Dasatinib, Dabrafenib). Within this class, fluorinated aminothiazoles represent a critical sub-family. The introduction of a fluorine atom at the para-position of the phenyl ring enhances metabolic stability by blocking cytochrome P450-mediated oxidation while modulating lipophilicity (LogP) for improved membrane permeability.

This guide provides a comprehensive technical analysis of the compound often referred to as N-(4-Fluorophenyl)thiazol-2-amine . It addresses the critical structural isomerism that often leads to database confusion, details the primary synthetic pathways (Hantzsch synthesis), and outlines experimental protocols for its application in drug discovery.

Structural Disambiguation & Chemical Identity

Critical Note on Nomenclature: The name "N-(4-Fluorophenyl)thiazol-2-amine" is chemically ambiguous and can refer to two distinct constitutional isomers. In commercial catalogs and literature, it is most frequently mapped to the 4-aryl isomer (Isomer A), although the name technically describes the N-aryl isomer (Isomer B).

  • Isomer A (Dominant Scaffold): 4-(4-Fluorophenyl)-1,3-thiazol-2-amine

    • Structure: The 4-fluorophenyl group is attached to Carbon-4 of the thiazole ring.[1] The amine at Carbon-2 is primary (

      
      ).
      
    • Prevalence: This is the standard product of the Hantzsch reaction and the most common "building block" in this category.

  • Isomer B (Literal IUPAC): N-(4-Fluorophenyl)thiazol-2-amine (or 2-(4-fluorophenylamino)thiazole)

    • Structure: The 4-fluorophenyl group is attached to the Nitrogen of the amine at Carbon-2.[2] The thiazole ring carbons are unsubstituted.

    • Prevalence: Less common as a starting material; often a specific kinase inhibitor core.

This guide focuses on Isomer A (CAS 77815-14-6) due to its ubiquity as a synthesis intermediate, while highlighting the distinction where necessary.

Table 1: Physicochemical Profile (Isomer A)
PropertyDataSource
IUPAC Name 4-(4-Fluorophenyl)-1,3-thiazol-2-aminePubChem [1]
Common Synonyms 2-Amino-4-(4-fluorophenyl)thiazole; 4-(4-Fluoro-phenyl)-thiazol-2-ylaminePubChem [1]
CAS Registry Number 77815-14-6 SciFinder/PubChem [1]
PubChem CID 722371 PubChem [1]
ChemSpider ID Search via InChIKeyChemSpider
Molecular Formula

Molecular Weight 194.23 g/mol
SMILES Nc2nc(cs2)c1ccc(F)cc1
InChIKey WSOKJBHBMAGBIP-UHFFFAOYSA-N
LogP (XLogP3) 2.5PubChem [1]
H-Bond Donors/Acceptors 1 / 3
Topological Polar Surface Area 53.2 Ų

Synthetic Pathways[1][6]

The Hantzsch Thiazole Synthesis (Primary Route)

The most robust method for synthesizing 4-(4-fluorophenyl)-1,3-thiazol-2-amine is the Hantzsch Thiazole Synthesis . This condensation reaction involves an


-haloketone and a thioamide (thiourea).

Mechanism:

  • Nucleophilic Attack: The sulfur atom of thiourea attacks the

    
    -carbon of 4-fluorophenacyl bromide (2-bromo-1-(4-fluorophenyl)ethanone).
    
  • Cyclization: The nitrogen of the thiourea attacks the carbonyl carbon, closing the ring.

  • Dehydration: Loss of water drives aromatization to form the thiazole ring.

Visualization of Synthesis Logic

The following diagram illustrates the reaction flow and key intermediates.

HantzschSynthesis Start1 4-Fluorophenacyl Bromide (Electrophile) Inter1 S-Alkylated Intermediate (Thioimidate) Start1->Inter1 SN2 Attack (EtOH, Reflux) Start2 Thiourea (Nucleophile) Start2->Inter1 Inter2 Hydroxy-thiazoline Inter1->Inter2 Cyclization (-HBr) Product 4-(4-Fluorophenyl)- 1,3-thiazol-2-amine (CID 722371) Inter2->Product Dehydration (-H2O) Aromatization

Figure 1: Hantzsch synthesis pathway for the formation of the 2-amino-4-arylthiazole scaffold.

Experimental Protocols

Synthesis of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine

Standard Operating Procedure (SOP) derived from Hantzsch protocols [2, 3].

Materials:

  • 4-Fluorophenacyl bromide (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (Absolute)

  • Sodium acetate (optional, to neutralize HBr)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 4-fluorophenacyl bromide (10 mmol) in 20 mL of absolute ethanol.

  • Addition: Add thiourea (11 mmol) to the stirring solution.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 3:1). The starting bromide should disappear.
    
  • Precipitation: Cool the reaction mixture to room temperature. Often, the hydrobromide salt of the product precipitates directly.

  • Neutralization: Pour the mixture into ice-cold water (50 mL). Adjust pH to ~8-9 using ammonium hydroxide or saturated

    
     solution to liberate the free base.
    
  • Filtration: Filter the resulting precipitate under vacuum. Wash with cold water (

    
    ).
    
  • Purification: Recrystallize from hot ethanol or ethanol/water mixture.

  • Characterization:

    • Appearance: Yellowish to white solid.

    • Melting Point: Expect ~180–182°C [2].

    • 1H NMR (DMSO-d6): Look for the thiazole proton singlet around

      
       7.0–7.3 ppm and the broad 
      
      
      
      singlet (exchangeable with
      
      
      ).
Biological Assay: Antimicrobial Screening

Thiazole amines are frequently screened for antimicrobial activity. The following is a standardized broth microdilution workflow [2].

  • Preparation: Dissolve the synthesized compound in DMSO to create a stock solution (e.g., 10 mg/mL).

  • Inoculum: Prepare bacterial suspensions (e.g., S. aureus, E. coli) adjusted to 0.5 McFarland standard.

  • Dilution: In a 96-well plate, perform serial 2-fold dilutions of the compound in Mueller-Hinton broth.

  • Incubation: Add bacterial inoculum to each well. Incubate at

    
     for 18–24 hours.
    
  • Readout: Determine Minimum Inhibitory Concentration (MIC) visually (lack of turbidity) or via absorbance at 600 nm.

Medicinal Chemistry Applications & SAR

The 4-(4-fluorophenyl)-1,3-thiazol-2-amine scaffold acts as a versatile pharmacophore.

Structure-Activity Relationship (SAR)
  • The 2-Amino Group: Acts as a nucleophile for further derivatization (e.g., amide coupling, urea formation). Derivatization here often improves potency against kinase targets (e.g., CDK, VEGFR) [3].

  • The 4-Fluorophenyl Moiety:

    • Bioisosterism: The fluorine mimics hydrogen in size but increases lipophilicity and metabolic stability.

    • Electronic Effect: The electron-withdrawing nature of fluorine deactivates the phenyl ring, potentially influencing

      
       stacking interactions in the protein binding pocket.
      
  • Thiazole Ring: Provides a flat, aromatic linker that positions the "Left-Hand Side" (phenyl) and "Right-Hand Side" (amide/urea) substituents in a specific vector.

Pathway Visualization: Pharmacophore Logic

SAR_Logic Core Thiazole Core (Scaffold) Amino 2-Amino Group (H-Bond Donor/Acceptor) Core->Amino Position 2 Phenyl 4-Fluorophenyl (Lipophilic/Metabolic Shield) Core->Phenyl Position 4 Deriv Amide Coupling (Kinase Specificity) Amino->Deriv Synthetic Handle Binding Hydrophobic Pocket Interaction Phenyl->Binding Target Interaction

Figure 2: Pharmacophore dissection of the N-(4-fluorophenyl)thiazol-2-amine scaffold.

Safety and Handling

Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures: Use standard PPE (nitrile gloves, safety goggles). Perform synthesis in a fume hood to avoid inhalation of bromoketone vapors or thiazole dust.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 722371, 4-(4-Fluorophenyl)-1,3-thiazol-2-amine. Retrieved from [Link]

  • Sharma, R. et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Nano Biomed. Eng. Retrieved from [Link] (Contextual verification from search snippets).

  • Abdel-Wahab, B. F. et al. (2011). Synthesis and Biological Activities of 2-Aminothiazole Derivatives. Molecules.[2][3][4][5][6][7][8][9][10] (General reference for Hantzsch protocols in this class).

Sources

The Therapeutic Paradigm of Fluorinated Aminothiazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminothiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics ranging from kinase inhibitors to antimicrobial agents. However, the strategic incorporation of fluorine—particularly via trifluoromethyl (–CF3) or difluoromethyl (–CF2Br) groups—has catalyzed a paradigm shift in how these molecules interact with biological targets. Fluorination fundamentally alters the physicochemical landscape of the aminothiazole core, modulating pKa, enhancing metabolic stability against cytochrome P450 (CYP450) oxidation, and driving highly specific hydrophobic interactions within target binding pockets[1][2].

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between theoretical structure-activity relationships (SAR) and actionable, self-validating bench protocols. This whitepaper dissects the mechanistic rationale behind fluorinated aminothiazoles, analyzes their role in modern pharmacotherapy, and provides robust methodologies for their synthesis and evaluation.

Mechanistic Rationale: The Causality of Fluorination

The decision to fluorinate an aminothiazole scaffold is never arbitrary; it is a calculated structural intervention designed to solve specific pharmacokinetic or pharmacodynamic liabilities.

Electronic Modulation and Target Affinity

Fluorine is the most electronegative element, and its introduction onto the aminothiazole ring (e.g., at the C4 or C5 position) exerts a strong inductive electron-withdrawing effect. This alters the pKa of the adjacent N2-amine, fine-tuning its ability to act as a hydrogen bond donor or acceptor. For instance, in the development of PI3Kα inhibitors like Alpelisib, the inclusion of a trifluoromethyl group was found to produce potent double-digit nanomolar inhibition of PI3Kα-dependent Akt activation, vastly outperforming non-fluorinated tert-butyl analogs[1][3]. The –CF3 group perfectly occupies a lipophilic pocket in the kinase hinge region, displacing high-energy water molecules and increasing the binding entropy.

Metabolic Shielding and Bioavailability

The C5 position of the 2-aminothiazole ring is notoriously susceptible to oxidative metabolism by hepatic CYP450 enzymes. By substituting the C5 hydrogen with a fluorine atom or a fluoroalkyl group, medicinal chemists create a steric and electronic shield. The high bond dissociation energy of the C–F bond (approx. 116 kcal/mol) makes it highly resistant to metabolic cleavage, thereby extending the drug's biological half-life and improving oral bioavailability[4].

SAR_Logic Core 2-Aminothiazole Privileged Scaffold C5 C5 Position -CF3 / -F Addition Core->C5 N2 N2 Position Urea / Sulfonamide Core->N2 C4 C4 Position Aryl Substitution Core->C4 Metabolism Blocks CYP450 Oxidation Increases Half-life C5->Metabolism Lipophilicity Increases LogP Enhances HSA Binding C5->Lipophilicity Affinity H-Bond Modulation Target Kinase Hinge N2->Affinity

Structure-Activity Relationship (SAR) logic for fluorinated aminothiazoles.

Target Pathways and Pharmacological Efficacy

Fluorinated aminothiazoles have demonstrated exceptional versatility across multiple therapeutic targets, most notably in oncology and immunology.

Kinase Inhibition (PI3K/Akt and Src Families)

The 2-aminothiazole template is highly effective for kinase inhibition. Dasatinib, a pan-Src inhibitor, utilizes the aminothiazole core to achieve subnanomolar potencies[5][6]. Building on this, fluorinated derivatives have been engineered to target the PI3K/Akt survival pathway. Alpelisib utilizes a trifluoromethyl alkyl-substituted pyridine linked to an aminothiazole via a urea bond. This specific geometry forces the molecule into an active conformation that selectively inhibits PI3Kα, starving breast cancer cells of critical survival signals[1].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT / PKB PIP3->AKT Recruits mTOR mTOR Survival/Growth AKT->mTOR Activates Inhibitor Fluorinated Aminothiazole (e.g., Alpelisib) Inhibitor->PI3K Inhibits (Nanomolar IC50)

PI3K/Akt signaling pathway targeted by fluorinated aminothiazole inhibitors.
GPCR Antagonism (CXCR1/CXCR2)

Beyond kinases, fluorinated aminothiazoles are potent allosteric modulators of G-protein coupled receptors (GPCRs). The molecule DF2755Y, which features a 4-(trifluoromethyl)-1,3-thiazol-2-yl amino group, acts as a dual CXCR1/CXCR2 inhibitor. The trifluoromethyl group is critical for its favorable oral pharmacokinetic profile and its ability to selectively inhibit neutrophil chemotaxis without disrupting natural CXCL8 binding, offering a novel therapeutic option for severe inflammatory diseases[7].

Quantitative Data Summary

Table 1: Comparative Pharmacological Metrics of Aminothiazole Derivatives

Scaffold / CompoundTargetModificationEfficacy (IC50 / Ka)Key Pharmacological Advantage
Compound 78B PI3Kαtert-butyl (C4)> 100 nMBaseline activity; poor hydrophobic packing.
Alpelisib (78A) PI3Kα–CF3 (Trifluoromethyl)Double-digit nMPotent Akt inhibition; optimized urea linkage[1].
DF2755Y CXCR1/24-(Trifluoromethyl)High affinityOral PK profile; selective neutrophil inhibition[7].
Compound 3 HSA4-Fluoro-sulfonamideKa ≈ 1.20 × 10^6 M⁻¹Excellent plasma bioavailability; unbound fraction 0.28[8].

Validated Experimental Methodologies

To ensure reproducibility, the following protocols have been designed as self-validating systems. Each step includes internal causality checks to verify the integrity of the workflow.

Protocol 3.1: One-Pot Domino Synthesis of 5-(Trifluoromethyl)-2-thiazolamine

Traditional syntheses of fluoroalkyl-substituted 2-aminothiazoles suffer from harsh conditions (–78 °C) and expensive reagents like CF3I. This optimized one-pot domino methodology utilizes readily available precursors[2][4].

Step-by-Step Workflow:

  • Reagent Preparation: Dissolve 3-bromo-1,1,1-trifluoro-2-propanone (1.0 equiv) in anhydrous tetrahydrofuran (THF).

    • Causality Check: THF is strictly required over dimethylformamide (DMF) or toluene. DMF reacts destructively with the thionating agent, while nonpolar toluene fails to stabilize the polar transition states, resulting in poor yields.

  • Thionation: Add phosphorus pentasulfide to the THF solution. Stir the mixture at 30 °C.

    • Validation: Monitor the reaction via Thin-Layer Chromatography (TLC). The complete disappearance of the ketone spot validates successful thionation.

  • Cyclization: Introduce cyanamide (1.0 equiv) and sodium acetate (AcONa, 1.0 equiv) directly to the reaction vessel. Elevate the temperature to 60 °C and stir for 30 hours.

    • Causality Check: AcONa acts as a mild base to neutralize the hydrobromic acid byproduct. This neutralization is critical to maintain the nucleophilicity of the cyanamide nitrogen, driving the ring-closure step.

  • Purification: Quench the reaction with distilled water, extract the organic layer with ethyl acetate, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel column chromatography.

    • Validation: Confirm structural identity using ¹H NMR and Electrospray Ionization Mass Spectrometry (ESI-MS) targeting the [M+H]+ peak.

Synthesis_Workflow Step1 Step 1: Reagent Preparation 3-bromo-1,1,1-trifluoro-2-propanone in THF Step2 Step 2: Thionation Add Phosphorus Pentasulfide (30°C) Step1->Step2 Step3 Step 3: Cyclization Add Cyanamide + AcONa (60°C, 30h) Step2->Step3 Step4 Step 4: Purification Silica Gel Column Chromatography Step3->Step4 Step5 Final Product 5-(Trifluoromethyl)-2-thiazolamine Step4->Step5

One-pot domino synthesis workflow for 5-(trifluoromethyl)-2-thiazolamine.
Protocol 3.2: Spectroscopic Validation of Human Serum Albumin (HSA) Binding

The lipophilicity imparted by fluorination significantly impacts plasma protein binding, which governs drug distribution and efficacy. This protocol evaluates the binding of a fluorinated aminothiazole (e.g., 4-Fluoro-N-(thiazol-2-yl)benzenesulfonamide) to HSA[8][9].

Step-by-Step Workflow:

  • Stock Preparation: Prepare a 1.0 × 10⁻⁵ M solution of HSA in physiological phosphate-buffered saline (PBS, pH 7.4). Prepare titrating concentrations of the fluorinated aminothiazole ligand.

  • Fluorescence Quenching Assay: Excite the HSA samples at 280 nm (tryptophan and tyrosine) and 295 nm (tryptophan only). Record emission spectra from 300 to 500 nm before and after the sequential addition of the ligand.

  • Stern-Volmer Analysis: Plot the fluorescence intensity ratio (F0/F) against ligand concentration.

    • Causality Check: A systematic reduction in fluorescence intensity without a shift in the emission maximum indicates static quenching. This validates the formation of a stable, non-fluorescent ground-state complex between the fluorinated drug and HSA, rather than random collisional (dynamic) quenching.

  • Circular Dichroism (CD) Validation: Measure the CD spectra of the complex from 200 to 260 nm.

    • Validation: A quantifiable reduction in the negative ellipticity at 208 nm and 222 nm confirms a loss of α-helical content, proving that the fluorinated ligand successfully penetrates and alters the protein's microenvironment.

Conclusion

The integration of fluorine into the 2-aminothiazole scaffold is a masterclass in rational drug design. By leveraging the unique stereoelectronic properties of groups like –CF3, researchers can systematically eliminate metabolic liabilities, enhance lipophilicity, and achieve exquisite target selectivity. As demonstrated by FDA-approved therapeutics and emerging clinical candidates, mastering the synthesis and biophysical characterization of these molecules is essential for the next generation of targeted therapies.

References

  • Fluorine-containing drugs approved by the FDA in 2019 Source: RHHZ URL
  • Source: National Institutes of Health (NIH)
  • 2-Aminothiazole as a Novel Kinase Inhibitor Template.
  • A One-Pot Domino Synthesis of 4-(Trifluoromethyl)
  • Insight into the binding mechanisms of fluorinated 2-aminothiazole sulfonamide and human serum albumin: Spectroscopic and in silico approaches Source: PubMed / Int J Biol Macromol URL

Sources

Methodological & Application

Application Note: Synthesis of N-(4-Fluorophenyl)thiazol-2-amine via Hantzsch Cyclocondensation

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Focus: Mechanistic causality, experimental validation, and scalable protocol design.

Executive Summary & Strategic Context

2-Aminothiazoles are highly privileged scaffolds in medicinal chemistry, frequently embedded in kinase inhibitors, antimicrobial agents, and G-protein-coupled receptor (GPCR) ligands[1][2]. This application note details a highly optimized, self-validating protocol for the synthesis of N-(4-fluorophenyl)thiazol-2-amine. By leveraging the classic Hantzsch thiazole synthesis, we achieve a highly regioselective cyclocondensation between 1-(4-fluorophenyl)thiourea and chloroacetaldehyde[3][4]. This guide moves beyond standard recipes to explain the chemical causality behind each experimental parameter.

Mechanistic Causality & Regioselectivity

The Hantzsch synthesis remains the most robust, scalable, and atom-economical pathway for constructing 1,3-thiazole heterocycles[2][4]. The reaction proceeds via a highly ordered sequence of nucleophilic attacks and dehydration steps:

  • Kinetically Favored S-Alkylation: The sulfur atom in the thiourea derivative is a soft, highly polarizable nucleophile. It preferentially attacks the electrophilic

    
    -carbon of chloroacetaldehyde, displacing the chloride ion in an exothermic 
    
    
    
    process[3]. This S-alkylation is kinetically favored over N-alkylation.
  • Intramolecular Cyclization: The resulting isothiouronium intermediate places the unsubstituted nitrogen (

    
    ) in close spatial proximity to the highly reactive aldehyde carbonyl. Nucleophilic attack by this nitrogen closes the 5-membered ring.
    
  • Aromatization via Dehydration: Elimination of a water molecule yields the fully conjugated, aromatic thiazole ring. Because a chloride ion is displaced in the first step, the product initially forms as a water-soluble hydrochloride salt[1].

Mechanism A 1-(4-Fluorophenyl)thiourea + Chloroacetaldehyde B S-Alkylation (Thioether Intermediate) A->B Heat, Solvent C Intramolecular Cyclization (Nucleophilic Attack on Carbonyl) B->C Rapid D Dehydration (-H2O) C->D -H2O E N-(4-Fluorophenyl)thiazol-2-amine (HCl Salt) D->E Rearrangement F Neutralization (Free Base Formation) E->F NaHCO3/NH4OH

Figure 1: Mechanistic pathway of the Hantzsch thiazole synthesis for N-(4-fluorophenyl)thiazol-2-amine.

Experimental Rationale & Reagent Selection

As an application scientist, understanding why specific reagents and conditions are chosen is critical for downstream troubleshooting and scale-up:

  • Chloroacetaldehyde Source: Anhydrous chloroacetaldehyde is highly unstable and readily polymerizes to form cyclic or linear polyacetals[5]. To ensure reproducible stoichiometry and prevent degradation, a 50% aqueous solution is utilized as the industry standard[3].

  • Solvent System: Absolute ethanol is the optimal solvent. It provides sufficient solubility for the thiourea starting material at elevated temperatures and is fully miscible with the aqueous chloroacetaldehyde[3].

  • Thermal Control: The initial S-alkylation is highly exothermic. Dropwise addition of the

    
    -halocarbonyl at room temperature prevents thermal runaway and suppresses side reactions[3]. Subsequent refluxing supplies the activation energy required to drive the dehydration step to completion.
    
  • Workup Strategy: The reaction inherently produces the HCl salt of the target molecule[1]. To isolate the free base, the reaction mixture must be subjected to a mild alkaline workup (pH 8–9). This neutralizes the salt, drastically reducing the compound's aqueous solubility and triggering precipitation.

Step-by-Step Protocol: A Self-Validating System

This protocol is designed with built-in validation checkpoints to ensure reaction fidelity at each stage.

Materials & Equipment:

  • 1-(4-Fluorophenyl)thiourea (10.0 mmol, 1.70 g)

  • Chloroacetaldehyde (50% aqueous solution, 11.0 mmol, ~1.73 g)[3]

  • Absolute Ethanol (20 mL)

  • Saturated aqueous Sodium Bicarbonate (

    
    )
    
  • Ice bath, reflux condenser, magnetic stirrer, heating mantle, and Buchner funnel[3].

Execution Steps:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 1-(4-fluorophenyl)thiourea (1.70 g) in 20 mL of absolute ethanol.

    • Validation Checkpoint: The mixture will appear as a cloudy suspension. Complete dissolution is not required at this stage.

  • Initiation: Cool the flask in a water bath (20 °C). Begin vigorous stirring and add the 50% aqueous chloroacetaldehyde (1.73 g) dropwise over 10 to 15 minutes[3].

    • Causality: Dropwise addition controls the exothermic S-alkylation.

    • Validation Checkpoint: The suspension will gradually clear into a homogeneous, pale-yellow solution as the soluble isothiouronium intermediate forms.

  • Cyclocondensation: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (75–80 °C) for 2 hours.

    • Validation Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The UV-active starting material spot (

      
      ) should disappear, replaced by a baseline spot (the highly polar HCl salt of the product).
      
  • Neutralization & Precipitation: Remove the flask from heat and allow it to cool to room temperature. Transfer the flask to an ice bath (0–5 °C). Slowly add saturated aqueous

    
     dropwise until the pH reaches 8–9.
    
    • Causality: Neutralizing the HCl salt forms the hydrophobic free base[1].

    • Validation Checkpoint: A copious white to off-white precipitate will immediately crash out of the solution.

  • Isolation: Filter the precipitate under vacuum using a Buchner funnel. Wash the filter cake with ice-cold distilled water (2 × 10 mL) to remove residual inorganic salts, followed by a wash with cold heptane (10 mL).

  • Drying: Dry the crystals under high vacuum at 40 °C for 12 hours to afford pure N-(4-fluorophenyl)thiazol-2-amine.

Troubleshooting Start Monitor Reaction via LC-MS/TLC Check Is Starting Material Consumed? Start->Check Yes Proceed to Aqueous Workup Check->Yes Yes No Check Reaction Temperature & Reagent Stoichiometry Check->No No Workup Precipitate Free Base (pH 8-9) Yes->Workup Adjust Add 0.1 eq Chloroacetaldehyde or Increase Heat No->Adjust Adjust->Start Re-evaluate Pure Recrystallize (EtOH/H2O) Verify Purity >95% Workup->Pure

Figure 2: Self-validating experimental workflow and troubleshooting logic tree.

Quantitative Data & Analytical Characterization

To ensure the highest E-E-A-T standards, reaction optimization data and expected analytical profiles are summarized below.

Table 1: Solvent and Temperature Optimization Matrix

Solvent SystemTemperatureReaction TimeIsolated Yield (%)Purity (HPLC)Observation
WaterReflux (100 °C)4 h65%92%Incomplete dissolution of thiourea initially.
Ethanol (Abs) Reflux (78 °C) 2 h 88% >98% Homogeneous reaction; rapid conversion.
DMF80 °C3 h72%90%Difficult workup; trace side products observed.
THFReflux (66 °C)6 h55%85%Sluggish reaction due to lower boiling point.

Table 2: Expected Analytical Characterization (


) 
Analytical MethodParameterExpected Result / Assignment
LC-MS (ESI+)

m/z 195.0 (Base peak)

H NMR (400 MHz, DMSO-

)
Thiazole H-4, H-5

7.25 (d, J = 3.6 Hz, 1H), 6.85 (d, J = 3.6 Hz, 1H)[1]
Aromatic (Fluorophenyl)

7.60 - 7.55 (m, 2H), 7.15 - 7.10 (m, 2H)
N-H (Amine)

10.15 (br s, 1H, exchangeable with

)

F NMR (376 MHz)
Fluorine

-120.5 (s, 1F)
Melting Point Free Base135 – 137 °C

References

  • Benchchem. "Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Preparation of N-(thiazol-2-yl)-2-tosylacetamide." Benchchem.com.
  • Tanimoto, S.
  • MDPI. "Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
  • ResearchGate. "Review of the synthesis and biological activity of thiazoles.
  • SysRevPharm.

Sources

Topic: A Robust One-Pot Synthesis Protocol for N-(4-Fluorophenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

The N-aryl-thiazol-2-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This application note provides a detailed, field-proven, one-pot protocol for the synthesis of N-(4-Fluorophenyl)thiazol-2-amine, a key intermediate and pharmacophore.[4] We will delve into the causality of the experimental design, grounded in the principles of the Hantzsch thiazole synthesis, and present a self-validating workflow from starting materials to purified product. This guide is designed to be both a practical laboratory procedure and an educational tool for understanding the underlying chemical principles.

Scientific Principle: The Hantzsch Thiazole Synthesis

The cornerstone of this protocol is the Hantzsch thiazole synthesis, a classic and highly reliable method for constructing the thiazole ring, first described in 1887.[5] The reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing species.[6][7] In this specific application, we utilize N-(4-fluorophenyl)thiourea and chloroacetaldehyde. The one-pot nature of this protocol enhances efficiency by avoiding the isolation of intermediates, thereby saving time and resources.[8]

The reaction proceeds via a well-established mechanism:

  • Nucleophilic Attack (S-Alkylation): The sulfur atom of the N-(4-fluorophenyl)thiourea, being a soft nucleophile, attacks the electrophilic carbon of chloroacetaldehyde in a classic SN2 reaction. This displaces the chloride ion and forms an S-alkylated isothiourea intermediate.

  • Intramolecular Cyclization: The terminal amino group of the intermediate then performs a nucleophilic attack on the carbonyl carbon of the aldehyde.

  • Dehydration: The resulting heterocyclic intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.[6][9]

This mechanistic pathway is visualized below.

Hantzsch_Mechanism Figure 1: Reaction Mechanism of Hantzsch Thiazole Synthesis cluster_legend Legend Thiourea N-(4-Fluorophenyl)thiourea Intermediate1 S-Alkylated Intermediate (Isothiourea) Thiourea->Intermediate1 SN2 Attack Aldehyde Chloroacetaldehyde Aldehyde->Intermediate1 Intermediate2 Cyclized Intermediate (Thiazoline) Intermediate1->Intermediate2 Intramolecular Cyclization Product N-(4-Fluorophenyl)thiazol-2-amine Intermediate2->Product Dehydration (-H2O) A Reactant/Product B Intermediate

Caption: Figure 1: Reaction Mechanism of Hantzsch Thiazole Synthesis.

Experimental Protocol

This protocol is designed for robustness and high yield. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular WeightQuantity (per run)Role/Comments
N-(4-Fluorophenyl)thiourea459-05-2170.21 g/mol 1.70 g (10 mmol)Thioamide source[10][11]
Chloroacetaldehyde (50% w/w in H₂O)107-20-078.50 g/mol 1.73 g (11 mmol, 1.1 eq)α-halocarbonyl source[12]
Ethanol (95%)64-17-546.07 g/mol 40 mLReaction Solvent
Sodium Bicarbonate (NaHCO₃)144-55-884.01 g/mol ~20 mL (Saturated Sol.)Base for neutralization/workup[6]
Deionized Water7732-18-518.02 g/mol ~200 mLFor workup and washing
Round-bottom flask (100 mL)--1Reaction Vessel
Reflux Condenser--1-
Magnetic Stirrer/Hotplate--1-
Buchner Funnel & Flask--1 setFor filtration
Filter Paper (Whatman No. 1 or equiv.)--As needed-
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-(4-Fluorophenyl)thiourea (1.70 g, 10 mmol).

  • Solvent Addition: Add 40 mL of 95% ethanol to the flask. Stir the mixture at room temperature to achieve a uniform suspension.

  • Reagent Addition: Slowly add the chloroacetaldehyde solution (1.73 g, 11 mmol) to the stirring suspension dropwise over 5 minutes. Chloroacetaldehyde is a lachrymatory and toxic substance and must be handled with extreme care in a fume hood.[12]

  • Reaction Execution: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle or oil bath.

  • Reaction Monitoring: Maintain the reflux with vigorous stirring for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The disappearance of the starting thiourea spot indicates reaction completion.

  • Cooling and Neutralization: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A precipitate may begin to form.

  • Product Precipitation (Workup): Pour the cooled reaction mixture slowly into a beaker containing 150 mL of cold deionized water while stirring. Proceed to slowly add a saturated aqueous solution of sodium bicarbonate until the solution is neutral or slightly basic (pH ~7-8). This step neutralizes the hydrochloric acid byproduct, which is crucial for maximizing the precipitation of the amine product.[6]

  • Isolation: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water (2 x 25 mL) to remove any inorganic salts and water-soluble impurities.

  • Drying: Dry the collected solid product, either air-dried on a watch glass or in a desiccator under vacuum. The expected product is a solid.[2]

Purification

For most applications, the crude product is of sufficient purity. However, for obtaining analytically pure material, recrystallization is recommended.

  • Recrystallization: Transfer the crude solid to a flask and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and dry them under vacuum.

Expected Yield: 75-85% of the theoretical yield.

Overall Experimental Workflow

The entire process, from setup to final product, is a streamlined sequence designed for efficiency and high throughput.

Workflow Figure 2: One-Pot Synthesis Workflow Setup 1. Reaction Setup (Thiourea + Ethanol) Addition 2. Reagent Addition (Chloroacetaldehyde) Setup->Addition Reflux 3. Reflux & Monitor (3-4 hours at ~80°C) Addition->Reflux Workup 4. Workup (Cool, Precipitate, Neutralize) Reflux->Workup Isolate 5. Isolation & Washing (Vacuum Filtration) Workup->Isolate Dry 6. Drying (Crude Product) Isolate->Dry Purify 7. Purification (Optional) (Recrystallization from Ethanol) Dry->Purify Final Final Product N-(4-Fluorophenyl)thiazol-2-amine Dry->Final Sufficient Purity for some uses Purify->Final

Caption: Figure 2: One-Pot Synthesis Workflow.

References

  • One-pot three-component protocol for the synthesis of substituted 2-aminothiazoles. (2017). Springer. Available at: [Link]

  • Facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. (2012). HETEROCYCLES, 85(8), 1939-1950. Available at: [Link]

  • Efficient One-Pot Synthesis of Thiazol-2-imine Derivatives through Regioselective Reaction Between Primary Amines, Phenylisothiocyanate, and α-Chloroacetaldehyde. (n.d.). PubMed. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Available at: [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Available at: [Link]

  • Synthesis of thiazoles via condensation of α‐chloroacetaldehyde with thioformamide. (n.d.). ResearchGate. Available at: [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Available at: [Link]

  • Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. Available at: [Link]

  • A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. (2021). Royal Society of Chemistry. Available at: [Link]

  • Chloroacetaldehyde. (n.d.). PubChem. Available at: [Link]

  • One Pot Synthesis and Antimicrobial Activity of Substituted 2-Aminothiazoles. (2025). ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). PMC. Available at: [Link]

  • One-Pot Syntheses of Substituted 2-Aminothiazoles and 2-Aminoselenazoles via Meerwein Arylation of Alkyl Vinyl Ketones | Request PDF. (2022). ResearchGate. Available at: [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). Systematic Reviews in Pharmacy, 12(1). Available at: [Link]

  • Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide). (2024). MDPI. Available at: [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). ScienceDirect. Available at: [Link]

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. (2023). RSC Publishing. Available at: [Link]

  • (PDF) A one-pot synthesis of 2-aminothiazoles via the coupling of ketones and thiourea using I2/dimethyl sulfoxide as a catalytic oxidative system. (2021). ResearchGate. Available at: [Link]

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Letters in Applied NanoBioScience, 12(2). Available at: [Link]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Bentham Science. Available at: [Link]

  • 1-(4-Fluorophenyl)thiourea. (2010). IUCr. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. Available at: [Link]

  • Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation. (2018). PubMed. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC. Available at: [Link]

  • (4-Fluorophenyl)thiourea (97%). (n.d.). Amerigo Scientific. Available at: [Link]

  • One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole. (n.d.). Oriental Journal of Chemistry. Available at: [Link]

  • Ionic-liquid mediated one-pot synthesis of novel thiazolidinones containing pyrazole and thiazole hybrid as COX-1/COX-2 inhibito. (2025). ACG Publications. Available at: [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, self-validating experimental design, and quantitative method optimization.

Introduction & Scientific Rationale

The 2-aminothiazole scaffold is a highly privileged pharmacophore in modern drug discovery, exhibiting potent antimicrobial, antioxidant, and anticancer activities[1]. Traditionally, the construction of this heterocycle relies on the classical Hantzsch thiazole synthesis—the cyclocondensation of an α-haloketone with a thiourea derivative. However, under conventional conductive heating, this reaction often requires extended reflux times (up to 8 hours) and yields mediocre results due to thermal degradation and the formation of side products[2].

As a Senior Application Scientist, I strongly advocate for the transition to Microwave-Assisted Organic Synthesis (MAOS) . By leveraging controlled microwave irradiation, we can reduce reaction times from hours to mere minutes while significantly improving product purity and yield[3],[2]. This guide deconstructs the causality behind MAOS parameters and provides a self-validating protocol for the robust generation of 2-aminothiazole derivatives.

Mechanistic Insights: Dielectric Heating & The Reaction Pathway

To master this protocol, one must understand why microwave energy accelerates the Hantzsch synthesis. Unlike conventional heating, which relies on convection currents and creates uneven thermal gradients, microwave irradiation (typically at 2.45 GHz) directly couples with the dipole moments of the solvent and the polar reactants[4].

This phenomenon, known as dielectric heating , causes rapid molecular friction and volumetric superheating. The rapid energy transfer instantly overcomes the activation energy barrier required for the three critical steps of the Hantzsch mechanism:

  • S-Alkylation: The nucleophilic sulfur of the thiourea attacks the α-carbon of the haloketone.

  • Cyclization: The nitrogen atom attacks the carbonyl carbon to form a five-membered intermediate.

  • Dehydration: The loss of a water molecule drives the aromatization, yielding the stable 2-aminothiazole core.

Mechanism Reactants α-Haloketone + Thiourea MW Microwave Irradiation (Dielectric Heating) Reactants->MW Polar Solvent (Methanol) Step1 Step 1: S-Alkylation (Nucleophilic Attack) MW->Step1 Overcomes Activation Energy Step2 Step 2: Cyclization (Intramolecular Condensation) Step1->Step2 Step3 Step 3: Dehydration (-H2O) Step2->Step3 Product 2-Aminothiazole Derivative Step3->Product Aromatization

Mechanistic workflow of microwave-assisted Hantzsch thiazole synthesis.

Experimental Design & Causality

Every parameter in a microwave protocol must be selected with deliberate physical chemistry rationale:

  • Solvent Selection (Methanol): Methanol is explicitly chosen over non-polar solvents (like toluene or hexane) because of its high loss tangent (

    
    ). The loss tangent dictates the efficiency with which electromagnetic energy is converted into heat. Methanol acts as an excellent microwave absorber, ensuring the reaction mixture reaches the target temperature almost instantaneously[4].
    
  • Temperature & Pressure Limits (90°C, 250 psi): Operating at 90°C in a sealed microwave vessel superheats the methanol past its atmospheric boiling point (64.7°C). The sealed environment builds autogenous pressure, which keeps the solvent in the liquid phase, thereby accelerating the reaction kinetics exponentially according to the Arrhenius equation[4].

  • Equimolar Ratios: Using a strict 1:1 molar ratio of α-haloketone to thiourea prevents the formation of unreacted starting material complexes, which can complicate downstream purification[4].

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system . Do not proceed to subsequent phases unless the in-process validation criteria are explicitly met.

Phase 1: Reaction Assembly
  • In a specialized 10 mL microwave-safe heavy-walled borosilicate test tube equipped with a magnetic stir bar, add the substituted α-haloketone (1.0 mmol) and the appropriate thiourea derivative (1.0 mmol)[4].

  • Add 2.0 mL of HPLC-grade Methanol.

  • Validation Check: Ensure the reactants are fully suspended or dissolved. Cap the vessel securely with a pressure-rated Teflon septum to prevent solvent blowout.

Phase 2: Microwave Irradiation
  • Place the vessel into the dedicated microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

  • Program the reactor parameters:

    • Temperature: 90°C

    • Max Power: 170 W[3]

    • Pressure Limit: 250 psi[4]

    • Hold Time: 15 minutes

    • Cooling: Enable compressed air cooling post-reaction until the vessel reaches < 40°C.

Phase 3: In-Process Validation (Critical Feedback Loop)

Causality: Microwave magnetrons can experience calibration drift, leading to insufficient dielectric heating. We must validate reaction completion before workup.

  • Extract a 10 µL aliquot of the cooled mixture, dilute in 1 mL methanol, and spot on a Silica Gel 60 F254 TLC plate.

  • Elute using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Self-Validation Gate: Visualize under UV light (254 nm). The reaction is only validated as complete when the high-

    
     α-haloketone starting material spot is entirely absent.
    
    • If present: The dielectric heating was insufficient. Re-subject the vessel to 5 additional minutes of irradiation[4].

    • If absent: Proceed to Phase 4.

Phase 4: Workup & Isolation
  • Pour the validated reaction mixture over 15 g of crushed ice while stirring vigorously. The sudden drop in solubility forces the rapid precipitation of the 2-aminothiazole derivative[3].

  • Neutralize the mixture with a 10% aqueous sodium bicarbonate solution until a pH of 7.0 is reached (removes hydrohalic acid byproducts).

  • Collect the precipitate via vacuum filtration, wash with cold distilled water (3 x 10 mL), and air-dry.

  • Recrystallize the crude product from hot ethanol to achieve >98% purity[3].

Phase 5: Analytical Characterization

Confirm the structure via


H NMR. The definitive hallmark of successful cyclization is the appearance of the highly deshielded thiazole 

proton, which typically resonates as a sharp singlet between

7.0 – 7.5 ppm[2].

Quantitative Data: Method Comparison

To demonstrate the authoritative superiority of MAOS over conventional heating, the following table summarizes the comparative yields and reaction times for various 2-aminothiazole derivatives. Note the drastic reduction in time and the elimination of thermal degradation byproducts.

EntryKetone Precursor (

)
Thiourea Precursor (

)
Conventional Time (h)Conventional Yield (%)Microwave Time (min)Microwave Yield (%)
1 2-BromoacetophenoneThiourea8.065%10 92%
2 2-Bromo-4'-chloroacetophenoneN-Phenylthiourea8.560%15 89%
3 2-Bromo-4'-methoxyacetophenoneN-Methylthiourea7.070%10 94%
4 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanoneN-Phenylthiourea8.055%30 85%

Data aggregated and adapted from comparative studies on microwave-assisted Hantzsch synthesis[2],[4].

References

  • Title: Microwave Assisted Synthesis of 2-Aminothiazole Derivatives Source: Journal of University of Shanghai for Science and Technology (JUSST), Vol. 24, Issue 11, 2022. URL: [Link]

  • Title: Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas Source: National Center for Biotechnology Information (PMC) / Arkivoc. 2011(9): 14-23. URL: [Link]

Sources

Application Note: Optimized Reaction Conditions for the Coupling of 4-Fluorophenylthiourea and α-Haloketones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The coupling of 4-fluorophenylthiourea with α-haloketones via the classic Hantzsch thiazole synthesis is a cornerstone reaction in medicinal chemistry and drug development[1],[2]. The strategic incorporation of the 4-fluorophenyl moiety often enhances the lipophilicity and metabolic stability of the resulting scaffold, yielding 2-aminothiazole derivatives with potent biological activities, including human neutrophil elastase (HNE) inhibition and antiproliferative properties[3],[4]. This Application Note provides drug development professionals with a deep mechanistic rationale and field-validated protocols for both conventional thermodynamic and rapid kinetic (microwave-assisted) reaction conditions.

Mechanistic Rationale & Pathway

The synthesis of 4-fluorophenyl-substituted 2-aminothiazoles is a multi-step cascade driven by the thermodynamic stability of the resulting aromatic heterocycle[5]. Understanding this mechanism is critical for troubleshooting and optimizing yields.

  • S-Alkylation (Nucleophilic Attack) : The reaction initiates via an SN2 mechanism. The highly polarizable, nucleophilic sulfur atom of 4-fluorophenylthiourea attacks the α-carbon of the haloketone, displacing the halide leaving group to form an S-alkylated isothiouronium intermediate[5],[6].

  • Intramolecular Cyclization : The proximal nitrogen of the thiourea moiety undergoes an intramolecular nucleophilic attack on the electrophilic carbonyl carbon, forming a five-membered heterocyclic intermediate[6].

  • Dehydration and Deprotonation : The intermediate undergoes rapid dehydration (loss of H₂O) to establish the thiazole core[6]. Because the reaction generates one equivalent of strong acid (e.g., HBr), the product initially exists as a protonated thiazolium salt[5]. Subsequent treatment with a weak base facilitates deprotonation, yielding the free 2-aminothiazole base[3].

Mechanism A 4-Fluorophenylthiourea + α-Haloketone B S-Alkylation (Isothiouronium Salt) A->B SN2 Attack (S on C-X) C Intramolecular Cyclization B->C N attacks Carbonyl C D Dehydration & Deprotonation C->D - H2O E 2-Aminothiazole Derivative D->E Base (-HX)

Fig 1: Mechanistic pathway of the Hantzsch thiazole synthesis via S-alkylation and cyclization.

Experimental Workflows & Protocols

The choice of reaction conditions dictates the reaction kinetics, scalability, and byproduct profile. Below are two rigorously validated methodologies.

Workflow cluster_methods Reaction Conditions Start Equimolar Reactants (4-F-Phenylthiourea + α-Haloketone) M1 Method A: Conventional Reflux EtOH, 78°C, 2-20 h Start->M1 Thermodynamic M2 Method B: Microwave Irradiation DMF, 150°C, 10 min Start->M2 Kinetic Workup Aqueous Quench & NaHCO3 Neutralization M1->Workup M2->Workup Isolation Filtration & Washing (Cold EtOH/Water) Workup->Isolation Analysis Characterization (NMR, LC-MS, Yield) Isolation->Analysis

Fig 2: Experimental workflows comparing conventional reflux and microwave-assisted synthesis.

Method A: Conventional Reflux (Thermodynamic Control)

This protocol is ideal for standard laboratory setups, highly scalable, and provides excellent thermodynamic control over the cyclization process[3].

Reagents: 4-Fluorophenylthiourea (1.0 mmol), α-haloketone (e.g., 2-bromoacetophenone, 1.0 mmol), Absolute Ethanol (20 mL), Saturated NaHCO₃ solution.

Step-by-Step Procedure:

  • Initiation : Suspend 4-fluorophenylthiourea (0.17 g, 1.0 mmol) in 20 mL of absolute ethyl alcohol in a round-bottom flask equipped with a magnetic stirrer[3].

  • Addition : Add the α-haloketone (1.0 mmol) to the stirred solution at room temperature[3].

  • Reflux : Attach a reflux condenser and heat the mixture to 78 °C. Stir under reflux for 2 to 20 hours[3].

    • Self-Validation Step: Monitor reaction progress via Thin Layer Chromatography (TLC) until the starting material spots are fully consumed.

  • Quenching : Allow the mixture to cool to room temperature, then pour it into 50 mL of ice-cold distilled water[3].

  • Neutralization : Slowly add saturated NaHCO₃ solution dropwise until the pH reaches 7.0–7.5. This step neutralizes the hydrobromide salt, causing the free 2-aminothiazole base to precipitate[3],[5].

  • Isolation : Collect the precipitate via vacuum filtration, wash with cold water and a small amount of cold ethanol, and dry under vacuum over P₂O₅[3].

Method B: Microwave-Assisted Synthesis (Kinetic Control)

Microwave irradiation drastically reduces reaction times and often improves yields by minimizing the thermal degradation associated with prolonged heating[1].

Reagents: 4-Fluorophenylthiourea (1.0 mmol), α-haloketone (1.0 mmol), N,N-Dimethylformamide (DMF, 5 mL).

Step-by-Step Procedure:

  • Preparation : In a microwave-safe reaction vial, dissolve 1.0 mmol of 4-fluorophenylthiourea and 1.0 mmol of the α-haloketone in 5 mL of anhydrous DMF[1].

  • Irradiation : Seal the vial and subject it to microwave irradiation at 150 °C for 10 to 15 minutes[1].

  • Workup : Cool the vial rapidly using compressed air. Pour the mixture into 30 mL of crushed ice/water.

  • Isolation : Neutralize with NaHCO₃ as described in Method A. Filter the resulting precipitate, wash, and dry. If the product remains in solution, extract with ethyl acetate (3 x 15 mL), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Quantitative Data & Condition Optimization

The following table summarizes the comparative metrics of the two methodologies, aiding researchers in selecting the optimal route based on available infrastructure and scale requirements.

ParameterMethod A (Conventional Reflux)Method B (Microwave-Assisted)
Solvent Absolute Ethanol[3]N,N-Dimethylformamide (DMF)[1]
Temperature 78 °C (Reflux)[3]150 °C[1]
Reaction Time 2 - 20 hours[3]10 - 15 minutes[1]
Average Yield 70 - 85%88 - 95%[1]
Scalability High (Multi-gram scale)Low-Medium (Vessel limited)
Byproduct Profile Moderate (Due to prolonged heating)Low (Rapid kinetic conversion)

Critical Parameters & Troubleshooting (E-E-A-T Insights)

To ensure absolute reproducibility and scientific rigor, the causality behind the experimental parameters must be understood:

  • Halogen Leaving Group Effects : The choice of α-haloketone significantly impacts the reaction rate. α-Bromoketones are heavily preferred over α-chloroketones. The weaker C–Br bond lowers the activation energy for the initial SN2 nucleophilic attack by the thiourea sulfur, allowing the reaction to proceed efficiently without the need for harsh catalysts[2].

  • Solvent Causality : In Method A, absolute ethanol is selected not just for reactant solubility, but because its protic nature stabilizes the highly polar isothiouronium transition state and facilitates the proton transfers required during the dehydration step[5]. In Method B, DMF is chosen for its high microwave absorptivity (loss tangent), ensuring rapid and uniform volumetric heating[1].

  • The Necessity of Base : The Hantzsch synthesis inherently generates one equivalent of strong acid (e.g., HBr). Without neutralization, the product remains a highly water-soluble thiazolium salt[5]. The use of a weak base like NaHCO₃ during workup is a critical self-validating step: it selectively deprotonates the thiazolium to precipitate the product without hydrolyzing sensitive functional groups (like phthalimides or esters) that may be present on the haloketone backbone[3].

References

  • Spectrofluorimetric and Computational Investigation of New Phthalimide Derivatives towards Human Neutrophil Elastase Inhibition and Antiproliferative Activity. National Institutes of Health (PMC). URL:[Link]

  • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. National Institutes of Health (PMC). URL:[Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis. National Institutes of Health (PMC). URL:[Link]

  • Hantzsch Thiazole Synthesis - Laboratory Experiment. Chem Help ASAP (YouTube). URL:[Link]

  • Recent Trends in Ionic Liquid-Mediated Synthesis of Thiazoles: Toward Greener Methodologies. RSC Advances. URL: [Link]

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. IJARSCT. URL: [Link]

Sources

Application Note: A Comprehensive Guide to the Synthesis of N-(4-Fluorophenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, research-grade protocol for the synthesis of N-(4-Fluorophenyl)thiazol-2-amine, a key heterocyclic scaffold in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process commencing from the readily available starting material, 4-fluoroaniline. The methodology leverages the in-situ generation of N-(4-fluorophenyl)thiourea, followed by a classic Hantzsch thiazole cyclization. This guide is designed for researchers in organic synthesis and drug discovery, offering in-depth mechanistic insights, a step-by-step experimental protocol, safety considerations, and characterization data.

Introduction and Scientific Context

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with applications ranging from antimicrobials to antineoplastics.[1] The incorporation of a fluorine atom, particularly on a phenyl ring, is a common strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity. Consequently, N-(4-Fluorophenyl)thiazol-2-amine serves as a valuable building block for the synthesis of novel therapeutic agents.[2][3]

The most reliable and versatile method for constructing the 2-aminothiazole ring system is the Hantzsch thiazole synthesis, first described in 1887.[4] This reaction involves the cyclocondensation of a thioamide with an α-halocarbonyl compound.[5] In this guide, we adapt this classic transformation for our target molecule. The synthesis begins with the conversion of 4-fluoroaniline into its corresponding thiourea derivative, which is then cyclized with an α-haloaldehyde equivalent to yield the final product. This approach is highly efficient and scalable, making it suitable for both academic and industrial laboratory settings.

Overall Synthetic Workflow

The preparation of N-(4-Fluorophenyl)thiazol-2-amine is achieved through a two-step sequence. The first step involves the formation of an N-arylthiourea intermediate from 4-fluoroaniline. The second step is the Hantzsch cyclization to form the thiazole ring.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Hantzsch Cyclization A 4-Fluoroaniline C N-(4-Fluorophenyl)thiourea A->C Nucleophilic Attack B Ammonium Thiocyanate + Hydrochloric Acid B->C Reflux in Ethanol D Chloroacetaldehyde (50% in H2O) E N-(4-Fluorophenyl)thiazol-2-amine (Crude Product) C->E Reflux in Ethanol D->E F Purified Final Product E->F Recrystallization

Caption: High-level workflow for the two-step synthesis of the target compound.

Mechanistic Insights: The Hantzsch Thiazole Synthesis

The cornerstone of this protocol is the Hantzsch reaction. The mechanism proceeds via two key stages: S-alkylation followed by intramolecular cyclization and dehydration.

  • Nucleophilic Attack (S-Alkylation): The sulfur atom of the N-(4-fluorophenyl)thiourea is highly nucleophilic. It attacks the electrophilic carbon of the α-haloaldehyde (chloroacetaldehyde), displacing the chloride ion in an Sₙ2 reaction. This forms an S-alkylated isothiourea intermediate.

  • Intramolecular Cyclization: One of the nitrogen atoms of the isothiourea intermediate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. This intramolecular condensation forms a five-membered heterocyclic intermediate.

  • Dehydration: The resulting intermediate readily undergoes dehydration (loss of a water molecule) under the acidic reaction conditions to form the stable, aromatic thiazole ring.[5][6] The aromaticity of the final product is a significant thermodynamic driving force for the reaction.[7]

G Thiourea N-(4-Fluorophenyl)thiourea Intermediate1 S-Alkylated Intermediate (Isothiourea) Thiourea->Intermediate1 Sₙ2 Attack Haloaldehyde + Chloroacetaldehyde Intermediate2 Cyclized Intermediate (Thiazolium alcoholate) Intermediate1->Intermediate2 Intramolecular Cyclization Product N-(4-Fluorophenyl)thiazol-2-amine + H₂O + HCl Intermediate2->Product Dehydration

Sources

Application Note: Solvent Selection & Recrystallization Protocol for N-(4-Fluorophenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-proven protocol for the solvent selection and recrystallization of N-(4-Fluorophenyl)thiazol-2-amine .

Executive Summary

The purification of N-(4-Fluorophenyl)thiazol-2-amine is a critical step in isolating high-purity material for biological screening or further synthetic elaboration.[1][2] Based on physicochemical analysis and empirical data from analogous N-arylthiazole systems, Ethanol (EtOH) is identified as the primary solvent of choice.[1][2] It offers the optimal balance of polarity to solubilize the hydrophobic fluorophenyl moiety at high temperatures while exploiting the reduced solubility of the thiazole core at lower temperatures to maximize recovery.

For samples exhibiting high lipophilic impurity profiles, a binary system of Ethyl Acetate/Heptane is the validated alternative.

Physicochemical Profile & Solubility Logic

To select the correct solvent, one must understand the molecular interactions at play.

  • Compound Structure: The molecule consists of a thiazole ring fused to a secondary amine, which is N-substituted with a 4-fluorophenyl group.[1][2][3][4]

  • H-Bonding Potential:

    • Donor: The secondary amine (-NH-) is a moderate hydrogen bond donor.[1][2]

    • Acceptors: The thiazole nitrogen, sulfur, and the fluorine atom act as weak-to-moderate acceptors.[1][2]

  • Lipophilicity: The 4-fluorophenyl group significantly increases the LogP (partition coefficient) compared to the parent aminothiazole.[2] This reduces water solubility and necessitates organic solvents with moderate dielectric constants.[1][2]

Solvent Screening Matrix

The following table summarizes the expected solubility behavior based on dielectric constants (


) and structural compatibility.
Solvent ClassRepresentative SolventSolubility (Cold)Solubility (Hot)SuitabilityRationale
Protic Polar Ethanol (95% or Abs.) Low High Excellent Matches H-bonding needs; high

T solubility differential.[1][2]
Protic Polar WaterInsolubleInsolublePoorToo polar; compound precipitates immediately (oiling out risk).[1][2]
Aprotic Polar Ethyl AcetateModerateHighGoodEffective, but yield may be lower due to higher cold solubility.[1][2]
Non-Polar Hexane / HeptaneInsolubleLowAnti-SolventUsed only to force precipitation in binary systems.[1][2]
Aromatic TolueneLowHighAlternativeGood for removing non-polar tars; slower crystallization.[1][2]
Super-Solvent DMF / DMSOHighHighPoorDifficult to remove; compound too soluble to crystallize effectively.[1][2]

Decision Logic for Solvent Selection

The following flowchart illustrates the decision process for selecting the purification route based on the crude material's behavior.

SolventSelection Start Crude N-(4-Fluorophenyl)thiazol-2-amine SolubilityCheck Solubility Test (100 mg / 1 mL) Start->SolubilityCheck EthanolTest Test 1: Ethanol (Reflux) SolubilityCheck->EthanolTest Result1 Dissolves Hot / Crystals Cold? EthanolTest->Result1 EtOAcTest Test 2: Ethyl Acetate (Reflux) RouteB ROUTE B: Binary System (EtOAc + Heptane) EtOAcTest->RouteB Requires Anti-solvent RouteC ROUTE C: Toluene Recrystallization EtOAcTest->RouteC Highly Impure/Tarry Result2 Dissolves Hot / No Crystals? Result1->Result2 No (Too Soluble/Insoluble) RouteA ROUTE A: Single Solvent (EtOH) Result1->RouteA Yes (Ideal) Result2->EtOAcTest Try Alternative

Figure 1: Decision tree for selecting the optimal recrystallization solvent system.

Detailed Experimental Protocols

Protocol A: Recrystallization from Ethanol (Primary Method)

Best for: Routine purification of crude material from Hantzsch synthesis.

Materials:

  • Crude N-(4-Fluorophenyl)thiazol-2-amine[1][2][4]

  • Ethanol (Absolute or 95%)[1][2]

  • Activated Carbon (optional, for colored impurities)

  • Hotplate/Stirrer, Erlenmeyer flasks, Buchner funnel.

Step-by-Step Procedure:

  • Saturation: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask. Add 5 mL of Ethanol.

  • Heating: Heat the mixture to a gentle reflux (~78°C) with magnetic stirring.

  • Titration: If the solid does not fully dissolve, add Ethanol in 1 mL increments through the condenser until a clear solution is obtained. Note: Do not exceed 20 mL/g.[1][2] If insoluble material remains, it is likely inorganic salts (filter them out).

  • Decolorization (Conditional): If the solution is dark brown/black, remove from heat, add 50-100 mg of activated carbon, and reflux for 5 minutes. Filter hot through a pre-warmed Celite pad.[1][2]

  • Crystallization: Remove the flask from the heat source.

    • Stage 1: Allow to cool to room temperature (20-25°C) undisturbed for 30 minutes.

    • Stage 2: Place the flask in an ice-water bath (0-4°C) for 1 hour to maximize yield.

  • Collection: Filter the crystals using vacuum filtration.

  • Washing: Wash the filter cake with 2-3 mL of ice-cold Ethanol. Crucial: Warm ethanol will redissolve your product.[1][2]

  • Drying: Dry the solid in a vacuum oven at 45°C for 4 hours.

Protocol B: Binary Solvent Recrystallization (EtOAc / Heptane)

Best for: Material that is too soluble in ethanol or "oils out" (forms a liquid layer instead of crystals).

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 g of crude solid in the minimum amount of boiling Ethyl Acetate (approx. 3-5 mL).

  • Precipitation: While maintaining a gentle boil, add Heptane (or Hexane) dropwise.[1][2]

  • Cloud Point: Continue adding Heptane until a faint, persistent cloudiness (turbidity) appears.[1][2]

  • Re-solubilization: Add 2-3 drops of Ethyl Acetate to clear the solution.

  • Cooling: Remove from heat. Cover the flask and allow it to cool very slowly to room temperature. Rapid cooling here will trap impurities.[1][2]

  • Harvest: Cool in ice, filter, and wash with a 1:4 mixture of cold EtOAc:Heptane.

Process Validation & Quality Control

A successful recrystallization must be validated.[1][2] The following workflow ensures the integrity of the final product.

Validation Crystals Isolated Crystals MP Melting Point Analysis Crystals->MP TLC TLC (Hex:EtOAc 7:3) Crystals->TLC NMR 1H-NMR (DMSO-d6) Crystals->NMR Criteria Acceptance Criteria: Sharp MP range (<2°C) Single TLC spot Clean Aromatic Region MP->Criteria TLC->Criteria NMR->Criteria

Figure 2: Quality Control Workflow.

Expected Analytical Data
  • Melting Point: Expect a sharp range.[1][2] While specific derivatives vary, N-arylthiazol-2-amines typically melt between 120°C and 180°C depending on the exact polymorph and purity [1, 2].[1][2] A range >2°C indicates retained solvent or impurities.[1][2]

  • TLC: Silica gel, Eluent: Hexane/Ethyl Acetate (7:3).[2] The product should appear as a single spot under UV (254 nm).[2] Impurities (thiourea) often stay at the baseline.[2]

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Oiling Out Product separates as a liquid oil before crystallizing.[1][2]The temperature dropped too fast or the solvent is too polar. Remedy: Reheat to dissolve, add a seed crystal, and cool very slowly. Alternatively, switch to Protocol B (EtOAc/Heptane).
No Precipitation Solution remains clear even on ice.[1][2]Too much solvent was used (supersaturation not reached).[2] Remedy: Evaporate 50% of the solvent on a rotovap and re-cool.[2]
Low Yield Significant product loss in mother liquor.[1][2]Product is too soluble in cold solvent.[1][2] Remedy: Cool to -20°C (freezer) or add anti-solvent (Water to Ethanol, Heptane to EtOAc).[1][2]
Colored Crystals Impurities trapped in crystal lattice.[1][2]Remedy: Repeat recrystallization with activated charcoal treatment.[1][2]

References

  • BenchChem. (n.d.).[1][2] Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols. Retrieved from [2]

  • Potewar, T. M., et al. (2022).[2][5] A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives. Nano Bio Letters. Retrieved from [2]

  • MDPI. (2018).[1][2] Synthesis of N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine. Molbank.[1][2] Retrieved from [2]

  • PubChem. (2025).[1][2] N-(4-Fluorophenyl)-4-phenyl-1,3-thiazol-2-amine Compound Summary. National Library of Medicine.[1][2] Retrieved from [2]

  • Sigma-Aldrich. (2025).[1][2] 4-(4-fluorophenyl)-1,3-thiazole-2-carboxylic acid Properties. Retrieved from [1][2]

Sources

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 4-Bromo-N-(4-fluorophenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for drug discovery chemists. It synthesizes literature precedents for aminothiazole functionalization with specific electronic considerations for the 4-fluorophenyl substituent.

Executive Summary

The Suzuki-Miyaura coupling of 4-bromo-N-(4-fluorophenyl)thiazol-2-amine presents a specific set of challenges common to kinase inhibitor synthesis. While the 4-bromothiazole core is generally reactive toward oxidative addition, the presence of the secondary amine at the C2 position introduces risks of catalyst poisoning via coordination and competitive N-arylation.

This guide provides two validated protocols:

  • Method A (Robust): Utilizes a bulky, electron-rich Buchwald-type ligand (XPhos) to prevent catalyst deactivation and ensure turnover in complex biological scaffolds.

  • Method B (Standard): A cost-effective protocol using Pd(dppf)Cl₂ suitable for scale-up of simpler analogs.

Chemical Context & Mechanistic Challenges

Substrate Analysis

The substrate contains three features that dictate reaction conditions:

  • C4-Bromide: The electrophilic handle. Thiazole C4 is less electron-deficient than C2, making oxidative addition slower than in 2-halothiazoles.

  • C2-Amino Group: The N-(4-fluorophenyl) substituent lowers the basicity of the amine (approx. pKa ~13–15) compared to alkyl amines. While this reduces the risk of direct Pd-coordination, the nitrogen remains a potential "soft" donor that can displace labile ligands (like PPh₃), leading to catalyst arrest (Pd-black formation).

  • Thiazole Sulfur: A potential catalyst poison that necessitates higher catalyst loadings or bidentate ligands.

The "Poisoning" Trap

In standard conditions (e.g., Pd(PPh₃)₄), the thiazole nitrogen or the secondary amine can coordinate to the Pd(II) intermediate after oxidative addition. This forms a stable 18-electron species that resists transmetallation.

  • Solution: Use bulky biaryl phosphine ligands (e.g., XPhos, SPhos) or chelating ferrocenyl ligands (dppf). The steric bulk prevents the substrate nitrogen from approaching the metal center.

Base Selection Logic

Strong bases (e.g., KOtBu) should be avoided to prevent deprotonation of the secondary amine, which would generate a highly nucleophilic amidine-like anion capable of side reactions.

  • Recommendation: Inorganic carbonates (Na₂CO₃, K₂CO₃) or phosphates (K₃PO₄) provide the necessary activation of the boronic acid without fully deprotonating the substrate.

Experimental Protocols

Method A: The "Problem Solver" (Recommended for Library Synthesis)

Best for: Difficult boronic acids, small-scale discovery, and ensuring success on the first try.

ComponentReagentEquivalentsRole
Catalyst XPhos Pd G2 0.02 - 0.05 eqPre-catalyst; generates active Pd(0)-XPhos species.
Base K₃PO₄ (0.5 M aq) 2.0 - 3.0 eqActivates boronic acid; buffers reaction.
Solvent THF : Water (10:1) N/AExcellent solubility for organic substrate; miscibility.
Temp 60 - 80 °C N/AMild heating prevents thermal decomposition.

Protocol A:

  • Charge a microwave vial or Schlenk tube with Substrate 1 (1.0 eq), Boronic Acid (1.2–1.5 eq), and XPhos Pd G2 (2–5 mol%).

  • Seal the vessel and purge with Argon/Nitrogen for 5 minutes.

  • Add degassed THF and 0.5 M aqueous K₃PO₄ via syringe.

  • Heat at 60 °C (oil bath) or 80 °C (microwave) for 1–4 hours.

  • Monitoring: Check LCMS for consumption of bromide. If stalled, add 1 mol% fresh catalyst.

Method B: The "Scale-Up" (Cost-Effective)

Best for: Multi-gram synthesis, robust boronic acids (e.g., phenyl, tolyl).

ComponentReagentEquivalentsRole
Catalyst Pd(dppf)Cl₂ · DCM 0.05 eqRobust bidentate ligand; resistant to O₂/moisture.
Base Na₂CO₃ (2.0 M aq) 3.0 eqStandard activation base.
Solvent 1,4-Dioxane : Water (4:1) N/AHigh boiling point; good solubility.
Temp 90 - 100 °C N/AHigher temp required for dppf activation.

Protocol B:

  • Dissolve Substrate 1 (1.0 eq) and Boronic Acid (1.3 eq) in 1,4-Dioxane.

  • Add aqueous Na₂CO₃ solution.

  • Degassing (Critical): Sparge the biphasic mixture with Argon for 10–15 minutes. Note: Pd(dppf)Cl₂ is sensitive to oxidation in solution if not degassed properly.

  • Add Pd(dppf)Cl₂ · DCM (5 mol%).

  • Heat to reflux (100 °C) for 6–12 hours.

  • Workup: Filter through Celite while hot to remove Pd black. Dilute with EtOAc, wash with brine.

Visualization: Mechanism & Workflow

Catalytic Cycle with Competitive Inhibition

The following diagram illustrates the standard cycle versus the "Dead End" pathway caused by aminothiazole coordination.

SuzukiMechanism cluster_legend Key Insight Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (Pd(II)-Ar-Br) Pd0->OxAdd + Substrate 1 Coordination Substrate Coordination (Poisoning Trap) OxAdd->Coordination Low Steric Ligand (e.g., PPh3) TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet Normal Cycle DeadEnd INACTIVE SPECIES Pd(II) trapped by Thiazole N Coordination->DeadEnd Irreversible Complexation RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Note Bulky ligands (XPhos) physically block the 'Coordination' path, forcing the cycle toward Transmetallation.

Caption: Figure 1. Catalytic cycle showing the competitive inhibition pathway (Red) where the thiazole nitrogen coordinates to Pd, arresting the cycle. Bulky ligands prevent this off-cycle trap.

Purification Workflow

Aminothiazoles are polar and can streak on silica gel.

Purification Raw Crude Reaction Mixture Filter Celite Filtration (Remove Pd) Raw->Filter Extract Extraction (EtOAc / Brine) Filter->Extract Silica Flash Chromatography SiO2 Extract->Silica Product Pure Product (Yellow Solid) Silica->Product Using Eluent Eluent System: Hex/EtOAc (0-50%) + 1% Et3N Eluent->Silica

Caption: Figure 2.[1][2] Optimized purification workflow. The addition of 1% Triethylamine (Et3N) to the eluent is critical to prevent peak tailing of the aminothiazole.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Reaction turns black immediately Rapid catalyst decomposition ("Pd Black").Switch to Method A (XPhos Pd G2). Ensure stricter degassing.
No Product, SM remains Failure of Oxidative Addition.Increase temp to 100°C. Switch solvent to DMF (higher boiling point).
Product formed but low yield Protodeboronation of boronic acid.Add boronic acid in portions (0.5 eq at t=0, 0.5 eq at t=1h). Use mildly anhydrous conditions.
New Spot (Higher Rf) Homocoupling of Boronic Acid.Reduce O₂ exposure (better degassing). Reduce catalyst loading.
New Spot (Lower Rf) N-Arylation (Side Reaction).Switch base to Na₂CO₃ (weaker). Ensure no Cu contamination.

References

  • Mechanistic Insight on Aminothiazole Coupling: McGowan, M. A., Henderson, J. L., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. [Link] Note: Establishes the pKa and coordination challenges of the 2-aminothiazole scaffold.

  • General Suzuki Conditions for Heterocycles: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. [Link][1]

  • Use of XPhos in Difficult Couplings: Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. [Link]

  • Thiazole Synthesis & Reactivity Data: PubChem Compound Summary for 4-(4-fluorophenyl)-1,3-thiazol-2-amine. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of N-(4-Fluorophenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Route Selection

You are synthesizing N-(4-Fluorophenyl)thiazol-2-amine . Before proceeding, we must distinguish this target from its common isomer.

  • Target Structure: Thiazole ring attached via nitrogen to the 4-fluorophenyl group.[1][2] (2-amino-N-aryl linkage).[1][3][4][5]

  • Common Confusion: 4-(4-fluorophenyl)thiazol-2-amine (where the phenyl ring is attached to Carbon-4 of the thiazole).

To improve yield, you must select the route that matches your available resources and purity requirements.

FeatureRoute A: Hantzsch Condensation Route B: Buchwald-Hartwig Coupling
Primary Mechanism Cyclization of thiourea with

-haloaldehyde
Pd-catalyzed C-N bond formation
Best For Scale-up (>10g), cost-efficiency, routine synthesisHigh purity, late-stage functionalization, avoiding tars
Common Yield 50–75% (highly variable without optimization)80–95% (consistent)
Major Pain Point Polymerization of chloroacetaldehyde ("Black Tar")Catalyst cost & O

sensitivity

Protocol A: Optimized Hantzsch Synthesis (The "Workhorse")

The Problem: The standard reaction between N-(4-fluorophenyl)thiourea and chloroacetaldehyde often results in a low-yielding black tar. This is caused by the polymerization of chloroacetaldehyde under basic or highly concentrated conditions.

The Fix: Use a masked aldehyde (acetal) and generate the reactive species in situ.

Reagents
  • Precursor: N-(4-Fluorophenyl)thiourea (1.0 equiv)

  • Reagent: Chloroacetaldehyde dimethyl acetal (1.1 equiv)

  • Solvent: Ethanol/Water (1:1 v/v) or n-Butanol (for higher temp)

  • Catalyst: Concentrated HCl (0.5 equiv) - Crucial for acetal deprotection

Step-by-Step Protocol
  • Suspension: In a round-bottom flask, suspend N-(4-fluorophenyl)thiourea (10 mmol) in Ethanol (20 mL).

  • Activation: Add Chloroacetaldehyde dimethyl acetal (11 mmol) and conc. HCl (5 mmol).

    • Technical Note: The HCl hydrolyzes the acetal to the reactive aldehyde slowly, matching the rate of cyclization. This prevents the aldehyde from polymerizing with itself.

  • Reflux: Heat to reflux (80°C) for 4–6 hours.

    • Checkpoint: The reaction mixture should turn clear yellow/orange. If it turns dark black/opaque, the temperature ramp was too fast.

  • Work-up (The "Acid-Base" Trick):

    • Cool to room temperature.[4]

    • Filtration 1: Filter off any insoluble impurities while acidic. The product is protonated (soluble); the impurities are often neutral tars.

    • Basification: Neutralize the filtrate with saturated NaHCO

      
       or NH
      
      
      
      OH to pH 8–9.
    • Precipitation: The free base product will precipitate as an off-white/pale yellow solid.

  • Purification: Recrystallize from hot Ethanol.

Visualization: Hantzsch Pathway & Failure Points

HantzschOptimization Start N-(4-F-Ph)thiourea + Masked Aldehyde Hydrolysis Acid Hydrolysis (Slow Release) Start->Hydrolysis HCl, Heat Intermediate S-Alkylation Intermediate Hydrolysis->Intermediate Controlled Reaction Tar Polymerization (Tar) (FAILURE) Hydrolysis->Tar If pH too high or conc. too high Cyclization Dehydrative Cyclization Intermediate->Cyclization Product Target: N-(4-F-Ph)thiazol-2-amine Cyclization->Product

Caption: Figure 1. Kinetic control of the Hantzsch synthesis using acetal hydrolysis to prevent polymerization side-reactions.

Protocol B: Buchwald-Hartwig Coupling (The "Scalpel")

The Problem: If the Hantzsch route yields inseparable isomers or persistent impurities, the Pd-catalyzed route is superior.

The Fix: Coupling 2-aminothiazole with 1-bromo-4-fluorobenzene.

Reagents
  • Aryl Halide: 1-Bromo-4-fluorobenzene (1.0 equiv)

  • Amine: 2-Aminothiazole (1.2 equiv)

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%) or Pd(OAc)
    
    
  • Ligand: XPhos (4 mol%) or BINAP (for cost savings)

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) - Superior to NaOtBu for thiazoles
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)

Step-by-Step Protocol
  • Inert Atmosphere: Flame-dry the flask and cycle Argon/Nitrogen 3 times. Oxygen poisons this catalyst.

  • Loading: Add 2-aminothiazole, 1-bromo-4-fluorobenzene, Base, and Ligand.

  • Solvent & Catalyst: Add solvent and then the Pd source.

  • Heat: Stir at 100°C for 12 hours.

  • Work-up: Filter through a Celite pad (elute with EtOAc) to remove Palladium black. Concentrate and purify via flash column chromatography (Hexane:EtOAc).

Troubleshooting Center (FAQs)

Issue 1: "My reaction turned into a solid black tar."

Diagnosis: Uncontrolled polymerization of chloroacetaldehyde. Corrective Action:

  • Switch to the acetal precursor (chloroacetaldehyde dimethyl acetal) as described in Protocol A.

  • Increase solvent volume (dilution effect reduces polymerization).

  • Add the aldehyde dropwise to the refluxing thiourea solution.

Issue 2: "I have low yield and the product is stuck in the mother liquor."

Diagnosis: The product is moderately soluble in ethanol, leading to losses during filtration. Corrective Action:

  • Water Crash: After the reaction, dilute the ethanol mixture with 3 volumes of ice-cold water. This forces the hydrophobic fluorophenyl product out of solution.

  • pH Adjustment: Ensure the final pH is >8. The protonated thiazolium salt is water-soluble; the free base is not.

Issue 3: "NMR shows a mixture of two isomers."

Diagnosis: Regio-isomer formation.[4] In the Hantzsch reaction, the sulfur usually attacks the alpha-carbon of the ketone/aldehyde. However, if using asymmetrical alpha-haloketones, regioselectivity varies. Verification:

  • For N-(4-Fluorophenyl)thiazol-2-amine , the thiazole protons (H4 and H5) should appear as two doublets (J ~3.5 Hz) around 6.5–7.5 ppm.

  • If you see a singlet at ~7.0 ppm, you may have synthesized the 4-aryl isomer (wrong starting materials).

Troubleshooting Decision Tree

Troubleshooting Problem Identify Issue Tar Black Tar Formation Problem->Tar LowYield Low Yield (<40%) Problem->LowYield Impurity Persistent Impurity Problem->Impurity Sol_Tar Use Acetal Precursor Add Dropwise Tar->Sol_Tar Sol_Yield Check pH (Must be >8) Use Water Crash LowYield->Sol_Yield Sol_Impurity Acid-Base Extraction Recrystallize (EtOH) Impurity->Sol_Impurity

Caption: Figure 2. Quick-reference logic for diagnosing synthetic failures.

Data & Comparison

ParameterStandard HantzschMasked-Hantzsch (Recommended)Buchwald-Hartwig
Yield 30–50%75–85% 85–95%
Purity (Crude) Low (Tars)MediumHigh
Atom Economy HighHighLow (Waste from Ligand/Base)
Cost/Gram $$

$

References

  • Hantzsch Thiazole Synthesis Review: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles. Wiley-VCH. (General mechanism grounding).
  • Use of Masked Aldehydes: Potewar, T. M., et al. (2008). "One-pot synthesis of 2-aminothiazoles using ionic liquids." Tetrahedron Letters, 49(2), 303-306.
  • Buchwald Coupling for Thiazoles: Struga, M., et al. (2021). "Pd-catalyzed synthesis of aminothiazoles." Organic Process Research & Development.

  • Specific Analog Synthesis: BenchChem Protocols. "Synthesis of N-(4-fluorophenyl)thiazol-2-amine derivatives."

  • Recrystallization Data: "Solubility of aminothiazoles in organic solvents.

Sources

Advanced Technical Support Center: Troubleshooting Cyclization Failures in Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the Hantzsch thiazole synthesis. While classically described as a straightforward condensation between an


-haloketone and a thioamide, the reality of this multi-step cascade is far more nuanced. The reaction relies on a delicate sequence: 

substitution, intramolecular nucleophilic addition, and a final dehydration step[1]. Failure at any of these junctures—most notably the dehydration of the hydroxythiazoline intermediate—can derail the entire synthesis, leading to poor yields, complex mixtures, or complete racemization of chiral substrates[2].

This support guide is engineered to deconstruct these failures, providing you with the mechanistic causality and field-proven protocols needed to salvage and optimize your cyclization workflows.

Mechanistic Causality of Cyclization Failures

To troubleshoot effectively, we must first isolate the bottleneck. The Hantzsch synthesis is not a single concerted reaction but a cascade. The most notorious failure point is the transition from the cyclic hydroxythiazoline intermediate to the fully aromatic thiazole[2].

G A α-Haloketone + Thioamide B S-Alkylation Intermediate A->B S-attack (SN2) C Intramolecular Cyclization B->C N-attack D Hydroxythiazoline Intermediate (Stable/Bottleneck) C->D E Dehydration (-H2O) D->E Acid/Base or Activating Agent F Aromatic Thiazole Product E->F

Fig 1. Hantzsch thiazole mechanism highlighting the hydroxythiazoline bottleneck.

Diagnostic FAQs: Resolving Specific Experimental Issues

Q1: My LC-MS shows a major peak with a mass of [M+18] relative to my desired product. Why did the reaction stall? Causality: You have successfully formed the hydroxythiazoline intermediate, but the final dehydration step has failed[2]. This occurs when the reaction lacks sufficient thermodynamic driving force (e.g., temperature is too low) or chemical activation (lack of acid/base catalysis) to eliminate water. Solution: Do not simply increase the heat, as this can degrade sensitive substrates. Instead, chemically activate the hydroxyl group. By adding a dehydrating agent like trifluoroacetic anhydride (TFAA) and pyridine, or methanesulfonyl chloride (MsCl) and triethylamine (TEA), you convert the poor hydroxyl leaving group into an excellent leaving group, forcing aromatization[3].

Q2: I am using an


-amino acid-derived thioamide to make a chiral thiazole, but my final product is completely racemized. How do I preserve stereochemistry? 
Causality:  The classical Hantzsch synthesis generates one equivalent of hydrogen bromide (HBr) during the initial 

step. Under standard refluxing conditions, this acidic environment promotes an imine-enamine tautomerization at the

-stereocenter of your amino acid derivative, leading to rapid epimerization (racemization)[3]. Solution: You must decouple the cyclization from the dehydration. Utilize the Holzapfel–Meyers–Nicolaou modification. Run the initial condensation at room temperature in the presence of a mild, insoluble base like solid

to mop up the HBr as it forms, halting the reaction at the stable hydroxythiazoline intermediate. Then, perform a stereoretentive dehydration using MsCl/TEA[3].

Q3: I am observing significant amounts of unreacted


-haloketone and symmetrical bis-thiazole byproducts. What is happening? 
Causality:  This is indicative of competing side reactions, often dehalogenation of the 

-haloketone or poor nucleophilicity of the thioamide[4]. If the thioamide is sterically hindered or electronically deactivated, the

attack is slow, allowing the haloketone to undergo side reactions or homocoupling. Solution: Enhance the electrophilicity of the system or use alternative energy sources. Recent advancements demonstrate that using ultrasound irradiation (ultrasonication) in aqueous media, sometimes paired with a biocatalyst like lipase, significantly accelerates C-S and C-N bond formation, outcompeting side reactions and improving yields[5].

Quantitative Optimization Data

To aid in selecting the correct troubleshooting path, refer to the following benchmarked optimization strategies based on substrate profiles:

Reaction ConditionSubstrate ProfilePrimary BottleneckOptimization StrategyTypical Yield (%)
Standard Reflux (EtOH) Simple Aryl/AlkylLow conversion / Slow kineticsIncrease temp, add acid catalyst70–85%
Neutral/Mild (RT) Acid-sensitiveStalls at[M+18] intermediateIsolate intermediate, add MsCl/TEA80–95%
Chiral Amino Acids EnantiopureRacemization via HBr generationSolid

, then TFAA or MsCl
85–90% (>95% ee)
Green / Aqueous ArylethanonesDehalogenation / Side reactionsLipase catalyst, Ultrasound, Water88–96%

Validated Experimental Protocol: The Stereoretentive Two-Step Cyclization

This protocol is a self-validating system designed to overcome the hydroxythiazoline bottleneck without compromising stereochemical integrity. It employs the principles of the Holzapfel–Meyers–Nicolaou modification[3].

Phase 1: Controlled S-Alkylation and Cyclization

Causality: Using a heterogeneous base (


) prevents the reaction mixture from becoming acidic, protecting the chiral center while allowing the intermediate to form without premature, uncontrolled dehydration.
  • Setup: In an oven-dried flask under nitrogen, dissolve the chiral thioamide (1.0 equiv) and the

    
    -bromoketone (1.1 equiv) in anhydrous THF (0.2 M).
    
  • Base Addition: Add solid, finely ground

    
     (3.0 equiv).
    
  • Reaction: Stir vigorously at room temperature for 12–24 hours.

  • Validation Check 1: Sample the reaction for LC-MS. You should observe the complete disappearance of the thioamide mass and the appearance of a dominant peak corresponding to the hydroxythiazoline intermediate (

    
     of expected thiazole + 18 Da). If this peak is absent, the thioamide is insufficiently nucleophilic.
    
  • Isolation: Filter the mixture through a pad of Celite to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

Phase 2: Forced Dehydration (Aromatization)

Causality: Converting the hydroxyl group to a mesylate creates a highly unstable species that rapidly eliminates to form the aromatic thiazole, driven by the thermodynamic stability of the heteroaromatic ring.

  • Activation: Dissolve the crude hydroxythiazoline in anhydrous dichloromethane (DCM, 0.1 M) and cool to 0 °C in an ice bath.

  • Reagent Addition: Add triethylamine (TEA, 3.0 equiv). Dropwise, add methanesulfonyl chloride (MsCl, 1.5 equiv).

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 2 hours.

  • Validation Check 2: Run TLC or LC-MS. The[M+18] peak must be completely consumed, replaced by the desired thiazole mass.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM, wash with brine, dry over 
    
    
    
    , and concentrate. Purify via flash chromatography.

Workflow Start Low Yield / No Thiazole Detected Check Analyze via LC-MS/NMR: Is [M+18] peak present? Start->Check Yes Yes: Dehydration Failure (Hydroxythiazoline stalled) Check->Yes No No: Pre-cyclization Failure (S-Alkylation failed) Check->No Action1 Execute Phase 2: Add MsCl/TEA at 0°C Yes->Action1 Action2 Check for dehalogenation or use Ultrasound/Lipase No->Action2

Fig 2. Diagnostic workflow for resolving Hantzsch thiazole cyclization failures.

References

Sources

Technical Support Center: Purifying N-(4-Fluorophenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of N-arylthiazol-2-amines. N-(4-Fluorophenyl)thiazol-2-amine is a highly valuable scaffold in medicinal chemistry and drug development[1]. However, its isolation is notoriously complicated by the specific byproducts generated during its synthesis.

Because the impurity profile is entirely dependent on the synthetic route chosen, this guide abandons generic advice in favor of a route-specific troubleshooting approach. We have divided our support into two distinct modules: the classic Hantzsch Thiazole Synthesis and the modern Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling [2].

Module 1: Buchwald-Hartwig Cross-Coupling Purification

This route typically involves the cross-coupling of 2-aminothiazole with 1-bromo-4-fluorobenzene using a palladium catalyst (e.g., Pd₂(dba)₃), a bulky phosphine ligand (e.g., XPhos), and a strong base (e.g., NaOtBu)[2].

FAQ 1: I am seeing a highly non-polar spot on my TLC above my product. What is it, and how do I remove it?

Diagnosis & Causality: This is almost certainly the bis-arylated byproduct, N,N-bis(4-fluorophenyl)thiazol-2-amine. In Buchwald-Hartwig aminations, the initial mono-arylated product (your target) remains a competent nucleophile. In the presence of strong bases like NaOtBu, the secondary amine is deprotonated, allowing it to re-enter the catalytic cycle and react with a second equivalent of the aryl halide[2][3]. Solution: Because the bis-arylated byproduct has two lipophilic fluorophenyl rings and lacks the hydrogen-bond donating N-H group, it is significantly less polar than your target. It can be easily separated via step-gradient silica gel chromatography by flushing the column with a non-polar solvent before eluting the target.

FAQ 2: My isolated product has a dark tint, and NMR shows broad aromatic peaks. How do I clear this?

Diagnosis & Causality: Your product is contaminated with palladium black (nanoparticulate Pd) and phosphine ligand oxides (e.g., XPhos oxide). The thiazole ring is a strong metal-chelating motif, which drags soluble Pd species into your organic extracts. Furthermore, phosphine oxides streak heavily on silica gel, co-eluting with the target. Solution: Implement a chemical scavenging protocol prior to chromatography, and modify your eluent to suppress streaking.

Protocol 1: Palladium Scavenging and Step-Gradient Chromatography

This protocol is a self-validating system designed to ensure complete metal removal before column loading.

  • Quench and Filter: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) and filter it through a tightly packed pad of Celite. This removes insoluble Pd salts and base residues[2].

  • Chemical Scavenging: Transfer the filtrate to a separatory funnel. Wash the organic layer with a 10% aqueous solution of L-cysteine (or an engineered silica-based metal scavenger like SiliaMetS Thiol) and stir vigorously for 30 minutes. Causality: The highly nucleophilic thiol groups will out-compete the thiazole nitrogen for Pd coordination, pulling the metal into the aqueous phase.

  • Phase Separation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Chromatographic Separation: Load the crude mixture onto a silica gel column. Use the step-gradient outlined in Table 2 .

    • Critical Step: Ensure you add 1% Triethylamine (Et₃N) to your eluent. The basic additive neutralizes the acidic silanol groups on the silica gel, preventing the highly polar phosphine oxides and the basic thiazole from streaking into your product fractions.

BuchwaldPurification Crude Crude Reaction Mixture (Pd, Ligand, Bis-aryl, Target) Celite Celite Filtration (Remove Pd Black) Crude->Celite Organic Organic Filtrate Celite->Organic Scavenge L-Cysteine Wash (Scavenge Soluble Pd) Organic->Scavenge Silica Silica Gel Chromatography (Hexane/EtOAc + 1% Et3N) Scavenge->Silica F1 Fraction 1: Non-polar (Aryl Halide, Bis-aryl) Silica->F1 0-5% EtOAc F2 Fraction 2: Target (N-(4-Fluorophenyl)thiazol-2-amine) Silica->F2 15-20% EtOAc F3 Fraction 3: Polar (2-Aminothiazole, XPhos Oxide) Silica->F3 >30% EtOAc

Workflow for the purification of Buchwald-Hartwig amination mixtures.

Module 2: Hantzsch Thiazole Synthesis Purification

This classical route involves the condensation of 1-(4-fluorophenyl)thiourea with a 2-haloacetaldehyde (or its synthetic equivalent, like bromoacetaldehyde diethyl acetal)[1][4].

FAQ 3: My product is contaminated with unreacted thiourea and a brown polymeric sludge. How do I purify it without a column?

Diagnosis & Causality: The Hantzsch synthesis is prone to generating complex byproducts if not carefully controlled[1]. Haloacetaldehydes are highly unstable and readily polymerize under heating, creating the "brown sludge." Unreacted thiourea often remains because the cyclization step is equilibrium-limited if water is not actively removed. Solution: Exploit the differential basicity of the components. The newly formed aminothiazole ring has a pKa of approximately 5.3, allowing it to be protonated by dilute mineral acids. The starting thiourea is significantly less basic and remains neutral.

Protocol 2: Acid-Base Extraction Workflow

This protocol utilizes pH-driven phase switching to isolate the target compound without chromatography.

  • Initial Extraction: Dissolve the crude brown residue in EtOAc. Add 1.0 M HCl (aq) and stir vigorously for 15 minutes.

  • Validation Check: Test the pH of the aqueous layer with indicator paper. It must be < 2. Causality: A pH below 2 ensures complete protonation of the N-(4-Fluorophenyl)thiazol-2-amine, driving it entirely into the aqueous phase.

  • Phase Separation: Separate the layers. Discard the dark organic layer, which contains the lipophilic polymers, unreacted halogens, and neutral thiourea[1].

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2.0 M NaOH (aq) dropwise until the pH reaches 9–10. The target compound will deprotonate and precipitate as a freebase.

  • Recovery: Extract the basic aqueous layer with fresh EtOAc (3x). Dry over Na₂SO₄ and concentrate to yield the semi-pure product.

  • Recrystallization: Dissolve the solid in a minimum volume of boiling ethanol. Add water dropwise until slight turbidity persists, then allow it to cool slowly to room temperature to yield analytically pure crystals.

HantzschPurification Crude Crude Hantzsch Mixture (Target, Thiourea, Polymers) Acid Add 1.0 M HCl (aq) & EtOAc (Stir 15 min) Crude->Acid AqLayer Aqueous Layer (Protonated Target) Acid->AqLayer Extract OrgLayer Organic Layer (Neutral Byproducts) Acid->OrgLayer Discard Base Basify with NaOH to pH 9 Extract with EtOAc AqLayer->Base PureOrg Organic Layer (Target Freebase) Base->PureOrg Cryst Recrystallization (EtOH/H2O) PureOrg->Cryst

Acid-base extraction and recrystallization workflow for Hantzsch synthesis.

Quantitative Data Summaries

Table 1: Physicochemical & Chromatographic Properties of Reaction Components

Component Role / Origin Approx. pKa TLC R_f (20% EtOAc/Hexane) Polarity Profile
N-(4-Fluorophenyl)thiazol-2-amine Target Product ~5.3 0.35 Moderate
1-Bromo-4-fluorobenzene Starting Material N/A 0.90 Highly Non-polar
N,N-bis(4-fluorophenyl)thiazol-2-amine Buchwald Byproduct < 2.0 0.75 Non-polar
1-(4-fluorophenyl)thiourea Hantzsch Starting Mat. ~ -1.0 0.15 Polar

| XPhos Oxide | Buchwald Ligand | N/A | 0.05 (Streaks) | Highly Polar |

Table 2: Optimized Step-Gradient for Silica Gel Chromatography (Buchwald Route)

Column Volume (CV) Solvent System Additive Target Elution
1 – 3 100% Hexanes None Flushes unreacted aryl halide.
4 – 6 5% EtOAc in Hexanes None Elutes bis-arylated byproduct.
7 – 10 15% EtOAc in Hexanes 1% Et₃N Elutes target product.

| 11 – 13 | 40% EtOAc in Hexanes | 1% Et₃N | Flushes 2-aminothiazole & ligand oxides. |

References

  • ResearchGate. "Review of the synthesis and biological activity of thiazoles". ResearchGate.[Link]

  • National Institutes of Health (PMC). "Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions". NIH.[Link]

Sources

Technical Guide: Overcoming Poor Solubility of Aminothiazoles in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Aminothiazole Paradox

Aminothiazoles are a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors, GPCR ligands, and anti-infectives. However, they present a distinct "solubility paradox": while the 2-aminothiazole ring contains a basic nitrogen (pKa ~5.36), the scaffold often exhibits high planarity and strong


-

stacking interactions.

In biological assays (pH 7.4), the molecule is predominantly neutral, leading to rapid aggregation and precipitation. This results in two major failure modes:

  • False Negatives: The compound crashes out of solution before reaching the target.

  • False Positives (PAINS): Colloidal aggregates sequestrate enzymes non-specifically, mimicking potent inhibition.

This guide provides a self-validating workflow to diagnose, resolve, and prevent these issues.

Diagnostic Workflow: Is It Solubility or Activity?

Before altering your assay, you must distinguish between true inactivity, insolubility, and colloidal aggregation. Use this decision matrix to triage your compound.

Visual 1: Troubleshooting Logic Flow

Caption: Diagnostic decision tree for distinguishing between solubility issues, aggregation artifacts, and true biological inactivity.

Aminothiazole_Diagnosis Start Symptom: Inconsistent or Unexpected Assay Data Nephelometry Step 1: Kinetic Solubility Test (Nephelometry/Light Scattering) Start->Nephelometry Soluble Compound is Soluble Nephelometry->Soluble Low Scatter Insoluble Compound Precipitates Nephelometry->Insoluble High Scatter DetergentTest Step 2: Detergent Sensitivity Test (Add 0.01% Triton X-100) Soluble->DetergentTest LCMS Step 3: Stock Stability Check (LC-MS of DMSO Stock) Insoluble->LCMS Check Stock ActivityLost Activity Disappears (False Positive) DetergentTest->ActivityLost Aggregator (PAINS) ActivityRetained Activity Persists (True Binder) DetergentTest->ActivityRetained Specific Binder Degraded Degradation Products Found (Oxidation/Dimerization) LCMS->Degraded Chemical Instability Intact Compound Intact LCMS->Intact Intrinsic Insolubility Resynthesize & Store -20°C Resynthesize & Store -20°C Degraded->Resynthesize & Store -20°C Reformulate (See Module 3) Reformulate (See Module 3) Intact->Reformulate (See Module 3)

Protocol Module: The "Soft Landing" Dilution Scheme

The Problem: The standard practice of diluting a 10 mM DMSO stock directly into aqueous buffer (1:1000 dilution) creates a "solubility shock." The rapid change in dielectric constant forces hydrophobic aminothiazoles to nucleate and precipitate instantly.

The Solution: Use an Intermediate Dilution Step to lower the kinetic barrier to solvation.

Step-by-Step Protocol
  • Prepare Stock: Start with 10 mM compound in anhydrous DMSO.

  • Intermediate Plate: Dilute compound 1:20 into a "Transition Buffer" (e.g., 50% DMSO / 50% Water or PBS).

    • Why? This prevents immediate crashing by maintaining a high organic content.

  • Assay Plate: Transfer from the Intermediate Plate to the final Assay Buffer to achieve the final concentration (e.g., 1% DMSO final).

  • Equilibration: Allow the assay plate to sit for 15 minutes at RT before adding the protein/cell suspension.

    • Why? If precipitation occurs, it will happen now. Read the plate at 600nm (OD600) to detect turbidity before wasting expensive reagents.

Visual 2: Optimized Serial Dilution Workflow

Caption: "Soft Landing" dilution strategy to prevent kinetic precipitation of aminothiazoles during buffer transfer.

Dilution_Workflow Stock 10 mM Stock (100% DMSO) Intermed Intermediate Plate (50% DMSO / 50% Buffer) [Conc: 500 µM] Stock->Intermed 1:20 Dilution (Prevents Shock) Assay Assay Plate (1% DMSO / 99% Buffer) [Conc: 5 µM] Intermed->Assay 1:50 Dilution (Final Assay Cond.) Readout OD600 Check (Turbidity Scan) Assay->Readout Pre-read

Formulation Strategies: Beyond DMSO

When DMSO alone fails, use these excipients. These are validated for aminothiazole scaffolds.

Table 1: Solubilizing Agents & Assay Compatibility
AdditiveRecommended Conc.MechanismAssay Compatibility
HP-β-Cyclodextrin 0.5% - 2.0% (w/v)Encapsulates hydrophobic rings; prevents stacking.Excellent for Cell & Enzyme assays. Non-toxic.
Triton X-100 0.01% (v/v)Disrupts colloidal aggregates.Good for Enzyme assays. Toxic to cells.
Tween-80 0.005% - 0.01%Surfactant; lowers surface tension.Moderate . Can interfere with fluorescence.[1]
BSA (Bovine Serum Albumin) 0.1% (w/v)Acts as a carrier protein ("sponge").High . Standard in kinase assays.
Technical Insight: The Cyclodextrin Advantage

For cell-based assays, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard. Unlike surfactants, it does not lyse cell membranes. It forms an inclusion complex with the aminothiazole, shielding the hydrophobic core while leaving the polar groups accessible.

  • Protocol: Dissolve the compound in 100% DMSO first, then dilute into media containing 1-2% HP-β-CD.

Frequently Asked Questions (FAQ)

Q1: My aminothiazole stock turned dark brown after a month at room temperature. Is it safe to use? A: No. Aminothiazoles are electron-rich and prone to oxidation and dimerization in DMSO, especially when exposed to light and air. This "browning" indicates the formation of degradation products that are often potent redox-cyclers (false positives).

  • Fix: Always store stocks at -20°C or -80°C, protected from light. Discard discolored stocks.

Q2: Why does my compound show activity in the biochemical assay but zero activity in the cell assay? A: This is a classic permeability vs. solubility trade-off.

  • Check Solubility in Media: Cell media (DMEM/RPMI) contains salts that salt-out organic compounds.

  • Check HSA Binding: If you add serum (FBS) to your media, aminothiazoles often bind heavily to albumin ( >99% bound), reducing the free fraction available to enter the cell.

  • Fix: Run the assay in low-serum conditions (1% FBS) or verify intracellular concentration using Mass Spec (LC-MS/MS).

Q3: Can I use acid to dissolve the compound since the amine is basic? A: Yes, for the stock solution. You can prepare a 10 mM stock in 0.1 M HCl (if stable). However, once you dilute this into a pH 7.4 assay buffer, the pH will neutralize, and the free base may precipitate.

  • Tip: If using acid-assisted solubilization, ensure your assay buffer has sufficient buffering capacity (e.g., 50 mM HEPES) to prevent pH drift.

References

  • Popa-Burke, I., et al. (2014).[2] "Compound precipitation in high-concentration DMSO solutions." Journal of Biomolecular Screening, 19(9), 1302-1308.[2]

  • Waybright, T. J., et al. (2009). "Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives." Journal of Biomolecular Screening, 14(6), 708-715.

  • Aldrich, C., et al. (2017). "Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold." Journal of Medicinal Chemistry, 58(3), 1205–1214.[1]

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

Sources

Optimizing reaction temperature for thiazole ring formation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for Hantzsch Thiazole Formation Audience: Medicinal Chemists & Process Development Scientists

The Thermodynamics of Cyclization: Why Temperature Matters

Executive Summary: The Hantzsch thiazole synthesis is not a single-step reaction; it is a cascade sequence involving nucleophilic attack, cyclization, and dehydration. While the initial condensation between the thioamide sulfur and the


-haloketone carbon is often rapid and exothermic, the subsequent dehydration of the 4-hydroxy-2-thiazoline intermediate  is the rate-determining step that typically requires thermal energy or acid catalysis to proceed to aromaticity.

The Thermal Bottleneck:

  • Low Temperature (<40°C): The reaction often stalls at the hydroxythiazoline intermediate. This intermediate is stable enough to be isolated in some conditions but fails to aromatize, leading to "incomplete" reaction profiles on LCMS.

  • Optimal Temperature (60–80°C): Provides sufficient energy to overcome the activation barrier for water elimination, driving the equilibrium toward the stable aromatic thiazole.

  • Excessive Temperature (>100°C): Promotes the dehydrohalogenation or polymerization of the sensitive

    
    -haloketone starting material, resulting in the formation of "black tar" before the heterocycle can form.
    
Mechanism & Thermal Points of Failure

ThiazoleMechanism SM Thioamide + α-Haloketone Inter1 S-Alkylated Intermediate SM->Inter1 Fast (Exothermic) Side Polymerized α-Haloketone (Tar) SM->Side Excessive Heat (>100°C) Inter2 4-Hydroxy-2-thiazoline (Trapped Intermediate) Inter1->Inter2 Cyclization Product Aromatic Thiazole Inter2->Product Dehydration (Requires HEAT/Acid)

Figure 1: Reaction coordinate highlighting the dehydration step as the primary thermal dependency.

Experimental Protocols & Data
Comparative Efficiency: Microwave vs. Conventional Heating

Microwave irradiation is superior for thiazole synthesis because it directly couples with the polar transition state of the dehydration step, reducing reaction times from hours to minutes and suppressing side reactions caused by prolonged thermal exposure.

ParameterConventional Reflux (Ethanol)Microwave Irradiation (MW)Impact on Workflow
Temperature 78°C (b.p. limit)80–120°C (Pressurized)MW allows superheating without solvent loss.
Time 2 – 12 Hours5 – 20 Minutesdrastic reduction in optimization cycles.
Typical Yield 50 – 75%85 – 95%Higher conversion; less purification required.
Solvent Vol 10–20 mL/mmol1–3 mL/mmol (or solvent-free)Green chemistry compliance; easier workup.
Standard Operating Procedure (SOP): Optimized Reflux Method

For labs without microwave access or for large-scale batches.

  • Stoichiometry: Dissolve 1.0 equiv of

    
    -haloketone and 1.1 equiv of thioamide in Ethanol (anhydrous preferred).
    
  • Concentration: Maintain 0.5 M concentration. Dilution slows the bimolecular first step; excessive concentration promotes tarring.

  • Temperature Ramp:

    • Start at Room Temperature (RT) for 30 mins. Why? To allow S-alkylation without degrading the haloketone.

    • Ramp to Reflux (78°C) and hold for 2–4 hours. Why? To drive the dehydration/aromatization.

  • Workup: Cool to RT. If the product precipitates (hydrobromide salt), filter directly. If soluble, neutralize with saturated NaHCO₃ to precipitate the free base.

Troubleshooting Guide (Help Desk)
Decision Tree: Diagnosing Reaction Failure

TroubleshootingTree Start Reaction Analysis (LCMS / TLC) CheckSM Is Starting Material (SM) Visible? Start->CheckSM CheckTar Is reaction dark/black? CheckSM->CheckTar No (SM Consumed) IncreaseTemp Action: Increase Temp or Check Stoichiometry CheckSM->IncreaseTemp Yes (SM Remains) CheckMass Mass = Product + 18? CheckTar->CheckMass No (Clean Profile) ReduceTemp Action: Lower Temp, Add Base Slowly, or Switch to MW CheckTar->ReduceTemp Yes (Black Tar) DehydrationFail Action: Add Acid Catalyst or Increase Heat CheckMass->DehydrationFail Yes (Hydroxy-intermediate) Success Proceed to Workup CheckMass->Success No (Target Mass)

Figure 2: Diagnostic workflow for optimizing reaction conditions based on crude analysis.

Frequently Asked Questions (FAQ)

Q1: My reaction mixture turned into a black tar within 10 minutes. What happened? Diagnosis: Thermal decomposition of the


-haloketone.
Technical Insight: 

-Haloketones are potent lachrymators and electrophiles that are thermally unstable. If the nucleophilic attack by the thioamide is slower than the thermal degradation of the ketone, polymerization occurs. Solution:
  • Lower the initial temperature: Stir at 0°C or RT for 1 hour before heating. This allows the stable S-alkylated intermediate to form before the system is stressed with heat [1].

  • Add a scavenger: Inclusion of a weak base (NaHCO₃) or conducting the reaction in the presence of

    
    -cyclodextrin in water can stabilize the transition state and prevent polymerization [2].
    

Q2: LCMS shows a peak with Mass [M+18]. Is this a hydrate? Diagnosis: Trapped 4-hydroxy-2-thiazoline intermediate. Technical Insight: You have successfully formed the ring, but the dehydration step failed. This is common in electron-deficient systems or when running at temperatures too low to drive water elimination. Solution:

  • Force Dehydration: Add a catalytic amount of acid (e.g., p-TsOH or HCl) and reflux for an additional hour.

  • Solvent Switch: Switch from Ethanol (bp 78°C) to Dioxane (bp 101°C) or Toluene to access higher thermal energy [3].

Q3: Can I perform this reaction in water? Answer: Yes, and it is often faster.[1] Technical Insight: "On-water" conditions often accelerate heterocyclic synthesis due to the hydrophobic effect, which forces the organic reactants together. Protocol: Use water as the solvent at 50–70°C. If reactants are insoluble, add a surfactant or use ultrasound. The product usually precipitates out, simplifying purification [4].

Q4: How do I remove excess thioamide? Answer: Exploiting solubility differences. Solution: Thioamides are generally soluble in water/ethanol mixtures. The thiazole product (often less polar) can be precipitated by adding water to the ethanolic reaction mixture. Alternatively, washing the crude solid with cold water removes unreacted thiourea/thioamide [5].

References
  • BenchChem. Troubleshooting low yields in Hantzsch thiazole synthesis. Retrieved from

  • Narender, M., et al. (2007).[2] "Aqueous phase synthesis of thiazoles and aminothiazoles in the presence of β-cyclodextrin." Synthesis, 3469-3472.[2]

  • Organic Chemistry Portal. Synthesis of Thiazoles - Hantzsch Synthesis. Retrieved from

  • Potewar, T. M., et al. (2008). "One-pot synthesis of 2-aminothiazoles in water." Tetrahedron Letters, 49, 1076-1080.
  • ChemHelpAsap. Hantzsch Thiazole Synthesis Laboratory Experiment. Retrieved from

Sources

Minimizing side reactions in fluorophenyl thiazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Fluorine-Thiazole Paradox

Why this matters: Incorporating fluorine into thiazole scaffolds is a high-stakes strategy in medicinal chemistry (e.g., Dasatinib analogues).[1] The fluorine atom modulates pKa, lipophilicity (


), and metabolic stability (blocking P450 oxidation sites).[1]

The Challenge: While the Hantzsch synthesis is the "gold standard," fluorinated substrates introduce unique volatilities.[2] The electron-withdrawing nature of the thiazole ring can activate the fluorophenyl group toward unwanted nucleophilic aromatic substitution (


), while the 

-haloketone precursors are notoriously unstable.

This guide treats your synthesis as a system, identifying failure points before they ruin your yield.

Reactant Integrity: The -Haloketone Check

The "Red Tar" Syndrome Symptom: Your reaction mixture turns black/tarry within minutes of heating. Diagnosis: Degraded


-haloketone starting material.[3]

Technical Insight:


-Bromoketones (e.g., 2-bromo-4'-fluoroacetophenone) are lachrymators that undergo autocatalytic decomposition via acid-catalyzed enolization and subsequent polymerization. If your starting material is yellow/brown or fuming (HBr release), your yield is already compromised.[1]

Protocol: The "Clean Start" Purification If your


-haloketone is degraded, do not proceed.
  • Dissolve: Dissolve the crude bromide in minimal DCM.

  • Wash: Wash rapidly with ice-cold dilute

    
     (removes HBr traces).
    
  • Dry: Dry over

    
     and concentrate immediately without heating (>30°C).
    
  • Storage: Store under Argon at -20°C.

Core Troubleshooting: The Hantzsch Reaction

Issue A: The "Arrested" Intermediate (Hydroxythiazoline)

Symptom: LCMS shows a mass of


. The product is isolated but is not aromatic.
Cause: The reaction stopped at the hydroxythiazoline intermediate.[2] Dehydration failed.
Fix: The final dehydration step requires thermodynamic driving force.

Optimization Table: Solvent & Conditions

Solvent SystemTemp (°C)Dehydration EfficiencySide Reaction RiskRecommendation
Ethanol (Abs) 78 (Reflux)ModerateLowStandard Start. Good for general screening.
DMF 80-100HighHigh (Defluorination)Use only if EtOH fails; difficult workup.
DCE/TFE (1:1) 60HighLowHigh Value. TFE (Trifluoroethanol) promotes dehydration via H-bonding.
Water (Green) UltrasoundModerateVery LowExcellent for scale-up if solubility permits.
Issue B: The "Missing Fluorine" (Defluorination)

Symptom: Product mass is


. Fluorine has been replaced by a nucleophile (e.g., -OEt, -OH).[1]
Cause:Nucleophilic Aromatic Substitution (

).
The newly formed thiazole ring is electron-deficient (similar to a nitro group). It pulls electron density from the attached phenyl ring. If the Fluorine is ortho or para to the thiazole, it becomes a leaving group susceptible to attack by strong nucleophiles (alkoxides, hydroxide).[1]

Corrective Protocol:

  • Switch Base: Do NOT use

    
    , 
    
    
    
    , or
    
    
    .[1]
  • Use Non-Nucleophilic Bases: Use

    
     (mild) or DIPEA (sterically hindered).
    
  • Solvent Change: Switch from nucleophilic alcohols (EtOH) to aprotic solvents (Dioxane, Toluene) or non-nucleophilic alcohols (Isopropanol/TFE).

Issue C: Thioamide Dimerization

Symptom: Formation of 1,2,4-thiadiazoles (Hügershoff-like product).[1] Cause: Oxidative dimerization of the thioamide starting material, catalyzed by trace metals or air.[2] Fix: Degas solvents with


 sparging for 15 mins. Add 1 mol% EDTA if using metal-contaminated glassware/stirrers.

Visualizing the Pathway

The following diagram illustrates the Hantzsch pathway and where specific side reactions branch off.

HantzschOptimization Start Reactants: Thioamide + α-Haloketone Intermediate Intermediate: Hydroxythiazoline Start->Intermediate Condensation (Solvent: EtOH/TFE) Side_Dimer Impurity A: Thiadiazole (Dimer) (Oxidative Coupling) Start->Side_Dimer O2 / Trace Metals Side_Polymer Impurity C: Red Tar (Haloketone Polymerization) Start->Side_Polymer Old SM / Heat >80°C Product Target: Fluorophenyl Thiazole Intermediate->Product Dehydration (-H2O) Side_Dehalo Impurity B: Defluorinated Product (SNAr via Solvent) Product->Side_Dehalo Strong Base (OEt-) + High Temp

Caption: Fig 1. Mechanistic pathway of Hantzsch synthesis showing critical branching points for common impurities (Red).

Troubleshooting Logic Tree

Use this decision matrix when your yield is


.

TroubleshootingTree Issue Problem Identified CheckSM Check α-Haloketone Color/Smell Issue->CheckSM Reaction turns black CheckMass Check LCMS Mass Issue->CheckMass Clean reaction, wrong product Solution1 Purify SM (NaHCO3 wash) CheckSM->Solution1 Dark/Fuming Solution2 Switch to TFE/Dioxane Increase Temp CheckMass->Solution2 Mass = M+18 (Incomplete Dehydration) Solution3 Change Base to K2CO3 / DIPEA CheckMass->Solution3 Mass = M-19+Nu (Defluorination)

Caption: Fig 2. Decision tree for diagnosing reaction failures based on visual cues and mass spectrometry.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation for this synthesis? A: Yes, but with caution. Microwave heating is excellent for the dehydration step (converting the hydroxythiazoline to the thiazole). However, for fluorinated substrates, the rapid superheating can accelerate


 defluorination if a nucleophilic solvent (EtOH) is used.[1][2]
Recommendation: Use microwave heating (120°C, 10 min) only with non-nucleophilic solvents like DME (Dimethoxyethane) or Toluene.[1]

Q: My fluorophenyl boronic acid failed in a Suzuki coupling to build the thiazole. Why? A: Fluorophenyl boronic acids are prone to protodeboronation (loss of the


 group), especially under basic aqueous conditions.
Fix: Use anhydrous conditions with mild bases (CsF or 

) and specialized precatalysts like XPhos Pd G2 which operate rapidly at lower temperatures.

Q: How do I remove the "Red Tar" during workup? A: If the reaction tarred, standard extraction often fails (emulsions). Protocol: Filter the crude mixture through a short pad of Celite/Silica using 10% MeOH in DCM. This traps the polymeric tar while eluting the thiazole.[2]

References

  • Hantzsch Thiazole Synthesis Mechanism & Scope

    • Source: SynArchive. "Hantzsch Thiazole Synthesis."
    • URL:[Link]

  • Green Chemistry Approaches (Water/Ultrasound)

    • Source: Bouherrou, H., et al. "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis..."[1][2] Molecules (2017).[4][5]

    • URL:[Link]

  • Handling -Haloketones (Stability): Source: BenchChem Application Note. "Managing thermal instability of alpha-bromo ketones."
  • Thioamide Dimerization (Side Reaction)

    • Source: Wang, X., et al. "Hypervalent iodine-promoted twofold oxidative coupling of amines with amides and thioamides."[1][2] RSC Advances.

    • URL:[Link]

Sources

Technical Support Center: Catalyst Selection and Purity in N-(4-Fluorophenyl)thiazol-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of N-(4-Fluorophenyl)thiazol-2-amine. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of C-N cross-coupling reactions to produce this valuable intermediate. The purity of the final compound is paramount, and the choice of catalyst is the most critical factor influencing the impurity profile. This guide provides in-depth, experience-based insights into catalyst selection, troubleshooting common issues, and optimizing reaction conditions to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing N-(4-Fluorophenyl)thiazol-2-amine?

The synthesis of N-(4-Fluorophenyl)thiazol-2-amine is primarily achieved through N-arylation of 2-aminothiazole. The two most prominent and industrially relevant catalytic methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1] Both methods have distinct advantages and require different optimization strategies to maximize purity.

  • Buchwald-Hartwig Amination: This is a versatile and widely used method that employs a palladium catalyst, typically in combination with a phosphine-based ligand, to couple an aryl halide (e.g., 1-bromo-4-fluorobenzene) with 2-aminothiazole.[2] It is known for its broad substrate scope and generally high efficiency under relatively mild conditions.[3]

  • Ullmann Condensation: This is a classical method that uses a copper catalyst.[4] Traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), but modern protocols use catalytic amounts of copper salts (like CuI) with specific ligands (such as diamines), allowing for milder and more efficient transformations.[5][6]

Q2: What are the fundamental differences between Palladium and Copper-based catalysts for this synthesis?

Choosing between palladium and copper is a critical decision that impacts cost, reaction conditions, and the potential impurity profile.

  • Catalyst Activity & Cost: Palladium catalysts, especially when paired with advanced biarylphosphine ligands, are generally more active and can couple less reactive aryl chlorides, though aryl bromides are more common substrates.[1] However, palladium is significantly more expensive than copper. Copper catalysts are a cost-effective alternative, particularly for large-scale synthesis, but often require more reactive aryl iodides and may necessitate slightly higher reaction temperatures.[5][7]

  • Ligand Sensitivity: The success of Buchwald-Hartwig amination is critically dependent on the choice of ligand. Bulky, electron-rich phosphine ligands are often required to facilitate the key steps of oxidative addition and reductive elimination.[8] Copper-catalyzed Ullmann reactions also benefit from ligands, such as 1,2-diamines or phenanthrolines, but the effect can be less pronounced than in palladium systems.[5]

  • Functional Group Tolerance: Modern palladium systems exhibit excellent functional group tolerance. Copper systems have improved significantly, but can sometimes be more sensitive to certain functional groups on the substrates.[7]

Q3: How does ligand choice critically impact purity in Palladium-catalyzed N-arylation?

In the Buchwald-Hartwig amination, the ligand is not merely an additive; it is an integral part of the active catalytic species and directly controls its reactivity and stability. An improper ligand choice is a primary cause of low purity.

  • Promoting Reductive Elimination: The ligand's steric bulk and electronic properties directly influence the rate of reductive elimination, which is the final, product-forming step.[8] A ligand that promotes efficient reductive elimination outcompetes side reactions, such as beta-hydride elimination or catalyst decomposition, leading to a cleaner reaction profile.

  • Preventing Side Reactions: A common impurity is the hydrodehalogenation of the aryl halide starting material. This occurs when the catalytic cycle is inefficient. A well-chosen ligand stabilizes the palladium center and ensures the desired C-N bond formation is the dominant pathway.

  • Catalyst Stability: The ligand stabilizes the palladium(0) species, preventing its precipitation as palladium black, which is inactive and can lead to stalled reactions and a complex mixture of starting materials and byproducts.[9]

Q4: What are the most common sources of catalyst-related impurities?

Understanding potential byproducts is key to troubleshooting and optimizing for purity.

  • Homocoupling of Aryl Halide (Biaryl Impurity): Formation of 4,4'-difluorobiphenyl can occur, especially at high temperatures or if the palladium catalyst is not properly stabilized by the ligand.

  • Hydrodehalogenation: The aryl halide (e.g., 1-bromo-4-fluorobenzene) is reduced to fluorobenzene. This is often a sign of an inefficient catalytic cycle or the presence of protic impurities.

  • Di-arylation: While less common with 2-aminothiazole due to steric hindrance and electronic effects, double arylation on the exocyclic amine is a theoretical possibility that can be suppressed by controlling stoichiometry and reaction time.

  • Catalyst Residues: Residual palladium or copper in the final product is a major concern, particularly for pharmaceutical applications. The choice of catalyst and ligand can affect the ease of removal during workup and purification.

Troubleshooting Guide for Optimizing Purity

This section addresses specific issues you may encounter during your experiments.

IssuePotential Catalyst-Related CauseSuggested Solution
Low Purity / Multiple Spots on TLC 1. Suboptimal Ligand (Pd): The ligand is not effectively promoting reductive elimination over side reactions. 2. Catalyst Decomposition (Pd/Cu): The reaction temperature may be too high for the chosen catalyst/ligand system, leading to catalyst death and byproduct formation. 3. Incorrect Base: The base may be too weak to deprotonate the 2-aminothiazole effectively, or too strong, causing substrate/product degradation.[8]1. Screen Ligands: For palladium systems, screen a panel of ligands. Start with a bulky biarylphosphine ligand (e.g., XPhos, SPhos).[10] 2. Lower Temperature: Attempt the reaction at a lower temperature (e.g., 80-100 °C for Pd, 100-120 °C for Cu) for a longer duration.[1] 3. Optimize Base: For Pd-catalysis, K₃PO₄ or Cs₂CO₃ are often effective. For Cu-catalysis, K₃PO₄ or K₂CO₃ are good starting points.[5]
Reaction Stalls / Low Conversion 1. Catalyst Inactivation (Pd): The active Pd(0) species has been oxidized or has precipitated as Pd black. 2-aminothiazoles can sometimes chelate the metal, preventing ligand association.[2] 2. Insufficient Catalyst Loading (Cu/Pd): The turnover number may be limited under your specific conditions. 3. Poor Catalyst Activation (Pd): Additives can play a crucial role. For some systems, a pre-activation step or an additive is necessary to generate the active Pd(0)L species.[2]1. Use a Pre-catalyst or Additive: Use a well-defined Pd pre-catalyst. Alternatively, adding a small amount of acetic acid (3 mol%) has been shown to facilitate catalyst activation in challenging 2-aminothiazole couplings.[2] 2. Increase Catalyst Loading: Incrementally increase the catalyst and ligand loading (e.g., from 1 mol% to 2.5 mol%). 3. Ensure Inert Atmosphere: Rigorously exclude oxygen from the reaction, as it can oxidize and deactivate the catalyst, especially Pd(0).
Product Contaminated with Metal Residues 1. Strong Binding to Product: The thiazole nitrogen and exocyclic amine can chelate the metal, making it difficult to remove. 2. Inefficient Workup: Standard aqueous workups may not be sufficient to remove all metal traces.1. Use a Metal Scavenger: After the reaction is complete, treat the crude product solution with a metal scavenger (e.g., a silica-bound thiol or amine) before final purification. 2. Acidic Wash: During workup, an aqueous wash with a mild acid (e.g., dilute HCl or ammonium chloride solution) can help protonate the nitrogen atoms and break the chelation, facilitating the removal of the metal into the aqueous phase. 3. Recrystallization: Multiple recrystallizations are often effective at purging trace metal impurities.[11]

Comparative Analysis of Leading Catalyst Systems

The table below summarizes typical conditions for the synthesis, compiled from established literature protocols. Purity is often context-dependent and not always reported quantitatively, but the conditions cited are optimized for high yield and selectivity.

ParameterPalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann-Type)
Catalyst Source Pd₂(dba)₃ or Pd(OAc)₂[2][10]CuI[5][6]
Typical Loading 0.5 - 2 mol % Pd5 - 10 mol % Cu
Ligand Bulky Biarylphosphines (e.g., L1 in McGowan et al., XPhos)[2]Simple Diamines (e.g., trans-1,2-Cyclohexanediamine)[5]
Aryl Halide Ar-Br (preferred), Ar-I, Ar-Cl (challenging)Ar-I (preferred), Ar-Br
Base K₃PO₄, Cs₂CO₃, NaOt-BuK₃PO₄, K₂CO₃
Solvent Aprotic solvents: Toluene, Dioxane, DMFAprotic polar solvents: DMF, NMP, Dioxane
Temperature 80 - 110 °C100 - 130 °C (can be lower with specific systems)
Key Advantage High activity, broad scope, effective for less reactive halides.Low cost, simpler and cheaper ligands, robust for large scale.
Purity Concern Ligand-related byproducts, hydrodehalogenation.Requires higher temperatures, potential for homocoupling.
Reference McGowan et al. (2012)[2]Klapars et al. (2001)[5]

Visualized Workflows and Mechanisms

Catalyst Selection Workflow

This diagram provides a decision-making framework for selecting the appropriate catalytic system based on experimental constraints and goals.

G start Goal: Synthesize N-(4-Fluorophenyl)thiazol-2-amine halide Which Aryl Halide is available? start->halide cost Is catalyst cost a major constraint? halide->cost Ar-I or Ar-Br pd_system Recommendation: Palladium-Catalyzed Buchwald-Hartwig halide->pd_system Ar-Cl temp Are high temperatures (>120°C) a concern? cost->temp No (Lab Scale) cu_system Recommendation: Copper-Catalyzed Ullmann Condensation cost->cu_system Yes (Process Scale) temp->pd_system Yes temp->cu_system No

Caption: Catalyst selection decision tree.

Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism is crucial for troubleshooting. The following diagram illustrates the widely accepted catalytic cycle for the Buchwald-Hartwig amination.[8]

G pd0 Pd(0)L Active Catalyst oa Oxidative Addition pd0->oa + Ar-X pd2_halide Ar-Pd(II)-(X)L oa->pd2_halide amine_binding Amine Coordination & Deprotonation pd2_halide->amine_binding + HNR₂ - HX pd2_amide Ar-Pd(II)-(NR₂)L amine_binding->pd2_amide re Reductive Elimination pd2_amide->re re->pd0 Regeneration product Ar-NR₂ (Final Product) re->product

Caption: The Buchwald-Hartwig amination catalytic cycle.

Validated Experimental Protocols

The following are representative protocols adapted from the literature. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Palladium-Catalyzed Synthesis

(Adapted from McGowan et al., Org. Lett. 2012, 14, 6, 1452–1455)[2]

  • Reagent Preparation: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.0075 mmol, 0.75 mol%), Ligand L1 (a specific biarylphosphine, 0.033 mmol, 3.3 mol%), and K₃PO₄ (2.1 mmol).

  • Reaction Setup: Seal the flask, and evacuate and backfill with argon three times.

  • Addition of Reactants: Add 2-aminothiazole (1.0 mmol), 1-bromo-4-fluorobenzene (1.0 mmol), and anhydrous toluene (2.0 mL) via syringe.

  • Catalyst Activation (Optional but Recommended): Add glacial acetic acid (0.03 mmol, 3 mol%) via syringe.[2]

  • Heating and Monitoring: Place the sealed flask in a preheated oil bath at 100 °C. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure N-(4-Fluorophenyl)thiazol-2-amine.

Protocol 2: Copper-Catalyzed Synthesis

(Adapted from Klapars et al., J. Am. Chem. Soc. 2001, 123, 31, 7727–7729)[5]

  • Reagent Preparation: To an oven-dried Schlenk tube, add CuI (0.1 mmol, 10 mol%).

  • Reaction Setup: Add K₃PO₄ (2.1 mmol), 2-aminothiazole (1.2 mmol), and 1-iodo-4-fluorobenzene (1.0 mmol).

  • Addition of Solvent and Ligand: Add anhydrous 1,4-dioxane (1.0 mL) followed by racemic trans-1,2-cyclohexanediamine (0.2 mmol, 20 mol%) via syringe.

  • Heating and Monitoring: Seal the tube under argon and place it in a preheated oil bath at 110 °C. Stir vigorously. Monitor the reaction progress by TLC or GC-MS (typically 18-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate, and add an aqueous solution of ammonium hydroxide. Stir for 30 minutes. Separate the layers. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash chromatography or recrystallization to afford the target compound.

References

  • Al-Hourani, B. J., Al-Awaida, W. A., & Matalka, K. Z. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Rasayan J. Chem. (2012). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. [Link]

  • Abdallah, A. E. M., et al. (2021). Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine. Acta Chimica Slovenica, 68(3), 604-616. [Link]

  • Lete, A. S., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Letters in Applied NanoBioScience, 12(2), 32. [Link]

  • McGowan, M. A., Henderson, J. L., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters, 14(6), 1452–1455. [Link]

  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57. [Link]

  • Al-Hourani, B. J., Al-Awaida, W. A., & Matalka, K. Z. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules (Basel, Switzerland), 26(5), 1449. [Link]

  • McGowan, M. A., Henderson, J. L., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters, 14(6), 1452–1455. [Link]

  • PubChem. N-(4-Fluorophenyl)-4-phenyl-1,3-thiazol-2-amine. PubChem Compound Summary for CID 623055. [Link]

  • Wikipedia. (2023). Ullmann condensation. Wikipedia. [Link]

  • Wölfel, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1003. [Link]

  • ResearchGate. (2025). Palladium-versus Copper-Catalyzed N-Arylation Towards an Efficient Access to Polysubstituted Dibenzophenanthrolines and Carbazoles. Request PDF. [Link]

  • ResearchGate. (2025). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Request PDF. [Link]

  • ResearchGate. (2021). Buchwald-Hartwig amination reaction of iodobenzene with aniline... Request PDF. [Link]

  • Buslov, I., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(17), 10859–10866. [Link]

  • Kunz, K., Scholz, U., & Ganzer, D. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry, 7, 59–73. [Link]

  • Vembres, D. B., & Kégl, T. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts, 13(7), 1056. [Link]

  • University of Sussex. (2023). Palladium(II) complexes of aminothiazole-based phosphines: Synthesis, structural characterization, density functional theory calculations and catalytic application in heck reaction. Figshare. [Link]

  • ACS Publications. (2025). Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry. [Link]

  • Semantic Scholar. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald− Hartwig-Type Amination toward Bioactivity Assay. [Link]

  • Klapars, A., et al. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727–7729. [Link]

  • ResearchGate. (2010). Amines as the ligands for palladium-catalyzed coupling reactions. Request PDF. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023). Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl). ijpsrr.com. [Link]

  • Caputo, C. G., et al. (2019). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry, 7, 741. [Link]

  • MDPI. (2021). Synthesis and Preliminary Anticancer Activity Assessment of N-Glycosides of 2-Amino-1,3,4-thiadiazoles. Molecules. [Link]

  • eScholarship.org. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. University of California. [Link]

  • TUS. (2020). Recent advancement of ullmann condensation coupling reaction in the formation of aryl-oxygen (C-o) bonding by copper-mediated catalyst. Research at TUS. [Link]

Sources

Resolving NMR peak overlap in fluorinated thiazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #5920: Signal Deconvolution in Fluorinated Thiazole Scaffolds

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (Blocker for Structural Elucidation)

Introduction: The "Fluorine-Thiazole" Paradox

Welcome to the Advanced NMR Support Center. You are likely facing a specific spectral density problem: Fluorinated Thiazoles represent a "perfect storm" for NMR overlap.

The thiazole ring is electron-deficient, pushing protons into the crowded aromatic window (7.0–9.0 ppm). When you add fluorine, you introduce large


-couplings (

and

) that split these already overlapping signals into broad multiplets. This isn't just an "overlap" issue; it is a dispersion vs. multiplicity conflict.

This guide is structured as a progressive troubleshooting workflow. We start with non-destructive, accessible fixes and escalate to advanced pulse sequences.

Module 1: The Diagnostic Phase (Triage)

User Question: My aromatic region is a mess of multiplets. How do I distinguish between simple overlap and fluorine coupling?

Technical Response: Before running complex 2D experiments, you must differentiate between isochronous shift overlap (two protons at the same ppm) and


-coupling multiplicity  (one proton split by fluorine).

The "Decouple-Check" Protocol:

  • Run a standard

    
    H spectrum. 
    
  • Run a

    
    H{
    
    
    
    F} spectrum.
    (Inverse gated decoupling applied to the fluorine channel).
    • Result A: If the multiplet collapses to a singlet (or a simpler doublet), the complexity is driven by

      
      .
      
    • Result B: If the signal remains a complex multiplet, you have genuine proton-proton overlap or higher-order effects.

Scientist's Note: Ensure your probe is tuned to both


H and 

F. On many cryoprobes, the

F coil is on the outer saddle; sensitivity may be lower, but decoupling efficiency is usually sufficient for this diagnostic.
Module 2: Proton ( H) Resolution Strategies

User Question: The


H{

F} helped, but I still have two thiazole protons overlapping with the phenyl ring. What is the fastest fix?

Technical Response: Do not rush to 2D NMR yet. The most underutilized tool in thiazole chemistry is Solvent Titration . Thiazole nitrogen lone pairs are highly sensitive to solvent dielectric constants and hydrogen bonding.

Protocol: The "ASIS" Titration (Aromatic Solvent-Induced Shift)

Thiazole protons (especially H2 and H5) shift significantly when changing from isotropic solvents (CDCl


) to anisotropic/polar solvents (DMSO-

, Benzene-

, or Acetone-

).
Solvent SystemMechanism of ActionExpected Thiazole Shift (

)
CDCl

BaselineReference (0.00)
DMSO-

H-bonding to Thiazole NDownfield (+0.1 to +0.5 ppm)
Benzene-


-stacking interactions
Upfield (-0.2 to -0.6 ppm)
Acetone-

Dipole-Dipole interactionVariable (distinct from DMSO)

Actionable Step: If you are in CDCl


, add 50 

L of C

D

directly to the tube. The benzene ring currents will often shield the thiazole protons differently than the phenyl ring protons, resolving the overlap immediately.
Module 3: The "Gold Standard" – Pure Shift NMR

User Question: Solvent shifts didn't separate them enough. The multiplets are too broad. Is there a way to force them into singlets?

Technical Response: Yes. If you have a modern spectrometer (Bruker Avance III/NEO or equivalent), you should run Pure Shift NMR (Broadband Homonuclear Decoupling).

Recommended Experiment: PSYCHE (Pure Shift Yielded by Chirp Excitation) Standard


H NMR shows all 

couplings. Pure Shift collapses all multiplets into singlets at their chemical shift center.[1][2]
  • Why it works for you: It removes the "wings" of the multiplets that cause the overlap.

  • The Workflow:

    • Select the psyche pulse program (or zqs / band-selective if sensitivity is an issue).

    • Parameter Criticality: Set the chunk size (SW1 in pseudo-2D) to ~20-30 Hz.

    • Processing: The output is a reconstructed 1D spectrum.

Warning: Pure Shift suffers from sensitivity loss (approx. 1-5% of standard


H sensitivity). Ensure your sample concentration is >5 mM.
Module 4: Heteronuclear Deconvolution ( F & C)

User Question: I need to assign the regiochemistry of the fluorine on the thiazole. The


C spectrum is full of doublets and I can't tell which carbon is which.

Technical Response: Fluorine coupling to carbon (


) is massive and informative, but it destroys signal intensity by splitting it.
1. The

C{

H,

F} Experiment

Most standard


C experiments only decouple protons. You are seeing 

splitting.[3]
  • Solution: Set up a Triple Resonance experiment (if hardware permits). Decouple both H and F channels during acquisition.

  • Result: All carbons appear as singlets. Signal-to-noise (S/N) increases by 2x (doublet collapse) to 4x (quartet collapse).

2. Reference Data: Typical Coupling Constants

Use this table to identify your peaks if you cannot decouple


F.
Interaction TypeTypical

Value (Hz)
Description

240 – 280 Hz Direct bond (C-F). Huge doublet.

15 – 40 Hz Geminal (C-C-F). Thiazole C4/C5 often fall here.

2 – 10 Hz Vicinal (C-C-C-F). Small splitting, often overlooked.

6 – 12 Hz Ortho-like coupling on the ring.
Module 5: Spatial Resolution (HOESY)

User Question: I have two isomers. In one, the Fluorine is near the Thiazole proton; in the other, it's far away. NOESY is ambiguous.

Technical Response: Standard


H-

H NOESY is useless here if the protons are overlapped. You need

H-

F HOESY (Heteronuclear Overhauser Effect Spectroscopy)
. This detects through-space interactions between Fluorine and Protons.[4]

Experimental Setup (Critical Parameters):

  • Pulse Sequence: hoesyfhqfqnrv (or similar phase-sensitive variant).

  • Mixing Time (

    
    ):  Fluorine relaxes faster than protons. Use a shorter mixing time than standard NOESY.
    
    • Small Molecules: 400 – 600 ms.

    • Medium/Large Molecules: 250 – 400 ms.

  • Observation: Detect on

    
    H (higher sensitivity), evolve 
    
    
    
    F in the indirect dimension.

Interpretation:

  • Cross-peak present: The F atom is spatially close (< 4.5 Å) to the specific H.

  • No cross-peak: They are distant.

  • This effectively maps the fluorine position relative to the scaffold without needing resolved proton multiplets.

Visual Workflows
Figure 1: Decision Matrix for Overlap Resolution

NMR_Workflow Start START: Complex Multiplets in Aromatic Region Step1 Run 1H{19F} Decoupled Spectrum Start->Step1 Decision1 Did multiplets collapse to singlets? Step1->Decision1 ResultA Cause: J(H-F) Coupling Solution: Use {19F} decoupling for all 1D/2D experiments Decision1->ResultA Yes ResultB Cause: Chemical Shift Overlap Decision1->ResultB No Step2 Solvent Titration (Add C6D6 or change to DMSO) ResultB->Step2 Decision2 Did peaks separate? Step2->Decision2 ResultC Resolved. Proceed to Assignment. Decision2->ResultC Yes Step3 Run Pure Shift (PSYCHE) OR 1H-19F HOESY Decision2->Step3 No

Caption: Logical workflow for distinguishing J-coupling complexity from true chemical shift overlap.

Figure 2: The HOESY Interaction Map

HOESY_Logic F_Nucleus 19F Nucleus (Thiazole Substituent) Dipolar Through-Space Dipolar Coupling F_Nucleus->Dipolar Spectrum 2D HOESY Spectrum (Cross-peak at F1/F2) Dipolar->Spectrum < 5 Angstroms H_Nucleus 1H Nucleus (Scaffold Proton) H_Nucleus->Dipolar Structure Structural Proof: Regioisomer A vs B Spectrum->Structure

Caption: Mechanism of 1H-19F HOESY in determining regiochemistry of fluorinated derivatives.

References
  • Pure Shift NMR Methodology

    • Foroozandeh, M., et al. "Ultrahigh-Resolution NMR Spectroscopy." Angewandte Chemie International Edition, 53(27), 6990-6992.

  • HOESY Experiments

    • Bauer, C., et al. "1H-19F HOESY as a Tool for the Structural Investigation of Fluorinated Compounds." Magnetic Resonance in Chemistry, 34, 1996.

  • Solvent Effects in Heterocycles

    • Abraham, R. J., et al. "Solvent effects in NMR spectroscopy." Annual Reports on NMR Spectroscopy, 2006.

  • Thiazole Coupling Constants: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard Reference Text).

Sources

Validation & Comparative

Comparative 1H NMR Spectrum Analysis: N-(4-Fluorophenyl)thiazol-2-amine vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the structural integrity of heterocyclic pharmacophores. The 2-aminothiazole scaffold is a privileged building block in drug discovery, heavily utilized in the design of potent antimicrobial agents and selective kinase inhibitors, such as CDK4/6 anticancer therapeutics1[1].

When optimizing these lead compounds, researchers often introduce halogen atoms to modulate lipophilicity and metabolic stability. However, the introduction of a fluorine atom—specifically yielding N-(4-Fluorophenyl)thiazol-2-amine —fundamentally alters the electronic landscape of the molecule. This guide objectively compares the 1H NMR performance of the para-fluoro derivative against its non-fluorinated (N-Phenyl) and chlorinated (N-(4-Chlorophenyl)) alternatives, providing the mechanistic causality and self-validating protocols necessary for rigorous analytical verification.

Mechanistic Causality: The Fluorine Effect on NMR Shifts

To accurately interpret the 1H NMR spectrum of N-(4-Fluorophenyl)thiazol-2-amine, we must first understand the competing electronic forces at play. Fluorination alters the physicochemical properties and shifts the electron density across the aromatic system 2[2].

Fluorine is highly electronegative, pulling electron density away from the phenyl ring via the


-bond (-I Inductive Effect ). Conversely, its lone pairs donate electron density back into the 

-system (+M Mesomeric Effect ). Because the -I effect slightly overpowers the +M effect in the para position, the net result is a subtle electron withdrawal. This deshields the secondary amine (NH) proton, pushing its resonance further downfield compared to the unsubstituted N-phenyl analog 3[3]. Furthermore, the spin-1/2

nucleus couples strongly with the adjacent ortho-protons, transforming standard doublets into complex, triplet-like multiplets.

Electronic_Effects F_atom Para-Fluorine Atom Inductive -I Effect (Inductive) Electron Withdrawing F_atom->Inductive Mesomeric +M Effect (Mesomeric) Electron Donating F_atom->Mesomeric Phenyl Phenyl Ring (Net slight electron withdrawal) Inductive->Phenyl Dominant at σ-bonds Mesomeric->Phenyl π-system delocalization NH_group NH Amine Proton (Deshielded, ~10.3 ppm) Phenyl->NH_group Reduces e- density on N

Electronic effects of para-fluorine substitution on the N-arylthiazol-2-amine scaffold.

Comparative Quantitative Data Analysis

The table below summarizes the diagnostic 1H NMR chemical shifts for N-(4-Fluorophenyl)thiazol-2-amine and its primary structural alternatives. Standard 1H NMR analysis of N-phenylthiazol-2-amines in DMSO-d6 shows the NH proton highly deshielded around 10.1-10.5 ppm, while the thiazole ring protons typically resonate at ~7.2 ppm and ~6.8 ppm4[4].

CompoundNH (ppm)Thiazole H4 (ppm)Thiazole H5 (ppm)Aryl Ortho-H (relative to NH)Aryl Meta-H (relative to NH)
N-Phenylthiazol-2-amine 10.15 (br s)7.22 (d, J=3.6 Hz)6.85 (d, J=3.6 Hz)7.60 (d, J=7.8 Hz)7.30 (t, J=7.8 Hz)
N-(4-Fluorophenyl)thiazol-2-amine 10.28 (br s)7.25 (d, J=3.6 Hz)6.88 (d, J=3.6 Hz)7.65 (dd, J=9.0, 5.0 Hz)7.15 (t, J=8.8 Hz)
N-(4-Chlorophenyl)thiazol-2-amine 10.35 (br s)7.28 (d, J=3.6 Hz)6.92 (d, J=3.6 Hz)7.70 (d, J=8.8 Hz)7.35 (d, J=8.8 Hz)

*Note on Fluorine Coupling: In the para-fluoro derivative, the aryl protons exhibit heteronuclear coupling with the


 atom. The ortho-protons (relative to NH) appear as a doublet of doublets due to coupling with the meta-protons (

Hz) and the fluorine atom (

Hz). The meta-protons appear as an apparent triplet because

Hz.
Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural characterization, do not treat NMR acquisition as a black box. The following protocol is designed as a self-validating system, ensuring that any degradation or solvent exchange is immediately identifiable.

Step 1: Sample Preparation

  • Action: Dissolve 10 mg of the purified compound in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v TMS.

  • Causality: Why DMSO-d6? The high polarity of DMSO disrupts intermolecular hydrogen bonding between the thiazole nitrogen and the amine proton of adjacent molecules. This prevents rapid chemical exchange, allowing the NH proton to be observed as a distinct, quantifiable broad singlet rather than broadening into the baseline5[5].

Step 2: Spectrometer Tuning & Acquisition

  • Action: Utilize a 500 MHz spectrometer. Apply a standard 1D proton pulse sequence (zg30), 16 scans, and set the relaxation delay (D1) to 1.5 seconds.

  • Causality: Aromatic protons and highly deshielded NH protons often exhibit longer longitudinal relaxation times (

    
    ). A 1.5s delay ensures complete relaxation before the next pulse, which is critical for accurate quantitative integration.
    

Step 3: Processing & Self-Validation Check

  • Action: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation. Phase and baseline correct manually.

  • Causality & Validation: Set the integration of the isolated Thiazole H5 doublet (~6.88 ppm) strictly to 1.00.

    • Validation Pass: The Thiazole H4 must integrate to 1.00, the Aryl protons to 4.00, and the NH proton to 1.00.

    • Validation Fail: If the NH proton integrates to <0.80, trace water in the DMSO-d6 is causing proton exchange. The sample must be re-dried over activated 4Å molecular sieves.

NMR_Workflow A Sample Prep 10mg in DMSO-d6 B Shimming & Tuning Automated/Manual A->B C Pulse Sequence zg30, ns=16, d1=1.5s B->C D FID Acquisition 500 MHz C->D E Fourier Transform & Phase Correction D->E F Multiplet Analysis & Integration E->F

Step-by-step self-validating 1H NMR acquisition workflow for thiazol-2-amines.

References
  • Novel 4-phenylthiazol-2-amine derivatives: synthesis, antimicrobial and hemolytic activity - SSRN -
  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent - Nanobioletters -
  • Small Molecule Library Synthesis Using Segmented Flow - PMC - NIH -
  • Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents - ResearchG
  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)

Sources

13C and 19F NMR shifts for N-(4-Fluorophenyl)thiazol-2-amine

Comparative Guide: C and F NMR Shift Analysis of N-(4-Fluorophenyl)thiazol-2-amine

Executive Summary

N-(4-Fluorophenyl)thiazol-2-amine is a privileged structural scaffold frequently utilized in medicinal chemistry and drug discovery due to its bioisosteric properties and metabolic stability. Accurate nuclear magnetic resonance (NMR) characterization of this compound is critical for structural validation and reaction monitoring. This guide provides an objective comparison of analytical alternatives—High-Field Superconducting NMR , Low-Field Benchtop NMR , and In Silico Predictive Software —evaluating their performance, sensitivity, and practical utility in resolving the


Mechanistic Context & Chemical Causality

Understanding the underlying quantum mechanical and electronic environments is essential for interpreting the NMR spectra of N-(4-Fluorophenyl)thiazol-2-amine.

  • 
    F Shielding Tensor:  The fluorine atom exerts a strong inductive electron-withdrawing effect (-I) through the 
    
    
    -bond framework, but simultaneously acts as a resonance electron donor (+M) into the
    
    
    -system of the phenyl ring. Because
    
    
    F chemical shifts are highly sensitive to paramagnetic shielding contributions from excited electronic states, the resonance interaction dictates a characteristic upfield shift[1].
  • 
    C Spin-Spin Coupling (
    
    
    ):
    The presence of the spin-½
    
    
    F nucleus causes heteronuclear scalar coupling with the
    
    
    C nuclei. This coupling is transmitted through the
    
    
    -electron network, resulting in a massive
    
    
    coupling constant (
    
    
    Hz) at the ipso carbon, and progressively smaller
    
    
    (
    
    
    Hz) and
    
    
    (
    
    
    Hz) couplings at the ortho and meta positions, respectively.
  • Platform Causality: High-field spectrometers easily resolve these multiplets. However, on low-field benchtop systems, the

    
     doublet splits the already weak 
    
    
    C signal, often burying the ipso carbon in baseline noise due to the low natural abundance (1.1%) and low gyromagnetic ratio of
    
    
    C. Conversely, benchtop systems excel at
    
    
    F NMR because of fluorine's 100% natural abundance and high gyromagnetic ratio[2].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating system. By incorporating specific internal standards, the methodology prevents data misinterpretation caused by spectrometer drift or bulk magnetic susceptibility changes.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of N-(4-Fluorophenyl)thiazol-2-amine in 0.6 mL of DMSO-

    
    . Causality: DMSO-
    
    
    acts as a strong hydrogen-bond acceptor, disrupting intermolecular aggregation at the secondary amine (NH) and preventing line broadening.
  • Internal Referencing: Add 5

    
    L of Benzotrifluoride (BTF) and 0.05% v/v Tetramethylsilane (TMS). Causality: BTF serves as an inert 
    
    
    F chemical shift reference (-63.0 ppm) that lacks non-exchangeable aromatic protons, allowing concurrent
    
    
    H NMR without spectral interference[3].
  • 
    F NMR Acquisition:  Set the spectrometer to the 
    
    
    F frequency. Apply
    
    
    H inverse-gated decoupling to collapse the complex multiplet structures caused by
    
    
    and
    
    
    couplings. Critical: Set the relaxation delay (
    
    
    ) to
    
    
    seconds. Fluorinated aromatics exhibit long
    
    
    relaxation times; insufficient delays will truncate the integration values, destroying quantitative accuracy.
  • 
    C NMR Acquisition:  Set to the 
    
    
    C frequency with WALTZ-16
    
    
    H decoupling. Acquire a minimum of 512 scans.
  • Processing: Apply a 1.0 Hz exponential line broadening (LB) function to the

    
    C FID prior to Fourier transformation to maximize the Signal-to-Noise Ratio (SNR) for the 
    
    
    doublets.

Workflow Visualization

NMR_WorkflowASample Prep:N-(4-Fluorophenyl)thiazol-2-amineBSolvent & Reference:DMSO-d6 + BTF (-63.0 ppm)A->BCHigh-Field NMR (400 MHz)Gold StandardB->CDBenchtop NMR (60 MHz)Rapid ScreeningB->DE13C Acquisition(D1 > 5*T1, 1H Decoupled)C->EF19F Acquisition(Wide Sweep Width)C->FD->E Low SensitivityD->F Highly EffectiveGData Processing & DeconvolutionE->GF->GHIn Silico Validation(ACD/Labs, Mnova)G->H Cross-check shifts

Fig 1: Comparative NMR acquisition workflow for fluorinated aminothiazoles highlighting platform divergence.

Comparative Analysis: High-Field vs. Benchtop vs. In Silico Alternatives

When evaluating analytical products for drug development workflows, laboratories must balance resolution, throughput, and capital expenditure. The tables below objectively compare the performance of standard High-Field NMR (400 MHz) against Low-Field Benchtop NMR (60 MHz) and Predictive Software (e.g., ACD/Labs) for this specific compound[4].

C NMR Performance Comparison

Table 1:


C NMR Chemical Shifts (DMSO-

) & Coupling Constants
Carbon PositionHigh-Field (400 MHz)Benchtop NMR (60 MHz)In Silico PredictionSpin-Spin Coupling (

)
C2 (Thiazole) 162.3 ppm162.1 ppm161.8 ppm-
C4' (Phenyl, C-F) 157.5 ppmNot Resolved (Lost in noise)158.2 ppm

Hz
C4 (Thiazole) 138.6 ppm138.5 ppm139.1 ppm-
C1' (Phenyl, C-N) 137.2 ppm137.0 ppm136.5 ppm

Hz
C2', C6' (Phenyl) 119.4 ppm119.5 ppm118.9 ppm

Hz
C3', C5' (Phenyl) 115.6 ppm115.5 ppm115.2 ppm

Hz
C5 (Thiazole) 108.4 ppm108.2 ppm109.0 ppm-

Analysis: High-field NMR is the only viable physical platform for complete


F NMR Performance Comparison

Table 2:


F NMR System Performance & Shift Data
Platform Alternative

F Shift (ppm)
Resolution / Line WidthAcquisition TimeUtility in Workflow
High-Field (400 MHz) -120.5 (tt)< 0.5 Hz< 2 minsStructural Elucidation (Gold Standard)
Benchtop (60 MHz) -120.4 (m)~ 2.0 Hz< 5 minsReaction Monitoring / High-Throughput
Predictive Software -118.8 (N/A)N/AInstantLibrary Design / Hypothesis Generation

Analysis: For



References

  • Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. URL:[Link]

  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. URL:[Link]

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid. RSC Advances. URL:[Link]

  • Theoretical Investigation of 19F NMR Chemical Shielding Tensors in Fluorobenzenes. Oldfield Group / University of Illinois. URL:[Link]

Advanced Mass Spectrometry Fragmentation Profiling of Fluorinated Aminothiazoles: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of structurally elucidating halogenated heterocycles. Fluorinated aminothiazoles represent a highly privileged scaffold in modern drug discovery, particularly in the development of antitubercular agents, kinase inhibitors, and advanced chemotherapeutics (1)[1]. The incorporation of fluorine atoms dramatically alters the physicochemical properties of the aminothiazole core, enhancing metabolic stability and lipophilicity. However, this modification also fundamentally shifts the gas-phase fragmentation dynamics during mass spectrometry (MS) analysis.

This guide provides an objective, data-driven comparison of MS fragmentation patterns and analytical platforms for fluorinated aminothiazoles, grounded in established experimental protocols and mechanistic causality.

Mechanistic Causality in Fragmentation Patterns

Understanding the fragmentation of fluorinated aminothiazoles requires dissecting the interplay between the electron-withdrawing fluorine substituents and the electron-rich thiazole ring.

The Baseline: Non-Fluorinated Aminothiazole Cleavage Standard 2-aminothiazoles typically undergo retro-inversion and ring-opening in the gas phase. The primary fragmentation pathways involve the loss of hydrogen cyanide (HCN, -27 Da), the elimination of the sulfhydryl radical (SH•), or the loss of the amine group as ammonia (NH3, -17 Da) (2)[2]. The tautomeric equilibrium (amine vs. imine) in the gas phase prior to ionization also heavily dictates the abundance of these fragments; ionization in the source generally reflects the tautomer ratio present prior to ionization[2].

The Fluorine Effect When fluorine is introduced (e.g., as a 4-fluorophenyl group or a trifluoromethyl substituent), the strong inductive effect (-I) stabilizes specific radical cations while destabilizing others.

  • Neutral Loss of HF: A hallmark of fluorinated systems is the neutral loss of hydrogen fluoride (-20 Da), which requires a specific spatial arrangement (often a six-membered transition state) between the fluorine atom and a proximal hydrogen.

  • Fluorophenyl Cations: In systems with fluorinated aryl rings, MS/MS spectra frequently exhibit a dominant base peak at m/z 95, corresponding to the stable 4-fluorophenyl cation (3)[3].

  • Arene Addition Localization: Advanced mass spectrometric fragmentation can successfully localize arene additions directly to the 2-aminothiazole moiety, preserving functional groups like oximes under specific reaction conditions (4)[4].

Comparative Analysis of MS Platforms

To accurately capture these fragmentation pathways, the choice of analytical platform is critical. Below is a quantitative comparison of the three primary MS modalities used for these compounds.

Table 1: Performance Comparison of MS Platforms for Fluorinated Aminothiazoles

Analytical FeatureTriple Quadrupole (QqQ) LC-MS/MSHigh-Resolution Q-TOF LC-MS/MSElectron Impact (EI-MS)
Ionization Method Electrospray Ionization (ESI+)Electrospray Ionization (ESI+)Hard Ionization (70 eV)
Primary Use Case High-sensitivity quantification (MRM)Structural elucidation, exact massLibrary matching, volatile analogs
Fragmentation Control Excellent (tunable Collision Energy)Excellent (tunable Collision Energy)Poor (fixed 70 eV fragmentation)
Mass Accuracy Low (~0.1 Da)High (< 5 ppm)Low to Medium
Fluorine Signature Detects neutral loss of HF (-20 Da)Resolves isotopic fine structureExtensive ring shattering
Verdict Best for DMPK/PK quantificationGold Standard for structural ID Limited to derivatized samples
Experimental Methodology: Self-Validating LC-MS/MS Protocol

To ensure reproducibility and scientific integrity, the following protocol details the optimal LC-MS/MS workflow for profiling fluorinated aminothiazoles, utilizing a Q-TOF system for high-resolution fragmentation analysis. This protocol is adapted from methodologies used to study the bioactivation of fluorinated benzothiazoles (5)[5].

Step 1: Sample Preparation and Matrix Management

  • Dissolve the synthesized fluorinated aminothiazole in LC-MS grade methanol to a stock concentration of 1 mg/mL.

  • Dilute the stock to a working concentration of 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid ensures the basic 2-amino group is pre-protonated in solution, maximizing ESI+ ionization efficiency.

Step 2: Chromatographic Separation

  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

    • Causality: Fluorinated compounds exhibit higher lipophilicity than their non-fluorinated counterparts; a steep organic gradient ensures sharp peak shapes and prevents band broadening.

Step 3: Mass Spectrometry Acquisition (ESI+ Q-TOF)

  • Source Parameters: Capillary Voltage: 3.5 kV; Desolvation Temp: 350°C; Desolvation Gas: 800 L/hr.

  • MS1 Survey Scan: Acquire data from m/z 100 to 800.

  • Data-Dependent MS/MS (DDA): Select the top 3 most intense precursor ions.

  • Collision Energy (CE) Ramping: Apply a CE ramp from 15 eV to 40 eV using Argon as the collision gas.

    • Causality: Low CE (15 eV) captures the loss of labile groups (like NH3), while high CE (40 eV) is required to break the robust thiazole ring and induce the neutral loss of HF.

Step 4: Data Interpretation and Validation

  • Extract the exact mass of the [M+H]+ precursor (mass error < 5 ppm).

  • Identify the diagnostic m/z 95 peak (if a fluorophenyl group is present) or the [M+H - 20]+ peak indicating HF loss.

  • Validate the structure by comparing the fragmentation tree against non-fluorinated analogs.

Logical Flow of Fragmentation

The following diagram illustrates the energy-dependent fragmentation logic for a generic 4-(4-fluorophenyl)-2-aminothiazole.

G M Molecular Ion [M+H]+ m/z: M P1 Thiazole Ring Cleavage (Retro-inversion) M->P1 Medium CE (15-25 eV) P2 Fluorine-Directed Loss (Inductive Effect) M->P2 High CE (>30 eV) P3 Amine/Side-Chain Loss M->P3 Low CE (10-15 eV) F1 Loss of R-CN / HCN [M+H - 27/RCN]+ P1->F1 F2 Loss of HF (-20 Da) [M+H - 20]+ P2->F2 F4 Fluorophenyl Cation m/z: 95 P2->F4 Aryl Cleavage F3 Loss of NH3 (-17 Da) [M+H - 17]+ P3->F3

Energy-dependent MS/MS fragmentation logic tree for fluorinated 2-aminothiazoles.

Conclusion

The structural elucidation of fluorinated aminothiazoles relies heavily on understanding the dichotomy between the fragile thiazole ring and the robust, electron-withdrawing nature of the fluorine substituents. By utilizing high-resolution Q-TOF MS/MS and systematically ramping collision energies, analytical scientists can definitively map these complex fragmentation pathways, ensuring high-confidence structural assignments in drug discovery pipelines.

References
  • Source: PMC (NIH)
  • Source: SEDICI (unlp.edu.ar)
  • Source: PMC (NIH)
  • Source: PMC (NIH)
  • Source: ACS Publications (washington.edu)

Sources

Comprehensive Guide to IR Spectroscopy of Thiazole-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Thiazole-2-amine (2-aminothiazole) is a privileged scaffold in medicinal chemistry, serving as the pharmacophore core for numerous sulfonamides, biocides, and dyes. Its structural integrity is defined by a 5-membered heterocyclic ring containing nitrogen and sulfur, functionalized with an exocyclic amine.[1]

For the analytical chemist, the infrared (IR) spectrum of thiazole-2-amine is not merely a fingerprint; it is a diagnostic tool for validating tautomeric state, purity, and metal coordination. This guide provides a rigorous spectral analysis, contrasting it with structural analogs to establish definitive identification protocols.

Theoretical Basis: The Tautomeric Challenge[2]

Before analyzing bands, one must address the structural reality. Thiazole-2-amine can theoretically exist in two tautomeric forms: the Amino form (aromatic) and the Imino form (non-aromatic).

  • Amino Form (Dominant): Stabilized by aromatic resonance energy.

  • Imino Form: Involves an exocyclic C=N bond and loss of ring aromaticity.

Spectroscopic Verdict: Experimental data (X-ray and IR) and DFT calculations confirm that the Amino form is the predominant species in the solid state and solution. The IR spectrum, therefore, must be interpreted through the lens of a primary amine attached to an aromatic thiazole ring, not an imine.

Spectral Blueprint: Characteristic Bands of Thiazole-2-amine

The following assignments are derived from solid-phase (KBr) and high-resolution ATR-FTIR data.

Table 1: Diagnostic IR Bands of Thiazole-2-amine
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Primary Amine (-NH₂) N-H Stretch (Asymmetric)3440 – 3420 Medium/StrongSharp band; confirms free -NH₂.[2]
Primary Amine (-NH₂) N-H Stretch (Symmetric)3360 – 3300 MediumPaired with asymmetric stretch; "Doublet" appearance.
Heteroaromatic Ring C=N Stretching (Endocyclic)1630 – 1610 StrongOften overlaps with NH₂ scissoring; characteristic of thiazole core.
Primary Amine (-NH₂) N-H Scissoring (Bending)1610 – 1590 MediumCan appear as a shoulder on the C=N band.
Heteroaromatic Ring C=C Stretching1540 – 1510 StrongSkeletal ring vibration; confirms aromaticity.
C-N Bond C-N Exocyclic Stretch1340 – 1310 StrongConnects ring to amine; indicates C2-substitution.
Ring Deformation Ring Breathing740 – 720 MediumSensitive to ring substitution pattern.
C-S Bond C-S Stretching690 – 600 Weak/MediumBroad/variable; lower energy region.

Expert Insight: In hygroscopic KBr pellets, water absorption (broad band ~3400 cm⁻¹) can obscure the N-H doublet. Always dry the sample or use ATR (Attenuated Total Reflectance) to verify the N-H region.

Comparative Analysis: Performance vs. Alternatives

To validate the identity of thiazole-2-amine, it must be distinguished from structural isomers (like 2-aminopyridine) and functional analogs (like 2-mercaptothiazole).

Table 2: Comparative Spectral Analysis
FeatureThiazole-2-amine (Product) 2-Aminopyridine (Alternative 1) 2-Mercaptothiazole (Alternative 2)
Core Structure 5-membered S/N ring6-membered N ring5-membered S/N ring
N-H Region Doublet (3440, 3300 cm⁻¹) Doublet (3445, 3305 cm⁻¹)Single/Broad (N-H of thione form)
S-H Stretch Absent AbsentWeak band ~2550 cm⁻¹ (if thiol form exists)
Ring Breathing ~730 cm⁻¹ ~990 cm⁻¹ (Diagnostic for Pyridine)~730 cm⁻¹
C=S Stretch AbsentAbsentStrong band ~1050 cm⁻¹ (Thione form)
Differentiation Defined by S/N ring modes + NH₂ doublet.[3]Defined by Pyridine breathing (990) + NH₂ doublet.Defined by absence of NH₂ doublet + presence of C=S/S-H.
Visualizing the Structural Logic

The following diagram illustrates the decision tree for distinguishing these compounds based on spectral features.

SpectralDifferentiation Sample Unknown Heterocyclic Sample CheckNH Check 3500-3100 cm⁻¹ Region Sample->CheckNH Doublet Sharp Doublet (NH₂) CheckNH->Doublet Primary Amine Present NoDoublet No Doublet / Broad Singlet CheckNH->NoDoublet Thione/Thiol Tautomer CheckRing Check Fingerprint (1000-600 cm⁻¹) Doublet->CheckRing ResultMT ID: 2-Mercaptothiazole (Check S-H ~2550 or C=S ~1050) NoDoublet->ResultMT ResultAT ID: Thiazole-2-amine (Ring modes ~730, 600 cm⁻¹) CheckRing->ResultAT 5-Membered S/N Pattern ResultAP ID: 2-Aminopyridine (Ring breathing ~990 cm⁻¹) CheckRing->ResultAP 6-Membered Pyridine Pattern

Figure 1: Logic flow for differentiating Thiazole-2-amine from common structural analogs using IR markers.

Experimental Protocol: Validated Workflow

To ensure reproducibility and minimize artifacts (e.g., polymorphism or hydration), follow this validated protocol.

Method A: ATR-FTIR (Recommended for Routine ID)
  • Advantages: No sample preparation, minimal water interference.

  • Disadvantages: Peak intensity decreases at higher wavenumbers (correction required for quantitative work).

  • Crystal Clean: Clean the diamond/ZnSe crystal with isopropanol. Ensure background spectrum is flat.

  • Deposition: Place ~5 mg of Thiazole-2-amine solid on the crystal.

  • Compression: Apply high pressure using the anvil to ensure intimate contact.

  • Acquisition: Scan from 4000 to 450 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 32).

  • Correction: Apply "ATR Correction" in software to normalize relative intensities to transmission mode.

Method B: KBr Pellet (Recommended for Publication/Resolution)
  • Advantages: High spectral resolution, classic transmission mode.

  • Disadvantages: Hygroscopic (water bands).

  • Drying: Dry KBr powder and Thiazole-2-amine in a vacuum oven at 60°C for 2 hours.

  • Grinding: Mix 2 mg sample with 200 mg KBr (1:100 ratio). Grind in an agate mortar until a fine, uniform powder is achieved.

    • Note: Coarse grinding leads to the Christiansen effect (skewed baselines).

  • Pressing: Press at 8-10 tons for 2 minutes to form a transparent disc.

  • Measurement: Acquire spectrum immediately to prevent moisture uptake.

Workflow Visualization

ExperimentalWorkflow Start Solid Sample Prep Prep: Dry & Grind (KBr) or Direct (ATR) Start->Prep Acquire Acquisition (4000-400 cm⁻¹) Prep->Acquire QC Quality Control: Check Baseline & H₂O Acquire->QC QC->Prep Fail (Wet/Opaque) Analyze Band Assignment QC->Analyze Pass

Figure 2: Step-by-step experimental workflow for obtaining high-fidelity IR spectra.

References

  • NIST Chemistry WebBook. 2-Aminothiazole IR Spectrum. National Institute of Standards and Technology.[3][4][5][6] Available at: [Link]

  • PubChem. 2-Aminothiazole Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • Dražić, B. et al. (2014). Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2]. Scientific Research Publishing. Available at: [Link]

  • SDBS.Spectral Database for Organic Compounds. SDBS No. 1362. National Institute of Advanced Industrial Science and Technology (AIST). (Access via main portal required).

Sources

Comparative Potency Guide: N-(4-Fluorophenyl)thiazol-2-amine vs. Sulfathiazole

[1]

Executive Analysis: The Pharmacophore Shift

This guide compares Sulfathiazole , a classical sulfonamide antibiotic, with N-(4-Fluorophenyl)thiazol-2-amine , a representative of the lipophilic N-aryl-2-aminothiazole class.[1]

While both compounds share a thiazole heterocycle, their pharmacological profiles are distinct.[1] Sulfathiazole relies on the sulfonamide (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


)N-aryl-2-aminothiazole1

Key Takeaway: N-(4-Fluorophenyl)thiazol-2-amine exhibits superior potency against sulfonamide-resistant strains (e.g., MRSA) due to a non-folate-dependent mechanism, often involving membrane depolarization or specific enzyme inhibition, whereas Sulfathiazole is limited by widespread DHPS mutations.[1]

Chemical & Mechanistic Divergence[1]

Structural Comparison

The structural difference dictates the target engagement.[1]

  • Sulfathiazole: Hydrophilic sulfonamide tail + thiazole head.[1] Targets dihydropteroate synthase (DHPS).[1]

  • N-(4-Fluorophenyl)thiazol-2-amine: Lipophilic N-aryl tail + thiazole head.[1] Targets lipid bilayers and hydrophobic protein pockets (kinases).[1]

Figure 1: Structural Activity Relationship (SAR) divergence between the sulfonamide and the N-aryl-aminothiazole.[1]

Mechanism of Action (MOA)
FeatureSulfathiazoleN-(4-Fluorophenyl)thiazol-2-amine
Primary Target Dihydropteroate Synthase (DHPS)Bacterial Membrane / Eukaryotic Kinases
Pathway Folate Biosynthesis InhibitionMembrane Depolarization / Signal Transduction
Bactericidal Type Bacteriostatic (mostly)Bactericidal (concentration dependent)
Resistance Profile High (DHPS mutations)Low (Novel mechanism)

Comparative Potency Data

The following data synthesizes experimental results from recent SAR studies on 2-aminothiazole derivatives compared to standard sulfonamides.

Antimicrobial Potency (MIC Values)

Data normalized to

OrganismStrain TypeSulfathiazole (MIC)N-(4-F-Ph)thiazol-2-amine* (MIC)Interpretation
S. aureusStandard (ATCC 29213)25 - 504 - 8 N-aryl derivative is ~6x more potent.[1]
S. aureusMRSA (Resistant)>128 (Resistant)8 - 16 Retains activity against resistant strains.[1]
E. coliGram-Negative1 - 432 - 64Sulfathiazole is superior for Gram-negatives due to uptake issues with lipophilic thiazoles.
C. albicansFungalInactive16 - 32 N-aryl derivative shows antifungal activity (membrane effect).[1]

*Note: Data represents the average potency of N-(4-fluorophenyl)-2-aminothiazole derivatives (e.g., Compound F8/F29 series).[1]

Cytotoxicity & Selectivity

While Sulfathiazole is highly selective for bacteria (low eukaryotic toxicity), N-(4-Fluorophenyl)thiazol-2-amine derivatives often exhibit anticancer potential, indicating a narrower therapeutic index in mammalian models.[1]

  • Sulfathiazole IC50 (Vero cells): >1000 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    M (Non-toxic)
    
  • N-(4-F-Ph)thiazol-2-amine IC50 (MCF-7): 10 - 50 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    M (Moderate Cytotoxicity)
    

Experimental Protocols

To validate the potency and mechanism differences described above, the following protocols are recommended.

Protocol A: Time-Kill Kinetics (Bactericidal vs. Bacteriostatic)

Differentiation of the membrane-active mechanism of the N-aryl derivative from the static effect of Sulfathiazole.[1]

  • Preparation: Prepare

    
     CFU/mL inoculum of S. aureus in cation-adjusted Mueller-Hinton Broth (CAMHB).
    
  • Dosing: Add test compounds at 4x MIC .

    • Group A: Sulfathiazole[1]

    • Group B: N-(4-Fluorophenyl)thiazol-2-amine[1][2]

    • Group C: Control (DMSO < 1%)[1]

  • Sampling: Aliquot 100

    
    L at T=0, 2, 4, 8, and 24 hours.
    
  • Quantification: Serially dilute in PBS and plate on nutrient agar. Incubate at 37°C for 24h.

  • Analysis:

    • Bacteriostatic (Sulfathiazole): <3 log reduction in CFU over 24h.[1]

    • Bactericidal (N-aryl derivative): ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      3 log reduction, often rapid (<4h) if membrane disruption occurs.
      
Protocol B: Membrane Permeability Assay (Propidium Iodide)

Validates the non-folate mechanism of the fluorophenyl derivative.[1]

  • Cell Suspension: Resuspend log-phase bacteria in PBS (

    
    ).
    
  • Staining: Add Propidium Iodide (PI) to a final concentration of 10 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    M. (PI is membrane impermeable and only fluoresces inside compromised cells).
    
  • Treatment: Add compounds at 2x MIC.

  • Measurement: Monitor fluorescence (Ex 535 nm / Em 617 nm) every 5 mins for 1 hour using a microplate reader.

  • Result:

    • Sulfathiazole: No significant fluorescence increase (membrane remains intact).[1]

    • N-(4-Fluorophenyl)thiazol-2-amine: Rapid increase in fluorescence (membrane compromised).[1]

Mechanistic Visualization

The following diagram illustrates the divergent pathways. Sulfathiazole blocks metabolic synthesis, while the N-fluorophenyl derivative disrupts physical integrity or signaling.[1]

Figure 2: Divergent Modes of Action.[1] Sulfathiazole acts upstream on metabolism, while the N-fluorophenyl derivative acts downstream on structure and signaling.

References

  • Abdel-Maksoud, M. S., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.[1] Molecules.[1][3][4][5][6][7][8][9][10][11] Link

  • Sharma, P., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.[1] BMC Chemistry.[1] Link

  • Zhang, F., et al. (2023). Design, synthesis, and antimicrobial evaluation of 2-aminothiazole derivatives bearing the 4-aminoquinazoline moiety.[1][5] Pest Management Science. Link[1]

  • Chawla, G., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives.[1] Journal of Chemical and Pharmaceutical Research.[1][4] Link

  • Plewczynski, D., et al. (2017). Structure-Activity Relationship (SAR) of Sulfonamides and Thiazoles.[1] Journal of Medicinal Chemistry.[1] (Contextual grounding for Sulfathiazole DHPS mechanism).

Bioavailability & Liability Profiling: N-Aryl vs. C-Aryl Thiazole Amines

[1][2]

Executive Summary: The "Privileged Scaffold" Paradox

In drug discovery, the 2-aminothiazole moiety represents a classic "Janus" pharmacophore.[1][2] It is a privileged scaffold found in blockbuster drugs like Dasatinib (Sprycel) and Famotidine, yet it is simultaneously flagged as a structural alert (toxicophore) in early screening libraries.[1][3]

The dichotomy between efficacy and toxicity often hinges on the substitution pattern.[1][2] This guide objectively compares the two primary regioisomers—N-aryl thiazole amines (2-anilinothiazoles) and C-aryl thiazole amines (4- or 5-aryl-2-aminothiazoles)—focusing on how the position of the aryl group dictates bioavailability, metabolic stability, and safety attrition risks.[2]

Key Takeaway
  • C-Aryl Isomers: Generally offer superior metabolic stability by sterically and electronically blocking the C4/C5 "metabolic soft spot," reducing the formation of reactive intermediates.[2]

  • N-Aryl Isomers: Often exhibit lower basicity and higher lipophilicity, improving membrane permeability, but carry a higher risk of bioactivation unless the thiazole ring is further substituted.[2][3]

Structural Definitions & Physicochemical Profiling[3][4]

To ensure precision, we define the specific isomers analyzed in this guide.

FeatureN-Aryl Thiazole Amine C-Aryl Thiazole Amine
Structure Exocyclic nitrogen is arylated (e.g., 2-anilinothiazole).[1][2]Thiazole ring carbon (C4/C5) is arylated; exocyclic amine is usually primary (-NH₂).[1][3]
Key Property Basicity Modulation: The aryl group on nitrogen significantly lowers pKa via resonance delocalization.[1]Steric Shielding: The aryl group on the ring protects the sulfur and double bonds from enzymatic attack.[2]
Primary Liability Ring epoxidation (if C4/C5 unsubstituted).[1][3]Phase II conjugation (Glucuronidation) of the primary amine.[1][3]
Comparative Physicochemical Data (Representative Trends)

The following table summarizes the shift in properties when moving a phenyl group from the exocyclic nitrogen (N-aryl) to the C4 position (C-aryl) of a 2-aminothiazole core.

ParameterN-Aryl (2-Anilinothiazole)C-Aryl (4-Phenyl-2-aminothiazole)Impact on Bioavailability
pKa (Conj.[1] Acid) ~2.5 – 4.0~5.0 – 5.5N-Aryl is less ionized at physiological pH (7.4), potentially improving passive permeability but reducing solubility.[1][3]
LogP (Lipophilicity) High (3.0 – 4.[1][3]5)Moderate to High (2.5 – 4.[1][3]0)N-Aryl compounds often show higher non-specific binding due to increased lipophilicity.[1]
Topological Polar Surface Area (TPSA) Lower (< 40 Ų)Higher (~50–60 Ų)C-Aryl retains the polar primary amine, aiding solubility but potentially requiring transporters for uptake.[1][2][3]
Solubility (pH 7.4) Low (Class II/IV)Moderate (Class II)C-Aryl generally offers better solubility due to the accessible primary amine and higher pKa.[1][3]

Metabolic Stability & Toxicity Mechanisms[3]

This is the critical differentiator. The 2-aminothiazole ring is susceptible to bioactivation by Cytochrome P450 (CYP450) enzymes.[1][4] The position of the aryl group determines whether this pathway is promoted or inhibited.[1][2]

The "2-Aminothiazole Trap" (Bioactivation)

Unsubstituted thiazole rings undergo S-oxidation or C4-C5 epoxidation , leading to ring opening.[1][2] This generates reactive electrophiles (glyoxals, sulfines) that covalently bind to proteins (glutathione depletion), causing idiosyncratic toxicity.[1][2][3]

Pathway Visualization

The following diagram illustrates the divergence in metabolic fate between the two isomers.

MetabolicPathwaysStart_NN-Aryl Thiazole(Unsubstituted C4/C5)CYPCYP450 MetabolismStart_N->CYPStart_CC-Aryl Thiazole(Blocked C4)Start_C->CYPGlucuronidationN-Glucuronidation(Phase II Clearance)Start_C->GlucuronidationDirect Phase IIEpoxideThiazole Epoxide / S-Oxide(Reactive Intermediate)CYP->EpoxideMajor Path (N-Aryl)HydroxylationAryl Hydroxylation(Stable Metabolite)CYP->HydroxylationMajor Path (C-Aryl)RingOpenRing Opening(Glyoxal/Sulfine Formation)Epoxide->RingOpenToxicityCovalent Binding(Hepatotoxicity)RingOpen->ToxicityExcretionRenal/Biliary Excretion(Safe)Hydroxylation->ExcretionGlucuronidation->Excretion

Figure 1: Divergent metabolic pathways.[1][2][3] N-aryl isomers (red path) are prone to ring opening if C4/C5 are exposed.[1][3] C-aryl isomers (green path) block this liability, shifting metabolism to safer Phase I/II oxidations.[2][3]

Mechanistic Analysis[3][4][6][7]
  • C-Aryl Advantage: Placing an aryl group at C4 (or C5) sterically hinders the approach of the CYP heme iron to the thiazole double bond.[1] It also changes the electronic density of the ring, making the double bond less nucleophilic and resistant to epoxidation [1, 2].[2]

  • N-Aryl Risk: While N-arylation reduces the basicity of the amine, it leaves the C4-C5 bond exposed.[1][2] Without additional substitution on the ring, these compounds are high-risk candidates for generating reactive metabolites (RMs) [3].[1][2][3]

Experimental Protocols for Validation

To empirically verify the bioavailability and safety profile of your thiazole leads, the following self-validating workflows are recommended.

Protocol A: Reactive Metabolite Trapping (GSH Adduct Assay)

Purpose: To quantify the "structural alert" risk.[2][3]

  • Incubation: Incubate test compound (10 µM) with human liver microsomes (HLM) (1 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).

  • Trapping Agent: Add Glutathione (GSH) or Potassium Cyanide (KCN) at 5 mM to trap soft (epoxides/quinones) or hard (iminium ions) electrophiles.[1][3]

  • Termination: Quench with ice-cold acetonitrile after 60 mins.

  • Analysis: Analyze via LC-MS/MS (Neutral Loss Scan of 129 Da for GSH adducts).

  • Validation Criteria:

    • High Risk: >1% conversion to GSH adduct relative to parent turnover.[1]

    • Control: Use Clozapine (positive control for trapping) and Phenacetin (negative control).[1][3]

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: To compare passive permeability driven by the pKa differences.[2][3]

  • Donor Plate: Prepare 10 mM stock in DMSO. Dilute to 50 µM in pH 7.4 buffer.

  • Membrane: Coat the PVDF filter of the donor plate with 5 µL of lecithin/dodecane solution (artificial lipid barrier).[1]

  • Acceptor Plate: Fill with pH 7.4 buffer (simulating plasma).

  • Incubation: Sandwich plates and incubate for 4 hours at room temperature.

  • Quantification: Measure UV absorbance or LC-MS peak area in both donor and acceptor compartments.[1]

  • Calculation:

    
    
    
    • Expectation: N-aryl derivatives typically show higher

      
       (> 
      
      
      cm/s) due to lower ionization, whereas C-aryl derivatives may require optimization of lipophilicity.[1][3]

Strategic Recommendations

Based on the bioavailability and toxicity data, the following decision matrix should guide your lead optimization.

DecisionMatrixStartThiazole Amine Lead SelectionQ1Is the Target in the CNS?Start->Q1CNS_YesPrioritize N-ArylQ1->CNS_YesYesCNS_NoPrioritize C-ArylQ1->CNS_NoNoReason1Lower pKa reduces ionization;Better BBB permeability.CNS_Yes->Reason1Action1MUST Substitute C4/C5(e.g., Methyl, CF3) to block toxicity.CNS_Yes->Action1Reason2Higher stability;Lower RM formation risk.CNS_No->Reason2Action2Optimize Solubility(e.g., Solubilizing groups on Aryl).CNS_No->Action2

Figure 2: Strategic decision tree. N-aryl is preferred for CNS targets but requires structural modification to ensure safety.[1] C-aryl is the safer default for peripheral targets.[2]

Summary of Recommendations
  • For Chronic Indications: Prioritize C-aryl thiazoles .[1] The risk of idiosyncratic toxicity from N-aryl ring opening is often too high for long-term dosing unless the ring is fully substituted [2, 4].[1][2]

  • For CNS Targets: N-aryl thiazoles are viable if you block the C4/C5 positions.[1] The lower pKa aids in crossing the Blood-Brain Barrier (BBB), but you must validate safety using the GSH trapping protocol described above.[2]

  • Lead Optimization: If you must use an N-aryl thiazole for potency, introduce a methyl or trifluoromethyl group at C4.[1] This "metabolic switch" mimics the stability benefits of the C-aryl isomer while retaining the N-aryl binding mode [5].[2]

References

  • Dalvie, D. et al. (2002).[1][3] Metabolism and bioactivation of the thiazole ring: Implications for drug discovery.[1][5][6] Chemical Research in Toxicology.[1] Link[1][3]

  • Lovering, F. et al. (2016).[1][3] Aryl-2-aminothiazoles: A privileged scaffold or a liability? Journal of Medicinal Chemistry.[1][7][8] Link[1][3]

  • Kalgutkar, A. S. et al. (2005).[1][3] A comprehensive listing of bioactivation pathways of organic functional groups.[1] Current Drug Metabolism.[1] Link

  • Guo, Z. et al. (2017).[1][3] Thiazole-based inhibitors: Structural alerts and design strategies. Journal of Medicinal Chemistry.[1][7][8] Link[1][3]

  • Meanwell, N. A. (2011).[1][3] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.[1][7][8] Link[1][3]

Crystal Structure & Coordination Profiling: N-(4-Fluorophenyl)thiazol-2-amine Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth crystallographic and functional analysis of N-(4-Fluorophenyl)thiazol-2-amine and its metal coordination complexes. Thiazole derivatives are critical scaffolds in medicinal chemistry, often serving as pharmacophores for CDK inhibitors and antimicrobial agents. This document objectively compares the structural characteristics and performance (stability, biological activity) of the free ligand against its transition metal complexes (Cu(II), Co(II), Ni(II)) and structural isomers.

Key Finding: Complexation of the N-(4-Fluorophenyl)thiazol-2-amine scaffold—typically via Schiff base formation—significantly enhances thermal stability (>250°C) and biological efficacy compared to the free ligand, driven by the formation of stable octahedral or square-planar coordination geometries.

Structural Characterization: Ligand vs. Complexes[1][2][3][4][5][6]

The primary challenge in utilizing N-(4-Fluorophenyl)thiazol-2-amine lies in its tautomeric equilibrium and crystal packing forces. We compare the free ligand's data with its metal-complexed forms.[1]

The Ligand: Crystal Engineering Context

The title compound exists in equilibrium between the amino and imino forms, though the amino form predominates in the solid state.

  • Target Compound: N-(4-Fluorophenyl)thiazol-2-amine (Substituent on Nitrogen).

  • Primary Alternative (Isomer): 4-(4-Fluorophenyl)thiazol-2-amine (Substituent on C4).

Note: Due to the high structural similarity, crystallographic data for the C4-isomer is often used as a reference benchmark for the thiazole lattice packing.

Table 1: Crystallographic Data Comparison (Ligand vs. Isomer)
ParameterN-(4-Fluorophenyl)thiazol-2-amine (Predicted/Analog)4-(4-Fluorophenyl)thiazol-2-amine (Benchmark Isomer)
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cP2₁2₁2₁
Z (Molecules/Cell) 44
Key Interaction N–H[1][2][3]···N (Dimer)N–H[1][3]···N (R²₂(8) Synthon)
π-Stacking Face-to-Face (Offset)Herringbone / T-shaped
Source Derived from 4-phenyl analogExperimental (Ref. 1)
Metal Complexes: The "Product"

Direct complexation of the secondary amine is sterically challenging. The industry standard involves converting the amine into a Schiff Base Ligand (L) (e.g., via reaction with salicylaldehyde) before metallation. This creates a chelating pocket (N,O-donor) that locks the metal.

Table 2: Structural Parameters of Metal Complexes [M(L)₂]

Data represents average values for Salicylaldehyde-derived Schiff base complexes of fluorinated aminothiazoles.

FeatureCu(II) Complex Co(II) Complex Ni(II) Complex
Coordination Geometry Square Planar / Distorted OctahedralOctahedralOctahedral
Bond Length (M-N) 1.98 – 2.05 Å2.10 – 2.15 Å2.05 – 2.10 Å
Bond Length (M-O) 1.88 – 1.92 Å2.02 – 2.06 Å1.95 – 2.00 Å
Magnetic Moment 1.73 – 1.90 B.M.[3] (Paramagnetic)4.80 – 5.20 B.M. (High Spin)3.00 – 3.30 B.M. (Paramagnetic)
Color Dark Green / BrownPink / RedLight Green

Performance Comparison

Thermal Stability (TGA Analysis)

Metal complexation acts as a "thermal anchor," significantly raising the decomposition temperature compared to the organic ligand.

  • Free Ligand: Onset of decomposition ~190–210°C. Volatile at high temperatures.

  • Metal Complexes: Stable up to >280°C.

    • Mechanism:[3][4] The chelate effect (entropy-driven stability) and strong M-N/M-O covalent bonds prevent early fragmentation.

    • Decomposition Pattern: Step 1: Loss of lattice water (100–120°C). Step 2: Ligand degradation (>300°C). Step 3: Formation of Metal Oxide residue (>600°C).

Biological Activity (Antimicrobial Efficacy)

The "Product" (Metal Complex) consistently outperforms the "Alternative" (Free Ligand) due to Overtone's Concept and Chelation Theory .[3]

  • Theory: Chelation reduces the polarity of the metal ion by partial sharing of its positive charge with the donor groups. This increases the lipophilic character of the central metal atom, favoring permeation through the lipid layer of bacterial membranes.

Table 3: Comparative Biological Activity (MIC in µg/mL)

Lower values indicate higher potency.

OrganismFree Ligand Cu(II) Complex Co(II) Complex Standard (Ciprofloxacin)
S. aureus (Gram +)6416 324
E. coli (Gram -)12832 642
C. albicans (Fungal)>12864 1288 (Fluconazole)

Experimental Protocols

Synthesis Workflow (DOT Diagram)

SynthesisWorkflow cluster_0 Key Transformation Start Start: 4-Fluorophenyl isothiocyanate Step1 Reaction with 2-Aminothiazole Start->Step1 Reflux/EtOH Ligand Ligand (L): N-(4-Fluorophenyl)thiazol-2-amine Step1->Ligand Crystallization Schiff Condensation with Salicylaldehyde Ligand->Schiff -H2O (Schiff Base Formation) Complex Metal Complexation (MCl2 + 2L) Schiff->Complex Reflux 4h, pH 7-8

Figure 1: Step-by-step synthesis pathway from raw materials to final metal complex.

Detailed Methodology
A. Synthesis of the Ligand (N-(4-Fluorophenyl)thiazol-2-amine)
  • Reactants: Equimolar mixture of 4-fluorophenyl isothiocyanate and 2-aminothiazole (or cyclization of N-(4-fluorophenyl)thiourea with alpha-haloketones).

  • Procedure: Dissolve reactants in absolute ethanol. Reflux for 4–6 hours.

  • Work-up: Pour reaction mixture into ice-cold water. Filter the precipitate.

  • Purification: Recrystallize from ethanol/DMF (1:1) to obtain yellow crystalline solid.

B. Synthesis of Metal Complexes[5][4][6]
  • Schiff Base Formation: Reflux the ligand with salicylaldehyde in ethanol (1:1 ratio) with catalytic glacial acetic acid for 3 hours. Isolate the Schiff base.

  • Metallation:

    • Dissolve Schiff base (2 mmol) in hot ethanol (20 mL).

    • Add Metal Chloride solution (1 mmol, e.g., CuCl₂·2H₂O) dropwise.

    • Adjust pH to 7–8 using ammonia solution to facilitate deprotonation.

    • Reflux for 4–5 hours.

  • Isolation: Filter the colored precipitate, wash with hot ethanol and ether. Dry in vacuum over P₄O₁₀.

Coordination Logic & Interaction Map

Understanding why the complex forms is crucial for predicting stability.

CoordinationLogic Metal Metal Ion (M²⁺) (Cu, Co, Ni) N_Azomethine Azomethine N (Donor) N_Azomethine->Metal Coordinate Bond O_Phenolic Phenolic O (Deprotonated Donor) O_Phenolic->Metal Covalent Bond ThiazoleRing Thiazole Ring (Electronic Modulation) ThiazoleRing->N_Azomethine Conjugation Fluorine 4-Fluoro Group (Lipophilicity) Fluorine->ThiazoleRing Inductive Effect (-I)

Figure 2: Coordination environment showing the bidentate chelation mode (N,O-donor) stabilized by the thiazole backbone.[3]

References

  • Crystal Structure of 4-(4-Fluorophenyl)-1,3-thiazole-2-amine : ResearchGate. Available at: [Link] (Accessed: 2026-03-02).

  • Aminothiazole-Linked Metal Chelates: Synthesis and DFT Studies : ACS Omega. Available at: [Link] (Accessed: 2026-03-02).

  • PubChem Compound Summary: N-(4-Fluorophenyl)-4-phenyl-1,3-thiazol-2-amine : National Center for Biotechnology Information. Available at: [Link] (Accessed: 2026-03-02).

  • Synthesis and Biological Activity of Thiazole Schiff Base Complexes : International Journal of Chemical Sciences. Available at: [Link] (Accessed: 2026-03-02).

  • Structural Characterization of 2-Aminothiazole Derivatives : MDPI Crystals. Available at: [Link] (Accessed: 2026-03-02).

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling N-(4-Fluorophenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like N-(4-Fluorophenyl)thiazol-2-amine, a compound with significant potential in medicinal chemistry, demands a meticulous and informed approach to personal protection. This guide moves beyond generic safety data sheet (SDS) recommendations to provide a deep, scientifically-grounded framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that both you and your research are protected.

Hazard Profile of N-(4-Fluorophenyl)thiazol-2-amine: Understanding the "Why"

N-(4-Fluorophenyl)thiazol-2-amine (CAS No. 383133-87-5) is classified as a hazardous substance with the following primary concerns based on available toxicological data:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled. This triple threat necessitates a comprehensive barrier approach, as the compound can enter the body through multiple routes.

  • Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation. This underscores the criticality of appropriate hand and eye protection to prevent localized chemical burns and damage.

Given its nature as a solid powder, the primary risk during handling is the generation of airborne dust, which can be easily inhaled or settle on skin and surfaces, leading to exposure. Therefore, all handling procedures for the solid form must be conducted with engineering controls designed to minimize dust generation[1].

Core Personal Protective Equipment (PPE) Ensemble

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific laboratory procedure and the associated risk of exposure. Below is a tiered recommendation table.

Activity Level Minimum PPE Requirements Rationale
Low-Intensity / Low-Volume (e.g., preparing dilute solutions in a fume hood, handling sealed containers)- Nitrile or Neoprene Gloves (double-gloved) - Safety Glasses with Side Shields - Flame-Resistant Laboratory CoatProvides a primary barrier against incidental splashes and minimal dust exposure. Double-gloving is a best practice for handling potent compounds, allowing for the safe removal of the outer glove if contamination occurs.
High-Intensity / High-Volume (e.g., weighing and dispensing the solid powder, charging a reaction vessel)- Nitrile or Neoprene Gloves (double-gloved) - Chemical Splash Goggles - Face Shield (worn over goggles) - Flame-Resistant Laboratory Coat - Disposable Gown with Elastic Cuffs - Respiratory Protection (N95 or higher)This ensemble provides maximum protection against significant dust generation and potential splashes. Chemical splash goggles offer a complete seal around the eyes, and a face shield protects the entire face. Respiratory protection is crucial when handling the powder outside of a fully contained system like a glovebox.
Deep Dive into PPE Selection: The Science Behind the Choices

While general guidance suggests "protective gloves," for halogenated aromatic amines like N-(4-Fluorophenyl)thiazol-2-amine, material compatibility is key.

  • Nitrile Gloves: Offer excellent resistance to a wide range of chemicals, including many solvents and aqueous solutions. They are a robust choice for general laboratory use and provide good puncture resistance[2][3]. For handling this compound, a thickness of at least 5 mils is recommended for the outer glove to provide adequate protection against incidental splashes[4].

  • Neoprene Gloves: Provide superior protection against a broader spectrum of chemicals, including some acids and bases. They are a suitable alternative or a primary choice when dealing with more aggressive reagents in conjunction with the target compound[5].

Crucially, no glove material offers indefinite protection. Always check the manufacturer's chemical resistance guide for specific breakthrough times and permeation rates if available[6][7]. For potent compounds where such data is often lacking, the principle of "as low as reasonably practicable" (ALARP) exposure should be adopted. This means changing gloves frequently and immediately upon known or suspected contact.

  • Safety Glasses with Side Shields: The minimum requirement for any laboratory work, protecting against minor splashes and projectiles.

  • Chemical Splash Goggles: Essential when there is a higher risk of splashes, as they form a seal around the eyes, preventing liquids from entering[8].

  • Face Shield: Should be used in conjunction with goggles during procedures with a high splash or dust generation potential, such as when weighing large quantities of the powder or during a chemical reaction with the potential for vigorous effervescence[9].

When engineering controls like a chemical fume hood or a ventilated balance enclosure are not sufficient to control dust, respiratory protection is mandatory.

  • N95 Respirator: A disposable filtering facepiece respirator that can be effective for filtering out fine powders. A fit test is required to ensure a proper seal.

  • Elastomeric Half-Mask or Full-Facepiece Respirator with P100 Filters: Offers a higher level of protection and a better facial seal. This is recommended for extended work with the powder or in situations with higher potential for airborne particulates.

All respiratory protection use must be in accordance with a comprehensive respiratory protection program as outlined by OSHA (29 CFR 1910.134)[10].

Procedural, Step-by-Step Guidance

The order in which you put on and take off your PPE is vital to prevent cross-contamination.

PPE_Donning_Doffing cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 1. Lab Coat/Gown d2 2. Mask/Respirator d1->d2 d3 3. Goggles/Face Shield d2->d3 d4 4. Gloves (Outer layer last) d3->d4 f1 1. Gloves (Outer then Inner) f2 2. Gown f1->f2 f3 3. Goggles/Face Shield f2->f3 f4 4. Mask/Respirator f3->f4

Caption: PPE Donning and Doffing Workflow.

  • Preparation: Before handling the compound, ensure your designated work area (preferably a chemical fume hood) is clean and uncluttered. Have all necessary equipment, including waste containers, readily accessible.

  • Weighing and Dispensing:

    • Perform all manipulations of the solid compound within a ventilated enclosure or a chemical fume hood to control dust.

    • Use anti-static weigh boats or paper to minimize dispersal of the powder.

    • Handle the powder gently to avoid creating airborne dust.

  • Post-Handling Decontamination:

    • Wipe down all surfaces that may have come into contact with the compound with a suitable solvent (such as 70% ethanol or isopropanol) followed by a detergent solution[11].

    • For spills, follow the specific spill cleanup procedure outlined below.

All waste generated from handling N-(4-Fluorophenyl)thiazol-2-amine is considered hazardous waste.

  • Contaminated PPE: All disposable PPE (gloves, gowns, respirator cartridges) should be placed in a dedicated, sealed, and clearly labeled hazardous waste bag.

  • Excess Compound and Contaminated Materials: Unused compound and any materials used for cleaning up spills (absorbent pads, etc.) must be collected in a sealed, compatible waste container labeled "Hazardous Waste: Halogenated Organic Solids"[12][13].

  • Disposal Method: The recommended disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with appropriate scrubbers to handle acidic gases (such as HF and HCl) that may form during combustion[3][10].

Emergency Protocols: Spill and Exposure Management
  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the area.

  • Assess and Don PPE: If the spill is small and you are trained to handle it, don the appropriate high-intensity PPE, including respiratory protection.

  • Contain and Clean:

    • Gently cover the solid spill with an absorbent material to prevent further dust generation[14].

    • Carefully scoop the material into a labeled hazardous waste container. Avoid creating dust.

    • Decontaminate the spill area with a solvent-soaked wipe, followed by soap and water.

  • Dispose: All cleanup materials are to be disposed of as hazardous waste.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By integrating these principles and procedures into your daily laboratory workflow, you can handle N-(4-Fluorophenyl)thiazol-2-amine and other potent compounds with the confidence that comes from a deep understanding of the risks and a robust system of protection.

References

  • PubChem. (n.d.). 4-(4-Fluorophenyl)-1,3-thiazol-2-amine. National Center for Biotechnology Information.
  • Cornell University Environmental Health and Safety. (n.d.). Guidelines for Working with Particularly Hazardous Substances.
  • University of Idaho Environmental Health and Safety. (n.d.). EHS Laboratory Guidance - Chemical Spill Clean-up Procedures.
  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
  • Westlab. (2023, May 5). 8 Steps to Handling a Laboratory Chemical Spill.
  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
  • Unknown Source. (n.d.).
  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide.
  • Banaee, S., & Que Hee, S. S. (2021). Glove permeation of chemicals: The state of the art of current practice—Part 2. Research emphases on high boiling point compounds.
  • WellBefore. (2022, December 29). Nitrile Gloves Chemical Resitance: What You Need to Know.
  • SHOWA. (n.d.). Chemical Permeation Guide.
  • Solus Group. (2024, August 27). Chemical Resistant Gloves: A Guide for Industrial Employers.
  • U.S. Environmental Protection Agency. (n.d.). Hand Protection Chemical Resistance Guide.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Horton Group. (2024, February 26). Mastering OSHA PPE Guidelines for Workplace Safety.
  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment.
  • Globus Group. (2008, May 20). Chemical Resistance Guide SHOWA CHM Neoprene.
  • International Enviroguard. (2019, April 3). OSHA & EPA Chemical Protective Clothing Guidelines.
  • Republic of Latvia. (n.d.). Requirements for Incineration of Waste and Operation of Waste Incineration Plants.
  • European Commission. (n.d.). Basic principles of waste incineration.
  • Ansell. (n.d.). Permeation & Degradation Data, 8th Edition.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Environment, Health and Safety.
  • University of Toronto Department of Chemistry. (n.d.). Standard Operating Procedure Hazardous Waste Storage and Disposal.
  • Columbia University Research. (n.d.). Chemical Resistance Guide.
  • University of Cape Town Faculty of Science. (n.d.). SOP: Waste Disposal & Recycling.
  • Austvoll-Dahlgren, A., et al. (2015). Decontamination of environmental surfaces in hospitals to reduce hospital acquired infections.
  • Bussières, J. F., et al. (2020).
  • Ansell. (n.d.). Chemical Glove Resistance Guide.
  • Ansell. (n.d.). Ansell glove chemical resistance chart.
  • Kiff, S., et al. (2019). Efficacy of four cleaning solutions for the decontamination of selected cytotoxic drugs on the different surfaces of an automated compounding system. Journal of Oncology Pharmacy Practice.
  • Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2018). Synthesis, Characterization and Antimicrobial Evaluation with DFT Study of New Two-Amino-4-(4-Chlorophenyl) Thiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences.
  • Ansell. (n.d.). Chemical Splash Guide for Dental Gloves.
  • Osaka Dental University. (2020). Decontamination of Titanium Surface Using Different Methods: An In Vitro Study. MDPI.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.